molecular formula C13H18N2O3 B070753 Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 191739-40-9

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B070753
CAS No.: 191739-40-9
M. Wt: 250.29 g/mol
InChI Key: WYLJXEXNZWQHBJ-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 191739-40-9) is a versatile piperazine derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position . Its molecular formula is C13H18N2O3, with a molecular weight of 250.29 g/mol . This compound serves as a fundamental building block in medicinal chemistry and organic synthesis. The Cbz group provides stability and is readily removable under mild conditions, while the hydroxymethyl group offers a handle for further functionalization, enhancing the molecule's utility in constructing complex target molecules . It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate for the development of various enzyme inhibitors . The piperazine moiety is a common feature in many biologically active compounds and FDA-approved drugs, often used to optimize physicochemical properties or as a scaffold to arrange pharmacophoric groups . Key Applications: • Intermediate for PROTACs: A critical synthon in the development of proteolysis-targeting chimeras . • Drug Discovery: A versatile building block for the synthesis of potential therapeutic agents, including kinase inhibitors . • Medicinal Chemistry: Used to introduce the piperazine pharmacophore into molecules for structure-activity relationship (SAR) studies . Handling & Storage: For laboratory use only. This product is intended for research purposes and is not for human or veterinary use . It is recommended to store the compound sealed in a dry environment, under an inert atmosphere at 2–8°C to ensure stability .

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJXEXNZWQHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373870
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191739-40-9
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 191739-40-9
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Foundational & Exploratory

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable intermediate in drug development and medicinal chemistry. The synthesis is presented as a three-step process, commencing with the preparation of a key chiral intermediate, (R)-1-Boc-3-hydroxymethylpiperazine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine: This initial step involves the formation of the chiral piperazine ring with a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms. This method utilizes readily available starting materials and provides a high yield of the desired intermediate.

  • Boc Deprotection: The Boc group is removed from (R)-1-Boc-3-hydroxymethylpiperazine under acidic conditions to yield (R)-3-(hydroxymethyl)piperazine.

  • N-Benzyloxycarbonylation: The final step involves the selective protection of the less sterically hindered nitrogen of (R)-3-(hydroxymethyl)piperazine with a Cbz (benzyloxycarbonyl) group to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

This protocol is adapted from the method described in patent CN114349711B[1].

Materials:

  • 1,4-di-Boc-2-hydroxymethylpiperazine

  • 95% Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • 15% Sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

Procedure:

  • To a reaction vessel, add 1,4-di-Boc-2-hydroxymethylpiperazine (13.9 kg), 95% ethanol (30 kg), and a prepared aqueous solution of sodium hydroxide (3.5 kg NaOH in 21 kg water).

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Cool the residue to room temperature and add dichloromethane (30 kg).

  • Separate the aqueous phase and extract it three times with dichloromethane (3 x 20 kg).

  • Combine the organic phases and wash once with a 15% aqueous sodium chloride solution (40 kg).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Add n-hexane (35 kg) to the crude oil to induce crystallization.

  • Filter the solid and dry to obtain (R)-1-Boc-3-hydroxymethylpiperazine.

Step 2: Deprotection of (R)-1-Boc-3-hydroxymethylpiperazine

This protocol is a standard procedure for Boc deprotection, adapted from a similar transformation[2].

Materials:

  • (R)-1-Boc-3-hydroxymethylpiperazine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 1N Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve (R)-1-Boc-3-hydroxymethylpiperazine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the solution.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a 1N sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield (R)-3-(hydroxymethyl)piperazine.

Step 3: Synthesis of this compound

This protocol is based on a general method for the N-Cbz protection of piperazine derivatives[3].

Materials:

  • (R)-3-(hydroxymethyl)piperazine

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

Procedure:

  • Dissolve (R)-3-(hydroxymethyl)piperazine in a biphasic system of dichloromethane and aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 equivalent) dropwise while stirring vigorously.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepProductStarting MaterialReagentsSolventYieldPurityReference
1(R)-1-Boc-3-hydroxymethylpiperazine1,4-di-Boc-2-hydroxymethylpiperazineNaOHEthanol, DCM91%98.6%[1]
2(R)-3-(hydroxymethyl)piperazine(R)-1-Boc-3-hydroxymethylpiperazineTFADCMN/AN/A[2]
3This compound(R)-3-(hydroxymethyl)piperazineCbz-Cl, Na₂CO₃DCMN/AN/A[3]

Note: N/A indicates that specific data for this reaction step was not available in the cited literature, but the procedures are standard and expected to proceed in good to excellent yields.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Boc-protected Intermediate cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: N-Benzyloxycarbonylation SM1 1,4-di-Boc-2-hydroxymethylpiperazine Int1 (R)-1-Boc-3-hydroxymethylpiperazine SM1->Int1 NaOH, Ethanol Reflux Int2 (R)-3-(hydroxymethyl)piperazine Int1->Int2 TFA, DCM Product This compound Int2->Product Cbz-Cl, Na2CO3 DCM

References

A Technical Guide to the Physicochemical Properties of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as formulation, absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its analysis.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound (CAS No: 191739-40-9).

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1][2]
Boiling Point 413.8 °C at 760 mmHg[1]
Density 1.189 g/cm³[1]
Flash Point 204 °C[1]
Polar Surface Area (PSA) 61.80 Ų[1][2]
XLogP3 (Calculated) 0.856[1]
Vapor Pressure 1.38E-07 mmHg at 25°C[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures applicable to organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: Finely powder a small amount of the dry compound.[3] Tightly pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4][5]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.

  • Initial Determination: Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.

  • Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point range is T1-T2.[3]

  • Replicates: Perform at least two more careful determinations until consistent values are obtained.

Solubility Determination

Solubility is a crucial parameter that affects a drug's bioavailability.[6] The equilibrium or thermodynamic solubility is typically determined using the shake-flask method.[7]

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4). The excess solid should be visible to ensure a saturated solution is formed.[7][8]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the compound).[9]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[9][10]

  • Calculation: Calculate the solubility by factoring in the dilution and converting the concentration to the desired units (e.g., mg/mL or µM).

pKa Determination

The ionization constant (pKa) is critical as it dictates the charge state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[11][12] Potentiometric titration is a common and reliable method for pKa determination.[13]

Methodology: Potentiometric Titration

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard pH buffers (e.g., pH 4, 7, and 10).[14]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

  • Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, use a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[14]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the inflection point of the resulting sigmoid curve.[13] Perform multiple titrations to ensure reproducibility.[14]

LogP Determination

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which is essential for predicting its membrane permeability and overall ADME properties.[15] Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP.[16][17]

Methodology: RP-HPLC Method

  • Standard Selection: Choose a series of reference compounds with known LogP values that span a range encompassing the expected LogP of the test compound.[16]

  • Chromatographic System: Use a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[17]

  • Calibration Curve Generation: Inject each reference compound onto the HPLC system and measure its retention time (t_R_). Calculate the capacity factor (k') for each standard. Plot the known LogP values of the standards against their corresponding log k' values to generate a linear calibration curve.[16]

  • Sample Analysis: Inject the this compound solution onto the same HPLC system under identical conditions and determine its retention time and calculate its log k'.

  • LogP Calculation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log k' value.[16]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the analysis of this compound.

G Workflow for Melting Point Determination A Prepare Sample (Finely powder and pack into capillary) B Place in Mel-Temp Apparatus A->B C Rapid Heating (Determine approximate m.p.) B->C E Slow Heating (1-2°C / min near approx. m.p.) B->E D Prepare Fresh Sample C->D D->B F Observe & Record (T1: First liquid, T2: Fully liquid) E->F G Calculate Range (T1-T2) & Repeat for Consistency F->G G Key Physicochemical Properties & Their Impact cluster_props Core Properties cluster_impact Pharmacological Impact pKa pKa Solubility Solubility pKa->Solubility Absorption Absorption pKa->Absorption affects ionization Binding Target Binding pKa->Binding LogP LogP LogP->Absorption affects permeability Distribution Distribution LogP->Distribution Solubility->Absorption Formulation Formulation Solubility->Formulation dictates dose form MW Molecular Weight MW->Absorption influences diffusion

References

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS number 191739-40-9 details

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 191739-40-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a probable synthetic route with experimental protocols, and its application as an intermediate in the development of pharmacologically active agents.

Chemical and Physical Properties

This compound is a disubstituted piperazine derivative featuring a carbobenzyloxy (Cbz or Z) protecting group on one of the nitrogen atoms and a hydroxymethyl substituent on the piperazine ring. This strategic combination of functional groups makes it a versatile intermediate for further chemical modifications.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1]
Exact Mass 250.131742 g/mol [1]
Appearance Colorless to White to Yellow Solid or Liquid[2]
Density 1.189 g/cm³[1]
Boiling Point 413.8 °C at 760 mmHg[1]
Flash Point 204 °C[1]
Refractive Index 1.549[1]
Polar Surface Area 61.80 Ų[1]
XLogP3 0.856[1]

Synonyms:

  • 4-N-CBZ-2-HYDROXYMETHYL-PIPERAZINE[1]

  • 4-N-benzyloxycarbonyl-2-hydroxymethylpiperazine[1]

  • 3-hydroxymethyl-piperazine-1-carboxylic acid benzyl ester[1]

  • 1-Cbz-3-hydroxymethylpiperazine

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a selective N-protection of 2-(hydroxymethyl)piperazine. Due to the two secondary amine groups in the starting material, regioselectivity can be a challenge. One common approach involves the use of a temporary protecting group on one nitrogen, followed by the introduction of the Cbz group and subsequent deprotection. A more direct approach, outlined below, relies on controlled reaction conditions to favor mono-substitution.

Reaction Scheme:

G 2-(hydroxymethyl)piperazine 2-(hydroxymethyl)piperazine This compound This compound 2-(hydroxymethyl)piperazine->this compound Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO3), Solvent (e.g., Dichloromethane/Water)

A proposed synthetic route for this compound.

Materials:

  • 2-(hydroxymethyl)piperazine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or another suitable base

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Dissolution of Starting Material: Dissolve 2-(hydroxymethyl)piperazine in a biphasic solvent system, such as a mixture of dichloromethane and an aqueous solution of sodium bicarbonate. The aqueous base serves to neutralize the HCl generated during the reaction.

  • Addition of Protecting Agent: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of benzyl chloroformate in dichloromethane dropwise to the stirred mixture. Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of the di-substituted by-product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. This removes the inorganic salts and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for this type of compound. The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.

Applications in Drug Development

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs. This compound, with its protected amine and a free alcohol, is a valuable intermediate for creating more complex molecules. The Cbz group provides robust protection for one of the piperazine nitrogens while the other nitrogen and the hydroxyl group are available for further derivatization.

One area of application is in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as sigma (σ) receptors. For instance, benzylpiperazine derivatives have been investigated as potent and selective σ₁ receptor antagonists for the potential treatment of neuropathic pain.

Illustrative Experimental Workflow in Drug Discovery

The following diagram illustrates a typical workflow where this compound could be utilized as a starting material for the synthesis of a target molecule, followed by biological evaluation.

G A This compound (Starting Material) B Chemical Modification of Hydroxyl Group (e.g., Etherification, Esterification) A->B C Deprotection of Cbz Group (e.g., Hydrogenolysis) B->C D Derivatization of the Free Amine (e.g., Amidation, Reductive Amination) C->D E Final Target Molecule D->E F Purification and Characterization (HPLC, NMR, MS) E->F G In vitro Biological Assays (e.g., Receptor Binding Assay) F->G H In vivo Studies (e.g., Animal Models of Disease) G->H

A general workflow for the use of this compound in drug discovery.

Signaling Pathways

As mentioned, benzylpiperazine scaffolds are of interest in the development of σ₁ receptor ligands. The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating various signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.

The diagram below provides a simplified representation of the modulatory role of the σ₁ receptor, a potential target for compounds derived from this compound.

G cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion ER σ₁ Receptor Mito IP3R ER->Mito Modulates Ca²⁺ flux Ion_Channels Ion Channels ER->Ion_Channels Regulates activity Ca_Store Ca²⁺ Store Mito->Ca_Store Releases Ca²⁺ Cell_Signaling Cellular Signaling Pathways Ca_Store->Cell_Signaling Ion_Channels->Cell_Signaling Cell_Survival Cell Survival / Apoptosis Cell_Signaling->Cell_Survival Ligand σ₁ Receptor Ligand (e.g., derived from Benzylpiperazine) Ligand->ER Binds and modulates

A simplified diagram of the σ₁ receptor's role in cellular signaling.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a suitably equipped facility.

References

The Piperazine Scaffold: A Cornerstone in CNS Drug Discovery - A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in centrally acting pharmaceuticals. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, allow for specific and potent interactions with a variety of CNS targets. This technical guide provides an in-depth exploration of the mechanism of action of key piperazine derivatives used in the management of CNS disorders, with a focus on their interactions with critical neurotransmitter systems. We will delve into the quantitative aspects of their receptor binding, detail the experimental protocols used to elucidate these interactions, and visualize the complex signaling pathways they modulate.

Core Mechanisms of Action: Targeting Dopamine and Serotonin Systems

The therapeutic efficacy of many piperazine derivatives in CNS disorders such as schizophrenia, depression, and anxiety stems primarily from their ability to modulate dopaminergic and serotonergic neurotransmission.[1][2] Atypical antipsychotics, for instance, are often characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual action is believed to contribute to their improved side-effect profile compared to typical antipsychotics, particularly regarding extrapyramidal symptoms.[4] In contrast, piperazine-based antidepressants and anxiolytics often exhibit high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, and may also inhibit the reuptake of serotonin.[5][6][7]

Quantitative Analysis of Receptor Binding Affinities

The interaction of a drug with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following tables summarize the in vitro Ki values for several prominent piperazine derivatives across a range of CNS receptors. This data, compiled from various radioligand binding studies, highlights the diverse pharmacological profiles of these agents.

Table 1: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics with a Piperazine Moiety

ReceptorAripiprazoleClozapineOlanzapineZiprasidone
Dopamine D155853113
Dopamine D20.34[8]125[8]11[8]4.8[8]
Dopamine D30.84497.2
Dopamine D44492732
Serotonin 5-HT1A4.21703053.4
Serotonin 5-HT2A3.413[9]40.4
Serotonin 5-HT2C1513111.3
Serotonin 5-HT6-6104
Serotonin 5-HT739135717
Histamine H161[8]2.8[8]7.1[8]46.8[8]
Muscarinic M1>10,0001.92.5>1,000
Adrenergic α15771911

Note: Ki values are compiled from multiple sources and experimental conditions may vary.[8][10][11][12][13][14][15] A lower Ki value indicates higher binding affinity.

Table 2: Receptor Binding Affinities (Ki, nM) of Other CNS-Active Piperazine Derivatives

ReceptorBuspironeTrazodoneNefazodone
Dopamine D2Moderate Affinity[6]28036
Serotonin 5-HT1AHigh Affinity[16]6980
Serotonin 5-HT2A5419.5[5]~2-20[5]
Serotonin 5-HT2C130300~30-100[5]
Serotonin Transporter (SERT)-200200
Adrenergic α1300395
Adrenergic α25654060
Histamine H1>10,00017024

Note: Ki values are compiled from multiple sources and experimental conditions may vary.[5][17][18][19][20][21] A lower Ki value indicates higher binding affinity.

Experimental Protocols

The quantitative data presented above is primarily generated through radioligand binding assays and functional cell-based assays. Understanding the methodologies behind these experiments is crucial for interpreting the data and for the design of new drug discovery campaigns.

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific G protein-coupled receptor (GPCR).

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to subsequently calculate the inhibition constant (Ki).

Materials:

  • Cell membranes prepared from cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing the dopamine D2 receptor).[22]

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).[22]

  • Unlabeled competing ligand for determination of non-specific binding (e.g., Haloperidol).

  • Test compounds (piperazine derivatives) at a range of concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[23]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[23]

  • Filtration apparatus (e.g., Brandel or Packard cell harvester).

  • Scintillation cocktail.

  • Microplate scintillation counter (e.g., Wallac TriLux 1450 MicroBeta counter).[23]

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and competitor binding (radioligand + varying concentrations of the test compound).

  • Incubation: To each well, add the cell membrane preparation (typically 50-120 µg of protein for tissue homogenates or 3-20 µg for cultured cells), the radioligand at a fixed concentration (usually at or below its Kd value), and either buffer, unlabeled competitor, or the test compound.[23][24] The final assay volume is typically 250 µL.[23]

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[23]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Drying and Counting: Dry the filters (e.g., for 30 minutes at 50°C).[23] Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[25][26]

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Protocol 2: Cell-Based cAMP Assay for Functional Activity (IC50/EC50 Determination)

This protocol describes a method to measure the functional activity of a piperazine derivative at a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the concentration of a test compound that produces 50% of its maximal effect (EC50 for agonists) or inhibits 50% of the response to an agonist (IC50 for antagonists).

Materials:

  • CHO-K1 or HEK293-T cells transiently or stably expressing the GPCR of interest.[28]

  • Cell culture medium and supplements.

  • Test compounds (piperazine derivatives).

  • Reference agonist (for antagonist assays).

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).[29]

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay from Promega, or a competitive immunoassay kit).[30]

  • White, opaque 96- or 384-well plates (for luminescence-based assays).[29]

  • Luminometer or appropriate plate reader.

Procedure:

  • Cell Seeding: Seed the cells into the appropriate microplate at a predetermined density and incubate overnight to allow for attachment.[29]

  • Compound Addition (Gs-coupled receptor - agonist effect):

    • Prepare serial dilutions of the test compound.

    • Remove the cell culture medium and add the compound dilutions to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[29]

  • Compound Addition (Gi-coupled receptor - agonist effect):

    • Prepare serial dilutions of the test compound in a buffer containing a fixed concentration of forskolin.

    • Remove the cell culture medium and add the compound/forskolin mixture.

    • Incubate for a specified time.[29]

  • Compound Addition (Antagonist effect):

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed concentration of a reference agonist (for Gs-coupled receptors) or agonist plus forskolin (for Gi-coupled receptors).

    • Incubate for a specified time.

  • Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit. This typically involves lysing the cells and then adding detection reagents.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal is typically proportional (for some assays) or inversely proportional (for competitive immunoassays) to the cAMP concentration.

  • Data Analysis:

    • Normalize the data to control wells (e.g., vehicle-treated and maximally stimulated).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the EC50 or IC50 value.[25][26]

Visualization of Signaling Pathways

The interaction of piperazine derivatives with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the Graphviz DOT language, illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors, which are key targets for many of the compounds discussed.

D2_Signaling_Pathway Piperazine Piperazine Derivative (e.g., Aripiprazole, Olanzapine) D2R Dopamine D2 Receptor Piperazine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Dopamine D2 Receptor Signaling Pathway.

FiveHT1A_Signaling_Pathway Piperazine Piperazine Derivative (e.g., Buspirone) FiveHT1A Serotonin 5-HT1A Receptor Piperazine->FiveHT1A G_protein Gi/o Protein FiveHT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion

Piperazine derivatives represent a cornerstone of modern neuropharmacology. Their diverse mechanisms of action, primarily centered on the modulation of dopamine and serotonin systems, have led to the development of effective treatments for a wide range of CNS disorders. The quantitative data on receptor binding affinities, obtained through rigorous experimental protocols such as radioligand binding assays, provide a clear understanding of their structure-activity relationships and guide the development of new chemical entities with improved efficacy and safety profiles. The visualization of their downstream signaling pathways further illuminates the complex molecular events that underpin their therapeutic effects. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge necessary to advance the field of CNS therapeutics built upon the versatile piperazine scaffold.

References

molecular structure and weight of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a detailed, plausible synthetic protocol for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate. Due to the limited publicly available data on the specific biological activity of this molecule, this guide also explores the biological activity and associated signaling pathways of a closely related benzylpiperazine derivative, offering a valuable contextual framework for future research and drug development endeavors.

Molecular and Physicochemical Data

Quantitative data for this compound is summarized below. This information is crucial for experimental design, including reaction stoichiometry, and for the characterization of the compound.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
IUPAC NameThis compound
Canonical SMILESC1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2
InChI KeyWYLJXEXNZWQHBJ-UHFFFAOYSA-N

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine

This initial step focuses on creating the chiral piperazine core with the necessary hydroxymethyl substituent. The synthesis starts from readily available chiral precursors.

  • Reaction: Ethylenediamine and (S)-glycidol are reacted to form (R)-2-hydroxymethyl piperazine through a direct ring-closure reaction catalyzed by a suitable catalyst like copper chromite.

  • Protection: The resulting (R)-2-hydroxymethyl piperazine is then protected with di-tert-butyl dicarbonate (Boc)₂O under alkaline conditions to yield 1,4-di-Boc-2-hydroxymethyl piperazine.

  • Selective Deprotection: The 1,4-di-Boc-2-hydroxymethyl piperazine is subsequently hydrolyzed under controlled alkaline conditions to selectively remove one of the Boc groups, yielding (R)-1-Boc-3-hydroxymethyl piperazine[1].

Step 2: Benzylation of the Piperazine Nitrogen

The final step involves the introduction of the benzyl carboxylate group onto the free nitrogen of the piperazine ring.

  • Reaction: (R)-1-Boc-3-hydroxymethyl piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine.

  • Addition of Benzyl Chloroformate: The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise.

  • Work-up: The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound[2].

Biological Activity and Signaling Pathway of a Related Analog

Direct experimental data on the biological activity of this compound is not prominently available. However, research on structurally similar benzylpiperazine derivatives provides valuable insights into their potential therapeutic applications.

One such analog, the naftopidil-derived α1D/1A antagonist 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) , has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells. Notably, this pro-apoptotic effect is independent of its α1-adrenoceptor blocking activity[3].

The mechanism of action for HJZ-12 involves the modulation of key signaling pathways that regulate cell cycle and apoptosis. Specifically, HJZ-12 has been observed to influence the Bmi-1/p16 and Akt/p27 pathways. The downregulation of Bmi-1 leads to an upregulation of the tumor suppressor p16, which in turn promotes cell cycle arrest. Concurrently, the inhibition of the Akt signaling pathway results in the stabilization and activation of the cell cycle inhibitor p27[3].

The following diagram illustrates the proposed signaling pathway through which the analog HJZ-12 exerts its pro-apoptotic effects.

G HJZ12 HJZ-12 (Benzylpiperazine Analog) Bmi1 Bmi-1 HJZ12->Bmi1 downregulates Akt Akt HJZ12->Akt inhibits p16 p16 Bmi1->p16 inhibits CellCycleArrest Cell Cycle Arrest p16->CellCycleArrest promotes p27 p27 Akt->p27 inhibits p27->CellCycleArrest promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to

Caption: Proposed signaling pathway for the pro-apoptotic effects of a benzylpiperazine analog.

This guide serves as a foundational resource for researchers interested in this compound. The provided synthetic protocol offers a practical starting point for its preparation, while the information on a related analog's biological activity suggests potential avenues for investigating its therapeutic properties. Further experimental validation is necessary to elucidate the specific biological functions of the title compound.

References

Navigating the Physicochemical Landscape of N-Cbz-Hydroxymethylpiperazine Derivatives: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Cbz-hydroxymethylpiperazine scaffold is a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity and functional group handles for the synthesis of novel therapeutic agents. However, the successful progression of these compounds from discovery to clinical application is critically dependent on a thorough understanding of their physicochemical properties, particularly solubility and stability. This in-depth technical guide provides a comprehensive framework for evaluating these key parameters, addressing the current landscape of available data and presenting detailed methodologies for their experimental determination.

While specific quantitative solubility and stability data for a broad range of N-Cbz-hydroxymethylpiperazine derivatives are not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols and theoretical understanding to generate this crucial information. By leveraging established principles of forced degradation and solubility assessment, this document serves as a practical resource for drug development professionals working with this important class of molecules.

Solubility Profile of N-Cbz-Hydroxymethylpiperazine Derivatives

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of the polar hydroxymethyl group and the lipophilic Cbz (carboxybenzyl) protecting group in the N-Cbz-hydroxymethylpiperazine core suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

General Solubility Considerations
  • Piperazine Core: The parent piperazine molecule is highly soluble in water and also shows good solubility in alcohols like ethanol and methanol.[1] This is attributed to the two nitrogen atoms which can participate in hydrogen bonding.

  • Cbz Group: The benzyloxycarbonyl (Cbz) group is a common amine protecting group that introduces a significant lipophilic character to the molecule.[2] This will generally decrease aqueous solubility and increase solubility in organic solvents.

  • Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) substituent is a polar group capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance aqueous solubility.

The interplay of these structural features means that the overall solubility of N-Cbz-hydroxymethylpiperazine derivatives will be a balance between the hydrophilicity of the piperazine and hydroxymethyl moieties and the lipophilicity of the Cbz group and any other nonpolar substituents.

Quantitative Solubility Data

Specific quantitative solubility data for N-Cbz-hydroxymethylpiperazine derivatives in various solvents is scarce in the public domain. However, some data is available for related structures which can provide a general indication of expected solubility. For instance, a water-sensitive prodrug, referred to as C1, demonstrated varying solubility in a range of anhydrous, aprotic solvents.

Table 1: Illustrative Solubility of a Related Compound (C1) in Anhydrous Solvents

SolventSolubility (mg/mL)
Toluene< 0.01
tert-Butylmethyl ether< 0.01
Chloroform< 0.01
Dichloromethane< 0.01
Ethyl acetate0.23
Isobutylmethyl ketone0.30
Acetonitrile1.5
2-Methyltetrahydrofuran3.0
Dimethoxyethane10
Acetone13
Dioxane31
Tetrahydrofuran64
Dimethyl sulfoxide> 400

Data adapted from a study on a water-sensitive prodrug, C1.[3]

This table highlights the significant impact of solvent polarity on the solubility of a complex organic molecule. It is reasonable to expect that N-Cbz-hydroxymethylpiperazine derivatives will exhibit a similar trend of increasing solubility with increasing solvent polarity.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of an N-Cbz-hydroxymethylpiperazine derivative using the shake-flask method, which is considered the gold standard.

Objective: To determine the solubility of an N-Cbz-hydroxymethylpiperazine derivative in a specific solvent at a controlled temperature.

Materials:

  • N-Cbz-hydroxymethylpiperazine derivative of interest

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the N-Cbz-hydroxymethylpiperazine derivative to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the collected supernatant at high speed to remove any remaining suspended solid particles.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the N-Cbz-hydroxymethylpiperazine derivative of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent based on the concentration determined from the HPLC analysis and the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Collect supernatant C->D E Centrifuge D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

Stability of N-Cbz-Hydroxymethylpiperazine Derivatives and Forced Degradation Studies

Assessing the chemical stability of a drug candidate is a mandatory step in drug development.[4][5] Forced degradation studies, also known as stress testing, are employed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6]

Potential Degradation Pathways

For N-Cbz-hydroxymethylpiperazine derivatives, several degradation pathways can be anticipated:

  • Hydrolysis: The Cbz group, being a carbamate, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the protecting group and the formation of the corresponding unprotected piperazine derivative and benzyl alcohol. The ester-like nature of the carbamate makes it a primary target for hydrolytic degradation.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. The benzylic position of the Cbz group is also a potential site for oxidative degradation.

  • Photodegradation: Aromatic systems, such as the phenyl ring of the Cbz group, can absorb UV light, potentially leading to photodegradation.

  • Thermal Degradation: Exposure to high temperatures can induce thermal decomposition of the molecule.

Forced Degradation Experimental Protocols

The following protocols outline typical conditions for forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°CUp to 72 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 60°CUp to 72 hours
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat60°C - 80°CUp to 7 days
Photostability ICH Q1B conditions (UV and visible light)Room TemperatureAs per ICH guidelines

Experimental Procedure:

  • Sample Preparation: Prepare solutions of the N-Cbz-hydroxymethylpiperazine derivative in the respective stress media at a known concentration (e.g., 1 mg/mL). For thermal degradation, the solid compound is used. A control sample, protected from the stress condition, should be prepared and analyzed alongside the stressed samples.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Samples should be withdrawn at various time points to monitor the progress of degradation.

  • Sample Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent further degradation and to protect the analytical column.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, typically HPLC.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare compound solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photostability A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Identify Degradants I->J

Caption: Forced degradation workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Protocol for Method Development:

  • Column Selection: A C18 column is a common starting point. For basic compounds like piperazine derivatives, columns with end-capping or the use of a mobile phase additive like triethylamine can help reduce peak tailing.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic piperazine derivatives.

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity and can help in the initial characterization of degradation products by comparing their UV spectra to that of the parent compound.

  • Method Optimization:

    • Isocratic vs. Gradient Elution: Start with an isocratic method. If co-elution of the parent compound and degradation products is observed, a gradient elution program, where the proportion of the organic modifier is changed over time, should be developed.

    • Wavelength Selection: The detection wavelength should be chosen at the λmax of the N-Cbz-hydroxymethylpiperazine derivative to ensure maximum sensitivity.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

G cluster_dev Method Development cluster_opt Optimization cluster_val Validation A Select Column & Mobile Phase B Optimize Detection A->B C Develop Gradient B->C D Inject Degraded Samples C->D E Assess Peak Resolution D->E E->C Re-optimize F Validate per ICH Guidelines E->F Resolution Achieved

References

The Multifaceted Therapeutic Potential of Substituted Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged" scaffold in drug discovery, leading to the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the significant potential of substituted piperazines, with a focus on their anticancer, antipsychotic, antidepressant, and antimicrobial activities. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Substituted Piperazines

Substituted piperazines have emerged as a promising class of compounds in oncology, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2] The versatility of the piperazine ring allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles.[2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted piperazines is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following tables summarize the reported activities of various piperazine derivatives against several human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineCancer TypeActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468Breast1.00[3][4]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92Non-small cell lung1.35[3][4]
PCC Novel piperazine derivativeSNU-475Liver6.98 ± 0.11[5]
PCC Novel piperazine derivativeSNU-423Liver7.76 ± 0.45[5]
Compound 118 Quinoxaline di-N-oxide derivativeHUH-7Liver3.1[6]
Compound 119 Quinoxaline di-N-oxide derivativeHCT-116Colon4.5[6]
Compound 122 Quinoxalinylpiperazine derivativeHCT116Colon0.029 ± 0.0014[6]
Compound 122 Quinoxalinylpiperazine derivativeHCT-15 (drug-resistant)Colon0.021 ± 0.00098[6]
Various derivatives 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazineMCF7, BT20, T47D, CAMA-1Breast0.31–120.52[7]
Hybrid compounds 4-piperazinyl-quinoline-isatin derivativesMDA-MB468, MCF7Breast10.34–66.78[7]
Experimental Protocols for Anticancer Activity Screening

The evaluation of the anticancer potential of substituted piperazines relies on standardized in vitro assays that measure cell viability, proliferation, and cytotoxicity.

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (typically 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[9][10]

  • Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.[8]

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.[8][9]

  • MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8][9]

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from a dose-response curve.[8]

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.[9]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 9-well plates and treated with the test compounds.[9]

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.[9]

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is then added to each well, and the plates are incubated at room temperature for 30 minutes.[9]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[9]

  • Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with a 10 mM Tris base solution.[9]

  • Absorbance Measurement: The absorbance is read at approximately 510 nm.[9]

Signaling Pathways in Anticancer Activity

Many substituted piperazines exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) signaling pathways.[5][9]

Anticancer_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Piperazine Derivative Piperazine Derivative Death Receptors (e.g., Fas, TRAIL-R) Death Receptors (e.g., Fas, TRAIL-R) Piperazine Derivative->Death Receptors (e.g., Fas, TRAIL-R) Mitochondrial Stress Mitochondrial Stress Piperazine Derivative->Mitochondrial Stress Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas, TRAIL-R)->Caspase-8 Activation recruits FADD & pro-caspase-8 Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8 Activation->Executioner Caspases (3, 7) Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis cleave cellular substrates Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release disrupts membrane potential Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation forms apoptosome with Apaf-1 Caspase-9 Activation->Executioner Caspases (3, 7)

Caption: General signaling pathways for piperazine-induced apoptosis.

Antipsychotic Activity of Substituted Piperazines

Piperazine derivatives form the chemical backbone of many atypical antipsychotic drugs.[11] Their mechanism of action primarily involves the modulation of dopaminergic and serotonergic neurotransmitter systems, with a key focus on dopamine D2 and serotonin 5-HT1A receptors.[11][12]

Quantitative Data on Receptor Binding Affinity

The affinity of antipsychotic piperazine derivatives for their target receptors is a critical determinant of their efficacy and side-effect profile. This affinity is often expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

CompoundReceptorBinding Affinity (Ki in nM)Reference
Aripiprazole Dopamine D20.34[2]
Aripiprazole Serotonin 5-HT1A1.7[2]
Aripiprazole Serotonin 5-HT2A3.4[2]
Compound 12a Dopamine D2300[2]
Compound 12a Serotonin 5-HT1A41.5[2]
Compound 12a Serotonin 5-HT742.5[2]
Compound 9b Serotonin 5-HT1A23.9[2]
Compound 9b Serotonin 5-HT2A39.4[2]
Compound 9b Serotonin 5-HT745.0[2]
(-)-38, (-)-39, (-)-41, (-)-54 Dopamine D1<10[13]
Experimental Protocol for Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Crude membrane fractions containing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A) are prepared from cultured cells expressing the receptor or from specific brain regions of rodents.[14]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the piperazine derivative).[14]

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[14]

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[15]

Signaling Pathways in Antipsychotic Activity

The therapeutic effects of atypical antipsychotics are attributed to their dual action on dopamine D2 and serotonin 5-HT1A receptors, which helps to normalize dopaminergic neurotransmission in different brain regions.

Antipsychotic_Signaling_Pathway cluster_mesolimbic Mesolimbic Pathway (Positive Symptoms) cluster_mesocortical Mesocortical Pathway (Negative/Cognitive Symptoms) Hyperactive Dopamine Hyperactive Dopamine D2 Receptors D2 Receptors Hyperactive Dopamine->D2 Receptors Reduced Positive Symptoms Reduced Positive Symptoms D2 Receptors->Reduced Positive Symptoms Piperazine Derivative (Antagonist) Piperazine Derivative (Antagonist) Piperazine Derivative (Antagonist)->D2 Receptors Hypoactive Dopamine Hypoactive Dopamine D2 Receptors (Presynaptic) D2 Receptors (Presynaptic) Hypoactive Dopamine->D2 Receptors (Presynaptic) Piperazine Derivative (Partial Agonist) Piperazine Derivative (Partial Agonist) 5-HT1A Receptors 5-HT1A Receptors Piperazine Derivative (Partial Agonist)->5-HT1A Receptors Increased Dopamine Release Increased Dopamine Release 5-HT1A Receptors->Increased Dopamine Release Improved Negative/Cognitive Symptoms Improved Negative/Cognitive Symptoms Increased Dopamine Release->Improved Negative/Cognitive Symptoms

Caption: Dopamine and serotonin pathways in antipsychotic action.

Antidepressant Activity of Substituted Piperazines

The piperazine moiety is a common structural feature in many antidepressant drugs.[16] These compounds often exert their effects by modulating the serotonergic system, acting as serotonin reuptake inhibitors or as agonists/antagonists at specific serotonin receptors.[16][17]

Quantitative Data on Antidepressant-like Activity

The antidepressant potential of piperazine derivatives is often evaluated in preclinical animal models, where a reduction in immobility time is indicative of an antidepressant-like effect.

CompoundAnimal ModelDoseEffectReference
LQFM212 Forced Swim Test (mice)54 µmol/kgReversal of antidepressant-like effect by WAY-100635, PCPA, prazosin, SCH-23390, sulpiride or AMPT[18]
Compound 4p Forced Swim Test & Tail Suspension Test (mice)Not specifiedAntidepressant-like effect prevented by pCPA, (-)pindolol, and WAY 100635[17]
Compound 3o Forced Swim Test & Tail Suspension Test (mice)Not specifiedAntidepressant-like effect prevented by pCPA, (-)pindolol, and WAY 100635[17]
Compound 6a Forced Swim Test (mice)40 mg/kg18.9% reduction in immobility time[19]
Compound 18a Forced Swim Test (mice)40 mg/kg14.5% reduction in immobility time[19]
Piperine Forced Swim Test & Tail Suspension Test (mice)Not specifiedAnti-immobility effect abolished by pCPA[20]
Experimental Protocols for Antidepressant Activity Screening

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[19][21]

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the time the mouse floats motionless or makes only small movements to keep its head above water) is recorded during the last 4 minutes of the session.

  • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a specific time before the test.[19][21]

  • Data Analysis: A reduction in the duration of immobility is considered an antidepressant-like effect.

The TST is another common behavioral despair model used to assess antidepressant activity.[19][21]

  • Apparatus: Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip, from a horizontal bar.

  • Procedure: The mice are suspended for a 6-minute period, and the total duration of immobility is recorded.

  • Drug Administration: Similar to the FST, the test compound or vehicle is administered prior to the test.[21]

  • Data Analysis: A decrease in the immobility time is indicative of an antidepressant-like effect.

Signaling Pathways in Antidepressant Activity

The antidepressant effects of many piperazine derivatives are mediated through the enhancement of serotonergic neurotransmission. This can involve the inhibition of the serotonin transporter (SERT) and/or direct interaction with serotonin receptors, particularly the 5-HT1A receptor.

Antidepressant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Piperazine Derivative Piperazine Derivative SERT SERT Piperazine Derivative->SERT blocks reuptake 5-HT1A Autoreceptor 5-HT1A Autoreceptor Piperazine Derivative->5-HT1A Autoreceptor agonist Increased Synaptic Serotonin Increased Synaptic Serotonin Serotonin Serotonin Serotonin->SERT Decreased Serotonin Release (initial) Decreased Serotonin Release (initial) 5-HT1A Autoreceptor->Decreased Serotonin Release (initial) Increased Serotonin Release (chronic) Increased Serotonin Release (chronic) 5-HT1A Autoreceptor->Increased Serotonin Release (chronic) desensitization Postsynaptic 5-HT Receptors Postsynaptic 5-HT Receptors Increased Synaptic Serotonin->Postsynaptic 5-HT Receptors Downstream Signaling (e.g., BDNF) Downstream Signaling (e.g., BDNF) Postsynaptic 5-HT Receptors->Downstream Signaling (e.g., BDNF) Antidepressant Effect Antidepressant Effect Downstream Signaling (e.g., BDNF)->Antidepressant Effect

Caption: Serotonergic pathways in antidepressant action.

Antimicrobial Activity of Substituted Piperazines

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[22] The incorporation of the piperazine nucleus into different chemical scaffolds has led to the development of potent antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
Sparfloxacin and Gatifloxacin derivatives Gram-positive bacteria (e.g., S. aureus, E. faecalis)1-5
Chalcone derivatives Candida albicans2.22
Quinolone derivatives Gram-positive bacteria0.015
Thiadiazole derivatives (4, 6c, 6d) S. aureus16[23]
Thiadiazole derivatives (6d, 7b) B. subtilis16[23]
Thiadiazole derivative (6c) E. coli8[23]
Piperazine derivative (308) MRSA2[24]
Piperazine derivative (327) MRSA2[24]
Piperazine derivative (328) MRSA2[24]
Piperazine derivative (308) S. aureus2[24]
Piperazine derivative (327) S. aureus4[24]
Piperazine derivative (328) S. aureus2[24]
Experimental Protocol for Antimicrobial Susceptibility Testing

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[23]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilutions: The piperazine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[23]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of action for many antimicrobial piperazine derivatives are still under investigation. However, it is believed that they may act by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Antimicrobial_Workflow Start Start Prepare Standardized Microbial Inoculum Prepare Standardized Microbial Inoculum Start->Prepare Standardized Microbial Inoculum Serial Dilution of Piperazine Derivative in 96-well plate Serial Dilution of Piperazine Derivative in 96-well plate Prepare Standardized Microbial Inoculum->Serial Dilution of Piperazine Derivative in 96-well plate Inoculate wells with microbial suspension Inoculate wells with microbial suspension Serial Dilution of Piperazine Derivative in 96-well plate->Inoculate wells with microbial suspension Incubate at appropriate temperature and time Incubate at appropriate temperature and time Inoculate wells with microbial suspension->Incubate at appropriate temperature and time Visually inspect for microbial growth Visually inspect for microbial growth Incubate at appropriate temperature and time->Visually inspect for microbial growth Determine MIC (Lowest concentration with no visible growth) Determine MIC (Lowest concentration with no visible growth) Visually inspect for microbial growth->Determine MIC (Lowest concentration with no visible growth) End End Determine MIC (Lowest concentration with no visible growth)->End

Caption: Workflow for Broth Microdilution Method.

Conclusion

Substituted piperazines represent a remarkably versatile and enduring scaffold in drug discovery. The breadth of their biological activities, spanning from anticancer and antipsychotic to antidepressant and antimicrobial effects, underscores their significance in medicinal chemistry. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with these activities. It is anticipated that the continued exploration of the vast chemical space around the piperazine nucleus will lead to the development of novel and improved therapeutic agents to address a wide range of unmet medical needs.

References

discovery and history of piperazine-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Piperazine-Based Compounds in Drug Development

For researchers, scientists, and drug development professionals, the journey of the simple six-membered heterocycle, piperazine, from a deworming agent to a privileged scaffold in a multitude of blockbuster drugs offers a compelling narrative of innovation in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of piperazine-based compounds, detailing their evolution across various therapeutic landscapes. We will explore the pivotal discoveries, structure-activity relationships (SAR), and the experimental underpinnings that have solidified piperazine's status as a versatile and indispensable tool in the pharmacopeia.

From Anthelmintic Origins to a Privileged Scaffold

The story of piperazine in medicine begins not with a complex biological target but with a straightforward application: the treatment of parasitic worm infections.[1] Introduced in the early 20th century, piperazine was found to be an effective anthelmintic agent.[2] Its mechanism of action involves paralyzing parasites by acting as a GABA (gamma-aminobutyric acid) receptor agonist, which allows the host to expel the inert organisms.[2] This early success, often with simple salts like piperazine citrate and adipate, laid the groundwork for its broader investigation.[2]

Chemists and pharmacologists soon recognized the unique physicochemical properties of the piperazine ring. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of properties like solubility, basicity, and receptor affinity. This inherent versatility has led to piperazine being classified as a "privileged scaffold" – a molecular framework that is recurrently found in successful drugs targeting a range of biological targets.[3]

A Journey Through Therapeutic Areas

The adaptability of the piperazine core has enabled its incorporation into a diverse array of drug classes, each with its own unique history of development.

Antihistamines: Combating Allergic Responses

Following the discovery of the first antihistamines in the 1940s, the quest for more effective and less sedating agents led researchers to explore various chemical scaffolds.[4] The incorporation of a piperazine ring proved to be a significant breakthrough, leading to the development of first-generation antihistamines like cyclizine and meclizine.[4] These compounds, however, were known for their sedative side effects due to their ability to cross the blood-brain barrier.[4]

A major advancement came with the development of second-generation antihistamines, exemplified by cetirizine . By adding a carboxylic acid group to the structure of hydroxyzine, a first-generation antihistamine, its lipophilicity was drastically reduced, limiting its penetration into the central nervous system and thus minimizing sedation.[4]

Antipsychotics: Modulating Neurotransmission

The development of antipsychotic drugs has been heavily influenced by the need to target dopamine and serotonin receptors in the brain.[5] The piperazine moiety has been instrumental in creating compounds with the desired receptor binding profiles. A prime example is olanzapine , an atypical antipsychotic with a complex receptor pharmacology, showing affinity for multiple dopamine and serotonin receptor subtypes.[6][7] The piperazine ring in olanzapine is a key structural feature contributing to its therapeutic efficacy in treating schizophrenia and bipolar disorder.[5]

Antidepressants: Targeting Monoamine Systems

Piperazine is a common substructure in many antidepressant drugs, largely due to its favorable pharmacokinetic profile for CNS penetration and its role in specific binding conformations. Many piperazine-based antidepressants act by modulating the levels of neurotransmitters like serotonin and norepinephrine in the brain.[8] Their development often involves screening for activity in preclinical models such as the forced swim test, which assesses antidepressant-like activity in rodents.[9][10]

Anticancer Agents: A Modern Frontier

In recent decades, the piperazine scaffold has emerged as a crucial component in the design of targeted anticancer therapies.[11] A landmark example is imatinib , a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[12] The piperazine group in imatinib plays a critical role in its binding to the ATP-binding site of the Bcr-Abl oncoprotein, inhibiting its activity and halting cancer cell proliferation.[13] Numerous other piperazine-containing compounds have since been developed to target various kinases and signaling pathways implicated in cancer.[14]

Antivirals: Inhibiting Viral Replication

The versatility of the piperazine ring extends to the development of antiviral agents.[15] Several FDA-approved antiviral drugs for the treatment of HIV incorporate a piperazine moiety.[15] These compounds often target key viral enzymes, such as reverse transcriptase, which are essential for viral replication.[15] For instance, drugs like indinavir and delavirdine contain a piperazine ring as part of their core structure.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for representative piperazine-based drugs across different therapeutic classes.

Table 1: Pharmacokinetic Parameters of Key Piperazine-Based Drugs

DrugTherapeutic ClassTmax (hours)Protein Binding (%)MetabolismElimination Half-Life (t½) (hours)
Cetirizine Antihistamine~193Minimal6.5 - 10
Olanzapine Antipsychotic~693Hepatic (CYP1A2, UGT)21 - 54
Imatinib Anticancer2 - 495Hepatic (CYP3A4)~18

References: Cetirizine[15][16][17][18], Olanzapine[1][6][7][11][19], Imatinib[13]

Table 2: In Vitro Activity of Key Piperazine-Based Drugs

DrugTherapeutic ClassTarget(s)AssayIC50 / Ki
Cetirizine AntihistamineH1 ReceptorReceptor BindingKi: ~3 nM
Olanzapine AntipsychoticD2, 5-HT2A ReceptorsReceptor BindingKi: D2: 1.1 nM, 5-HT2A: 4 nM
Imatinib AnticancerBcr-Abl, c-Kit, PDGFRKinase AssayIC50: v-Abl: 0.6 µM, c-Kit: 0.1 µM, PDGFR: 0.1 µM
Indinavir AntiviralHIV-1 ProteaseEnzyme AssayKi: 0.34 nM

References: Imatinib[3][12][13][20][21]

Experimental Protocols

The development of piperazine-based drugs relies on a suite of standardized experimental protocols to assess their synthesis, purity, and biological activity.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves N-alkylation or N-arylation reactions at one or both of the nitrogen atoms.

General Protocol for N-Alkylation of Piperazine:

  • Reactant Preparation: Dissolve the starting piperazine derivative (1 equivalent) and a suitable base (e.g., potassium carbonate, 2-3 equivalents) in an appropriate solvent (e.g., acetonitrile, DMF).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

A detailed synthesis protocol for Cetirizine Dihydrochloride can be found in reference[19]. Protocols for the synthesis of Olanzapine and Imatinib are described in references[16][22][23][24][25] and[12][21][26][27] respectively.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative activity of potential anticancer agents.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine-based compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Further details on cytotoxicity and apoptosis assays can be found in references[4][28][29][30].

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand that specifically binds to the receptor, and various concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits the binding of the radioligand by 50% (IC50) and calculate the binding affinity (Ki).

A detailed protocol for receptor binding assays can be found in reference[27].

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Protocol:

  • Assay Plate Preparation: Coat a 96-well plate with streptavidin.

  • Template/Primer Binding: Add a biotinylated template/primer hybrid (e.g., poly(A) x oligo(dT)) to the wells, which will bind to the streptavidin.

  • Reaction Mixture: Prepare a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP.

  • Inhibitor Addition: Add various concentrations of the test compound to the wells.

  • Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to initiate the reaction.

  • Incubation: Incubate the plate to allow for DNA synthesis.

  • Detection: Add an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) followed by a colorimetric substrate.

  • Absorbance Measurement: Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of reverse transcriptase activity and determine the IC50 value.

Further details on HIV-1 reverse transcriptase inhibition assays can be found in references[2][10][30][31][32].

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

drug_discovery_workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials Target ID Target Identification HTS High-Throughput Screening Target ID->HTS Assay Dev. Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen SAR Lead Opt Lead Optimization Lead Gen->Lead Opt ADME/Tox Candidate Drug Candidate Lead Opt->Candidate Phase I Phase I Candidate->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval

Caption: A generalized workflow for drug discovery and development.

h1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) Ca2->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R Activates Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R Inactivates dopamine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates NeuronalActivity ↓ Neuronal Activity PKA->NeuronalActivity Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Antipsychotic (Antagonist) Antipsychotic->D2R Blocks

References

Spectroscopic Data for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

While this compound is listed by several commercial suppliers, indicating its synthesis and availability for research purposes, the corresponding characterization data has not been published in accessible journals or databases. This guide, therefore, outlines the expected spectroscopic characteristics based on the chemical structure and provides general experimental protocols applicable to a molecule of this type. This information is intended to serve as a reference for researchers who may synthesize or analyze this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate based on its structural features.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40m5HAr-H
5.15s2HOCH₂ Ph
~3.80-4.00m1HCH -CH₂OH
~3.50-3.70m2HCH-CH₂ OH
~2.80-3.40m6HPiperazine ring protons
~2.50br s1HOH
~1.80br s1HNH

Note: Predicted chemical shifts are in ppm relative to TMS in a solvent like CDCl₃ or DMSO-d₆. Multiplicity is abbreviated as s (singlet), m (multiplet), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170C =O (Carbamate)
~137Ar-C (Quaternary)
~128.5Ar-C H
~128.0Ar-C H
~127.8Ar-C H
~67OC H₂Ph
~65CH-C H₂OH
~55C H-CH₂OH
~40-50Piperazine ring C H₂

Note: Predicted chemical shifts are in ppm relative to TMS.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200BroadO-H stretch (alcohol), N-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
1600, 1495Medium-WeakC=C stretch (aromatic)
~1230StrongC-N stretch (carbamate)
~1050StrongC-O stretch (alcohol)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
250.13[M]⁺ (Molecular Ion)
219.11[M - CH₂OH]⁺
159.10[M - OCH₂Ph]⁺
108.06[C₇H₈O]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Note: Predicted m/z values are for the most abundant isotopes. Fragmentation patterns can vary based on the ionization technique used.

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat: Place a small drop of the liquid or solid compound between two KBr or NaCl plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

  • Acquisition (EI-MS):

    • Ionization Energy: Standard 70 eV.

    • Sample Introduction: Via a direct insertion probe for solid samples or a GC inlet for volatile samples.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_acq NMR Spectroscopy (¹H, ¹³C) Purification->NMR_acq Sample Prep IR_acq IR Spectroscopy Purification->IR_acq Sample Prep MS_acq Mass Spectrometry Purification->MS_acq Sample Prep NMR_analysis NMR Spectral Analysis (Chemical Shift, Coupling, Integration) NMR_acq->NMR_analysis IR_analysis IR Spectral Analysis (Functional Group Identification) IR_acq->IR_analysis MS_analysis MS Spectral Analysis (Molecular Weight, Fragmentation) MS_acq->MS_analysis Structure_Elucidation Structure Confirmation NMR_analysis->Structure_Elucidation IR_analysis->Structure_Elucidation MS_analysis->Structure_Elucidation Final_Report Final Report / Publication Structure_Elucidation->Final_Report Compile Data

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

Methodological & Application

Application Notes and Protocols: Mono-N-alkylation (N-protection) of Piperazine using Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mono-N-alkylation of piperazine using benzyl chloroformate, a reaction more precisely described as a mono-N-protection. This procedure is fundamental in synthetic organic chemistry, particularly in the development of pharmaceutical agents where piperazine is a common scaffold. By selectively protecting one of the nitrogen atoms, subsequent modifications can be directed to the unprotected nitrogen, allowing for the synthesis of unsymmetrically substituted piperazine derivatives. This protocol outlines the reaction conditions, stoichiometry, purification, and expected outcomes.

Introduction

Piperazine is a versatile bicyclic diamine that is a key structural component in numerous approved drugs. Its two secondary amine groups provide sites for substitution, but selective mono-alkylation can be challenging due to the propensity for di-alkylation. A common strategy to overcome this is to protect one of the amine functionalities, perform the desired reaction on the other, and then deprotect if necessary. Benzyl chloroformate (Cbz-Cl) is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities. This protection is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenolysis. This application note details a robust protocol for the mono-N-Cbz protection of piperazine.

Reaction Scheme

The reaction proceeds via nucleophilic attack of one of the piperazine nitrogens on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct.[1]

Scheme 1: Mono-N-protection of Piperazine with Benzyl Chloroformate

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (typically 2 to 4 equivalents) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v). The use of excess piperazine is crucial to favor the formation of the mono-protected product over the di-protected byproduct.[2]

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2 equivalents relative to benzyl chloroformate).[1] This will neutralize the HCl generated during the reaction.

  • Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (benzyl chloroformate) is consumed. Reaction times can vary but are typically in the range of a few hours to overnight.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The resulting residue can be purified by silica gel column chromatography to yield the pure mono-N-Cbz-piperazine.[1]

Data Presentation

The following table summarizes typical quantitative data for the mono-N-protection of piperazine and similar amines using benzyl chloroformate. Yields can vary depending on the reaction scale and purification method.

Reactant 1Reactant 2BaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Piperazine (excess)Benzyl ChloroformateNaHCO₃THF/H₂O0 to RT2-2085-95
Substituted AmineBenzyl ChloroformateNaHCO₃THF/H₂O02090
Aliphatic/Aromatic AminesBenzyl Chloroformate-PEG-600Room Temp-Excellent[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protocol for the mono-N-alkylation (protection) of piperazine with benzyl chloroformate.

Workflow start Start dissolve Dissolve Piperazine and NaHCO3 in THF/H2O start->dissolve cool Cool to 0 °C dissolve->cool add_cbz Add Benzyl Chloroformate cool->add_cbz react Stir and Monitor Reaction (TLC/LC-MS) add_cbz->react workup Aqueous Work-up and Extraction react->workup purify Dry, Concentrate, and Purify workup->purify product Mono-N-Cbz- Piperazine purify->product

Caption: Workflow for Mono-N-Cbz Protection of Piperazine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC/LC-MS. Ensure accurate stoichiometry.
Product loss during work-up.Ensure complete extraction from the aqueous phase. Be careful during solvent removal.
Formation of Di-substituted Product Insufficient excess of piperazine.Increase the molar excess of piperazine relative to benzyl chloroformate.[2]
Rapid addition of benzyl chloroformate.Add the benzyl chloroformate slowly and dropwise at 0 °C.[2]
Reaction Stalls Ineffective base.Ensure the base is fresh and of good quality.
Poor quality reagents.Use pure, and if necessary, freshly distilled reagents.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Benzyl chloroformate is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine is a corrosive solid. Avoid inhalation of dust and skin contact.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

By following this detailed protocol, researchers can effectively perform the mono-N-protection of piperazine, a critical step in the synthesis of a wide range of biologically active molecules.

References

Application Notes: (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable chiral building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its rigid piperazine core, combined with a strategically placed chiral hydroxymethyl group, provides a versatile scaffold for creating stereochemically defined drug candidates. This document outlines the applications of this building block, focusing on its use in the synthesis of HIV-1 integrase inhibitors, and provides detailed experimental protocols for its key transformations.

Introduction to Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. The introduction of chirality to the piperazine ring allows for three-dimensional diversity, which can significantly enhance biological activity, selectivity, and pharmacokinetic properties. (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as a key starting material for the synthesis of more complex chiral piperazine derivatives, enabling the exploration of novel chemical space in drug design.

Application in the Synthesis of HIV-1 Integrase Inhibitors

A significant application of (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is in the synthesis of HIV-1 integrase inhibitors, a class of antiretroviral drugs that target the viral enzyme responsible for integrating the viral genome into the host cell's DNA. The chiral cyanomethylpiperazine moiety, derived from this building block, is a key component of several potent integrase inhibitors, including Dolutegravir.

The synthesis involves the conversion of the primary alcohol in (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate to a nitrile. This transformation is typically achieved through a two-step process: activation of the alcohol, commonly via mesylation, followed by nucleophilic substitution with a cyanide source. The resulting (S)-benzyl 3-(cyanomethyl)piperazine-1-carboxylate is then coupled with the core of the integrase inhibitor.

Key Synthetic Transformations and Protocols

The following section provides detailed experimental protocols for the key synthetic steps involved in utilizing (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate as a chiral building block for the synthesis of an HIV-1 integrase inhibitor intermediate.

Experimental Workflow

G cluster_0 Synthesis of Chiral Intermediate start Start: (R)-tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate step1 Step 1: Cbz Protection start->step1 Benzyl chloroformate, NaHCO3 step2 Step 2: Mesylation step1->step2 MsCl, TEA step3 Step 3: Cyanation step2->step3 NaCN end End: (S)-Benzyl 3-(cyanomethyl) piperazine-1-carboxylate step3->end

Caption: Synthetic workflow for the preparation of the chiral cyanomethylpiperazine intermediate.

Protocol 1: Synthesis of 1-Benzyl 4-(tert-butyl) (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate

This initial step involves the protection of the second nitrogen of the piperazine ring with a benzyloxycarbonyl (Cbz) group.

Reaction Scheme:

(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate + Benzyl chloroformate → 1-Benzyl 4-(tert-butyl) (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Procedure:

  • To a solution of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (5.0 g, 1.0 eq) in ethyl acetate (100 mL), add sodium bicarbonate (NaHCO3, 3.0 eq) and water (50 mL).

  • To this biphasic mixture, add benzyl chloroformate (1.30 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at 25 °C for 12 hours.

  • After completion, separate the organic phase.

  • Wash the organic layer with water (2 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to yield the title compound as a yellow oil.

Compound Molecular Formula Molecular Weight Yield
1-Benzyl 4-(tert-butyl) (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylateC19H28N2O5364.44 g/mol 86%
Protocol 2: Synthesis of 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate

This two-step, one-pot procedure converts the hydroxymethyl group to a cyanomethyl group.

Reaction Scheme:

  • 1-Benzyl 4-(tert-butyl) (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate + Methanesulfonyl chloride → Mesylated Intermediate

  • Mesylated Intermediate + Sodium cyanide → 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate

Procedure:

  • Dissolve 1-benzyl 4-(tert-butyl) (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate (7.0 g, 1.0 eq) in tetrahydrofuran (THF, 100 mL).

  • Add triethylamine (TEA, 3.0 eq) to the solution.

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 20 °C for one hour.

  • Quench the reaction by adding 50 mL of water at 20 °C.

  • Extract the mixture with ethyl acetate (2 x 100 mL). The combined organic layers contain the mesylated intermediate.

  • To the combined organic layers, add sodium cyanide (NaCN, 3.0 eq) and tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Heat the mixture to 70 °C and stir for 12 hours.

  • After cooling to room temperature, wash the organic layer with water (20 mL), dry over Na2SO4, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the residue by column chromatography to obtain the title compound.

Compound Molecular Formula Molecular Weight Yield Spectroscopic Data
1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylateC20H27N3O4373.45 g/mol Not specifiedLCMS [ESI, M+1]: 374
Protocol 3: Deprotection to (S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate

The final step in preparing the key chiral intermediate is the removal of the tert-butoxycarbonyl (Boc) protecting group.

Reaction Scheme:

1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate + HCl → (S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate

Procedure:

  • To a solution of 1-benzyl 4-tert-butyl (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate (6.0 g, 1.0 eq) in dioxane (20.8 mL), add 4.0 M HCl in dioxane (20.8 mL, 5.0 eq).

  • Stir the mixture at 20 °C for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain the product as a yellow oil.

Compound Molecular Formula Molecular Weight Yield
(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylateC14H17N3O2259.31 g/mol 95%

Biological Context: Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer.

  • 3'-Processing: The integrase enzyme, as part of the pre-integration complex (PIC), cleaves a dinucleotide from each 3' end of the linear viral DNA. This creates reactive hydroxyl groups.

  • Strand Transfer: The processed viral DNA is brought into proximity with the host cell's DNA. The integrase then catalyzes a nucleophilic attack from the viral DNA's hydroxyl groups on the phosphodiester backbone of the host DNA, effectively inserting the viral genome.[1]

Integrase strand transfer inhibitors (INSTIs), such as Dolutegravir, work by binding to the active site of the integrase enzyme after 3'-processing has occurred.[2][3] They chelate the two essential magnesium ions in the active site, preventing the binding of the host DNA and thereby blocking the crucial strand transfer step.[1][4] This effectively halts the integration of the viral genome, preventing the establishment of a productive infection.[2]

HIV-1 Integrase Signaling Pathway

G cluster_0 HIV-1 Integration cluster_1 Inhibition by INSTIs vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC Processed_vDNA 3'-Processed Viral DNA PIC->Processed_vDNA 3'-Processing (Integrase) Integrated_Provirus Integrated Provirus Processed_vDNA->Integrated_Provirus Strand Transfer (Integrase) Blocked_ST Strand Transfer Blocked Processed_vDNA->Blocked_ST Host_DNA Host DNA Host_DNA->Integrated_Provirus INSTI Integrase Strand Transfer Inhibitor (e.g., Dolutegravir) INSTI->Processed_vDNA

Caption: Mechanism of HIV-1 integrase and its inhibition by strand transfer inhibitors.

Conclusion

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a highly valuable and versatile chiral building block in medicinal chemistry. Its successful application in the synthesis of complex pharmaceutical agents, such as HIV-1 integrase inhibitors, underscores its importance. The detailed protocols provided herein offer a practical guide for researchers in the synthesis of key chiral intermediates, facilitating the development of new and improved therapeutics. The understanding of the biological mechanism of the target molecules further aids in the rational design of next-generation drugs.

References

Application of Piperazine Derivatives in Antipsychotic Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful antipsychotic drugs.[1][2][3] Its versatile structure allows for the fine-tuning of pharmacological activity, particularly at dopamine and serotonin receptors, which are key targets in the management of psychosis.[4][5] This document provides detailed application notes on the utility of piperazine derivatives in antipsychotic drug discovery and development, alongside comprehensive protocols for their evaluation.

Application Notes

Piperazine derivatives are integral to the class of atypical antipsychotics, which are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] This multi-receptor profile is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.[9]

Key Piperazine-Containing Antipsychotics

Several widely prescribed antipsychotic medications incorporate a piperazine moiety. These include, but are not limited to:

  • Aripiprazole: A partial agonist at the D2 receptor, which provides a unique mechanism of action.[10]

  • Ziprasidone: A potent antagonist at D2 and 5-HT2A receptors, also exhibiting affinity for other serotonin receptor subtypes.[4][6][11][12][13]

  • Lurasidone: Demonstrates high affinity for D2, 5-HT2A, and 5-HT7 receptors.[9][14][15][16][17]

  • Clozapine: Considered the prototypical atypical antipsychotic, it has a complex pharmacology with relatively lower affinity for D2 receptors compared to other antipsychotics.[18][19][20]

Quantitative Data: Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of piperazine-based antipsychotics are closely linked to their binding affinities at various neurotransmitter receptors. The following tables summarize the inhibition constants (Ki) for several key piperazine derivatives at human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine D2 Receptor Binding Affinities of Piperazine Derivatives

CompoundKi (nM) for D2 ReceptorReference(s)
Aripiprazole0.34[21][22]
Ziprasidone4.8[21]
Lurasidone1.6[14]
Clozapine125[23]

Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Piperazine Derivatives

CompoundKi (nM) for 5-HT2A ReceptorReference(s)
Aripiprazole3.4[21]
Ziprasidone0.4[21]
Lurasidone2.0[14]
Clozapine1.9[23]
Signaling Pathways

The therapeutic effects of piperazine derivatives are mediated through their modulation of complex intracellular signaling cascades initiated by dopamine and serotonin receptors.

Dopamine_D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Dopamine_Release Dopamine_Vesicle->Dopamine_Release D2R D2 Receptor Dopamine_Release->D2R Dopamine G_protein Gi/o D2R->G_protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ pDARPP-32 PKA->DARPP32 Piperazine_Derivative Piperazine Derivative (Antagonist) Piperazine_Derivative->D2R Blockade

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Serotonin_Release Serotonin_Vesicle->Serotonin_Release HTR2A 5-HT2A Receptor Serotonin_Release->HTR2A Serotonin Gq_protein Gq/11 HTR2A->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Piperazine_Derivative Piperazine Derivative (Antagonist) Piperazine_Derivative->HTR2A Blockade

Serotonin 5-HT2A Receptor Signaling

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize piperazine derivatives in antipsychotic drug development.

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine D2 and serotonin 5-HT2A receptors.

Radioligand_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (Cells expressing receptor) Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligands:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A receptors: [³H]-Ketanserin or [³H]-Spiperone.

  • Non-specific Binding Determinant:

    • For D2 receptors: Haloperidol (10 µM).

    • For 5-HT2A receptors: Mianserin (10 µM).

  • Test Compound: Piperazine derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.

    • Dilute the membrane preparation in assay buffer to a concentration that provides adequate signal-to-noise ratio.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation to each well.

    • Non-specific Binding: Add 50 µL of the non-specific binding determinant, 50 µL of radioligand, and 150 µL of membrane preparation to each well.

    • Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand, and 150 µL of membrane preparation to each well.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[22]

Apomorphine-Induced Climbing in Mice

This in vivo behavioral model is used to assess the D2 receptor antagonist activity of potential antipsychotics. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be blocked by D2 antagonists.[24][25][26][27]

Materials:

  • Male ICR or Swiss Webster mice (20-25 g).

  • Apomorphine hydrochloride, dissolved in 0.9% saline containing 0.1% ascorbic acid.

  • Test compound (piperazine derivative) and vehicle.

  • Cylindrical wire mesh cages (e.g., 10 cm diameter, 15 cm height).

  • Stopwatch.

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, s.c.).

  • Behavioral Observation:

    • Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.

    • Allow a 10-minute habituation period.

    • For the next 20-30 minutes, observe the mice and record the total time spent climbing (all four paws on the wire mesh).

  • Data Analysis:

    • Calculate the mean climbing time for each treatment group.

    • Compare the climbing times of the test compound-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in climbing time indicates potential antipsychotic activity.

Conditioned Avoidance Response (CAR) Test

The CAR test is a predictive model for antipsychotic efficacy.[28][29][30][31][32] It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g).

  • Two-way shuttle box with a grid floor capable of delivering a mild electric shock, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (UCS, footshock).

  • Test compound (piperazine derivative) and vehicle.

Procedure:

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial by presenting the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS presentation, the UCS (e.g., a 0.5 mA footshock) is delivered for a set duration (e.g., 5 seconds) or until the rat escapes to the other compartment.

    • Conduct multiple training trials (e.g., 30-50 trials) with a variable inter-trial interval (e.g., 30-60 seconds) until the rats reach a stable level of avoidance responding (e.g., >80% avoidance).

  • Testing:

    • On the test day, administer the test compound or vehicle to the trained rats.

    • After the appropriate pretreatment time, place the rats in the shuttle box and conduct a test session identical to the training session.

  • Data Analysis:

    • Record the number of avoidance responses and escape failures for each rat.

    • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA or Kruskal-Wallis test).

References

Application Notes and Protocols for the Analysis of Piperazine Compounds by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of piperazine and its derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical industry.

Introduction

Piperazine and its derivatives are a significant class of organic compounds widely utilized as active pharmaceutical ingredients (APIs) and synthetic intermediates. The analytical challenge in their determination often lies in their physicochemical properties. Piperazine, a hydrophilic and basic compound, lacks a strong chromophore, leading to poor retention on traditional reversed-phase HPLC columns and low UV absorptivity.[1] To overcome these challenges, various strategies have been developed, including pre-column derivatization to enhance detection, the use of mixed-mode chromatography, and the application of alternative detection techniques like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).[1][2] LC-MS, in particular, has emerged as a highly sensitive and selective technique for the analysis of these compounds.[3]

HPLC Analytical Methods

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of piperazine compounds. The choice of method often depends on the specific compound, the sample matrix, and the required sensitivity.

Method 1: HPLC-UV with Pre-column Derivatization

This method is particularly suitable for trace analysis of piperazine in APIs where high sensitivity is required. Derivatization with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), allows for detection at low concentrations using standard HPLC-UV instrumentation.[1][4]

Experimental Protocol: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[5]

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[4][5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)[4][5]

  • Piperazine standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)[4][5]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 35°C[4][5]

  • Injection Volume: 10 µL[4][5]

  • UV Detection Wavelength: 340 nm[4]

Sample Preparation (Derivatization):

  • Prepare a stock solution of piperazine standard in a suitable diluent.

  • Prepare a solution of NBD-Cl in acetonitrile.[5]

  • Mix the piperazine solution with an excess of the NBD-Cl solution.[5]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]

  • Cool the solution and dilute with the mobile phase before injection.[5]

Data Analysis:

  • Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.[5]

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Quantitative Data Summary: HPLC-UV with NBD-Cl Derivatization

ParameterValueReference
Limit of Detection (LOD)30 ppm[4]
Limit of Quantification (LOQ)90 ppm[4]
Linearity Range30 to 350 ppm[4]
Recovery104.87 - 108.06%[4]

Workflow for HPLC-UV with Pre-column Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing Piperazine Mix_Heat Mix and Heat (e.g., 60°C, 30 min) Sample->Mix_Heat Standard Piperazine Standard Standard->Mix_Heat Deriv_Agent NBD-Cl Solution Deriv_Agent->Mix_Heat Cool_Dilute Cool and Dilute Mix_Heat->Cool_Dilute Injection Inject into HPLC System Cool_Dilute->Injection Separation Chromatographic Separation (Chiralpak IC) Injection->Separation Detection UV Detection (340 nm) Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Result Final Concentration Quantification->Result

Workflow for HPLC-UV analysis with derivatization.
Method 2: Mixed-Mode or Specialized Chromatography

For the analysis of underivatized piperazine, which is poorly retained on conventional C18 columns, mixed-mode chromatography offers a robust solution.[1] These columns utilize stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange, to improve the retention of polar, basic compounds.[1][2]

Experimental Protocol: Mixed-Mode HPLC with ELSD/CAD Detection

Instrumentation:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[2]

  • Analytical column: Primesep 100 or 200, or Amaze HD mixed-mode columns.[2][6]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions (Example with Amaze HD):

  • Column: Amaze HD (3.0 x 100 mm, 3 µm, 100Å)[6]

  • Mobile Phase: 20% Acetonitrile with 0.2% TFA in water[6]

  • Detection: ELSD, 40°C[6]

Sample Preparation:

  • Dissolve the sample containing piperazine in the mobile phase.

  • Filter the solution through a 0.45 µm filter prior to injection.

Data Analysis:

  • Identify the piperazine peak based on retention time.

  • Quantify using a calibration curve prepared with piperazine standards.

LC-MS Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of piperazine compounds, offering high sensitivity and selectivity without the need for derivatization.[3]

Method 3: Reversed-Phase LC-MS/MS for Piperazine and its Derivatives

This method is widely applicable for the quantification of piperazine and its byproducts or derivatives in various matrices, including pharmaceutical formulations and biological samples.[3]

Experimental Protocol: LC-MS/MS Analysis of Piperazine Compounds

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[7][8]

  • Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

Reagents:

  • Water with 0.1% Formic Acid (Mobile Phase A)[3]

  • Acetonitrile with 0.1% Formic Acid (Mobile Phase B)[3]

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient starts with a low percentage of B, ramping up to elute less polar compounds.[9]

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 5-10 µL[10][11]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[7][11]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[7][11]

  • Precursor/Product Ions: Specific to the piperazine compound of interest (e.g., for piperazine: m/z 87.1 → 44.1).[12]

Sample Preparation:

  • Prepare stock solutions of the piperazine compounds in a suitable organic solvent like methanol or acetonitrile.[9]

  • Prepare working solutions by diluting the stock solutions.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[13]

Quantitative Data Summary: LC-MS/MS Methods for Piperazine Compounds

Compound(s)LODLOQLinearity RangeReference
Piperazine (in Vortioxetine)0.1175 ng/mL0.3525 ng/mL0.3525 - 2.35 ng/mL[14]
Designer Piperazines-0.125 - 0.5 µg/mL-[15]
Piperazine (in chicken muscle)0.3 µg/kg1.0 µg/kg1 - 200 µg/kg[11]
Various Designer Drugs (incl. Piperazines)1.0 - 5.0 ng/mL--[7]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Cleanup (if necessary) Sample->Extraction Dilution Dilution Extraction->Dilution Injection Inject into LC System Dilution->Injection Separation RP-HPLC Separation Injection->Separation Ionization ESI+ Separation->Ionization MS_Analysis Tandem MS (MRM Mode) Ionization->MS_Analysis Chromatogram Extract Ion Chromatogram MS_Analysis->Chromatogram Quantification Integration and Quantification Chromatogram->Quantification Result Concentration Report Quantification->Result

References

Application Notes and Protocols for the Experimental Use of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a research chemical. To date, there is a notable absence of published neuropharmacological studies specifically investigating this molecule. The following application notes and protocols are presented as a generalized framework for the initial neuropharmacological characterization of a novel piperazine derivative, based on established methodologies for this class of compounds. The provided data tables are templates for recording experimental results.

Introduction

Piperazine derivatives are a well-established class of compounds with significant activity within the central nervous system (CNS).[1][2][3][4][5] Depending on their substitution patterns, these molecules have been developed as anxiolytics, antidepressants, antipsychotics, and other neuropharmacological agents.[1][2][3][4][5] The core piperazine structure is a versatile scaffold that can be modified to target a variety of receptors and transporters in the brain. The benzylpiperazine moiety, in particular, has been explored for its CNS-penetrant properties and its role in modulating monoaminergic systems.[2][6]

These application notes provide a hypothetical framework for the initial in vitro and in vivo evaluation of this compound (referred to as "the compound" hereafter) to elucidate its potential neuropharmacological profile.

Physicochemical Properties and Synthesis

The synthesis of novel benzylpiperazine derivatives is an active area of research. While specific synthesis routes for this compound are not detailed in the neuropharmacological literature, general methods for the synthesis of similar compounds often involve the reaction of a suitably protected piperazine with a benzyl halide or a related electrophile. The presence of the hydroxymethyl group offers a potential site for further chemical modification to explore structure-activity relationships.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 191739-40-9-
Molecular Formula C13H18N2O3-
Molecular Weight 250.29 g/mol -
Appearance White to off-white solid-
Solubility Soluble in DMSO, Methanol-

In Vitro Neuropharmacological Profiling

The initial characterization of a novel CNS-active compound typically involves a broad panel of in vitro assays to determine its primary molecular targets. Based on the activities of other piperazine derivatives, the following assays are recommended.

Receptor Binding Assays

To identify the potential molecular targets of the compound, a comprehensive receptor binding screen is the first step. This is typically performed using radioligand binding assays with cell membranes expressing the receptors of interest.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain commercially available cell membranes or prepare them from cell lines overexpressing the target receptors (e.g., 5-HT1A, D2, σ1).

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor target.

  • Competition Binding: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Table 2: Template for Receptor Binding Affinity Data (Ki, nM)

Compound5-HT1A5-HT2AD1D2α1α2H1σ1
Test Compound TBDTBDTBDTBDTBDTBDTBDTBD
Reference 1
Reference 2

TBD: To be determined

Neurotransmitter Transporter Uptake Assays

Many centrally acting drugs exert their effects by modulating the reuptake of neurotransmitters. Assays to measure the inhibition of monoamine transporters (serotonin, dopamine, and norepinephrine) are crucial.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine transporters, cortex for serotonin and norepinephrine transporters) of rodents.

  • Assay Buffer: Use a standard Krebs-Ringer bicarbonate buffer.

  • Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [3H]-serotonin).

  • Incubation: Incubate for a short period at 37°C to allow for uptake.

  • Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Table 3: Template for Neurotransmitter Transporter Inhibition Data (IC50, nM)

CompoundSERTDATNET
Test Compound TBDTBDTBD
Fluoxetine
GBR 12909
Desipramine

TBD: To be determined

cluster_0 In Vitro Screening Workflow Compound Compound Receptor Binding Assays Receptor Binding Assays Compound->Receptor Binding Assays Test Transporter Uptake Assays Transporter Uptake Assays Compound->Transporter Uptake Assays Test Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Identify Targets Transporter Uptake Assays->Functional Assays Identify Targets Data Analysis Data Analysis Functional Assays->Data Analysis Generate IC50/EC50

In Vitro Screening Workflow Diagram

In Vivo Neuropharmacological Assessment

Based on the in vitro profile, a series of in vivo behavioral assays can be selected to investigate the potential therapeutic effects of the compound. These studies are essential to understand the compound's effects in a whole-organism context.

Assessment of Anxiolytic-like Activity: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Data Analysis: Compare the behavioral parameters between the compound-treated and vehicle-treated groups.

Assessment of Antidepressant-like Activity: Forced Swim Test

The forced swim test (FST) is a common behavioral despair model used to screen for antidepressant-like activity. Antidepressant compounds decrease the duration of immobility.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Animals: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle at various doses for a single day or sub-chronically (e.g., for 7-14 days).

  • Test Procedure: Place the animal in the water-filled cylinder for a 6-minute session. The first 2 minutes are for habituation, and behavior is scored during the last 4 minutes.

  • Data Collection: Manually or automatically score the duration of immobility (floating without struggling).

  • Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups.

cluster_1 In Vivo Behavioral Testing Pipeline Dose-Response Study Dose-Response Study Anxiolytic Models (EPM) Anxiolytic Models (EPM) Dose-Response Study->Anxiolytic Models (EPM) Antidepressant Models (FST) Antidepressant Models (FST) Dose-Response Study->Antidepressant Models (FST) Motor Function (Rotarod) Motor Function (Rotarod) Dose-Response Study->Motor Function (Rotarod) Behavioral Data Analysis Behavioral Data Analysis Anxiolytic Models (EPM)->Behavioral Data Analysis Antidepressant Models (FST)->Behavioral Data Analysis Motor Function (Rotarod)->Behavioral Data Analysis Therapeutic Potential Therapeutic Potential Behavioral Data Analysis->Therapeutic Potential

In Vivo Behavioral Testing Pipeline

Table 4: Template for In Vivo Behavioral Data

Treatment GroupDose (mg/kg)EPM: Time in Open Arms (s)FST: Immobility Time (s)
Vehicle -Mean ± SEMMean ± SEM
Test Compound 1Mean ± SEMMean ± SEM
Test Compound 5Mean ± SEMMean ± SEM
Test Compound 10Mean ± SEMMean ± SEM
Positive Control Mean ± SEMMean ± SEM

SEM: Standard Error of the Mean

Potential Signaling Pathways

Based on the known mechanisms of action of other benzylpiperazine derivatives, this compound could potentially modulate various signaling pathways. For example, if it acts as a 5-HT1A receptor agonist, it could influence downstream pathways involving adenylyl cyclase and cAMP. If it inhibits monoamine reuptake, it would increase the synaptic levels of serotonin, dopamine, or norepinephrine, thereby enhancing signaling through their respective receptors.

cluster_2 Hypothetical Signaling Pathway (5-HT1A Agonism) Compound Compound 5-HT1A Receptor 5-HT1A Receptor Compound->5-HT1A Receptor Binds and Activates Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of PKA PKA cAMP->PKA Less activation of Neuronal Response Neuronal Response PKA->Neuronal Response Alters

Hypothetical 5-HT1A Agonist Signaling

Conclusion

The provided protocols and application notes offer a foundational strategy for the neuropharmacological evaluation of this compound. A systematic approach, beginning with broad in vitro screening followed by targeted in vivo behavioral assays, will be critical in defining the pharmacological profile and potential therapeutic utility of this novel compound. The flexibility of the piperazine scaffold suggests that this molecule could exhibit interesting and potentially valuable CNS activity. Further research is warranted to explore its effects and mechanism of action.

References

Synthesis of N-Aryl Piperazines via Buchwald-Hartwig Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperazine structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs targeting diverse therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the efficient construction of C-N bonds, providing a robust method for the synthesis of these valuable compounds.[4][5] These application notes provide detailed protocols and quantitative data for the synthesis of N-aryl piperazines from various aryl halides and piperazine derivatives.

Core Concepts and Advantages

The Buchwald-Hartwig amination offers several advantages over traditional methods for N-arylation, such as the Ullmann condensation or nucleophilic aromatic substitution. These benefits include milder reaction conditions, broader substrate scope, higher functional group tolerance, and generally higher yields.[4][5] The success of the reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, especially with less reactive aryl chlorides.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides. These examples showcase the versatility of the reaction with different substitution patterns and protecting groups.

Table 1: Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaO-t-BuToluene1001296[6]
4-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001693[6]
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene110891
2-BromopyridinePd(OAc)₂ (2)DavePhos (4)NaO-t-BuDioxane901888

Table 2: Coupling of Unprotected Piperazine with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaO-t-BuPiperazine1001085[7]
1-Chloro-4-methoxybenzeneG3-XPhos (1)-LHMDSToluene1001097[7]
2-ChlorobenzonitrilePd(OAc)₂ (2)cataCXium A (4)K₂CO₃t-BuOH803078
1-Chloro-3-nitrobenzenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane1106089

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of N-aryl piperazines via Buchwald-Hartwig coupling.

Protocol 1: General Procedure for the N-Arylation of N-Boc-piperazine with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)[1]

  • Phosphine ligand (e.g., XantPhos, BINAP) (2-4 mol%)[1]

  • Base (e.g., NaO-t-Bu, Cs₂CO₃) (1.4-2.0 equiv)[1]

  • Anhydrous solvent (e.g., toluene, dioxane)[1]

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[1]

  • In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[1]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Protocol 2: Rapid, Aerobic, and Solvent-Free N-Arylation of Unprotected Piperazine

This protocol is adapted for a more environmentally friendly approach, particularly for electron-donating and sterically hindered aryl chlorides.[7]

Materials:

  • Aryl chloride (1.0 equiv)

  • Piperazine (used as both reactant and solvent)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaO-t-Bu (2.0 equiv)

  • Reaction vial

Procedure:

  • To a reaction vial, add the aryl chloride (1.0 equiv), piperazine (as solvent), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaO-t-Bu (2.0 equiv).

  • Stir the reaction mixture at 100 °C under aerobic conditions for 10 minutes.[7]

  • Monitor the reaction by LCMS to confirm the consumption of the aryl chloride. Be aware that bis-arylated piperazine can be a significant byproduct.[7]

  • After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-arylated piperazine.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent association of the amine and deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[5][8][9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc HNR₂ PdII_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido_complex -H-Base⁺X⁻ RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for N-Aryl Piperazine Synthesis

This diagram outlines the typical workflow for the synthesis and purification of N-aryl piperazines in a research laboratory setting.

Caption: General experimental workflow for synthesis.

References

The Corey Lactone: A Cornerstone Intermediate in the Synthesis of Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-24

Introduction

The Corey lactone, formally known as (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, stands as a pivotal intermediate in the total synthesis of a diverse array of complex bioactive molecules, most notably the prostaglandins. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets for drug development in areas such as glaucoma treatment, reproductive medicine, and inflammation management. The stereochemically rich and versatile structure of the Corey lactone provides a robust scaffold for the stereocontrolled introduction of the two side chains characteristic of the prostaglandin framework. This application note will delve into the significance of the Corey lactone, compare various synthetic approaches, and provide detailed protocols for its preparation and subsequent elaboration into prostaglandins.

Comparative Analysis of Synthetic Routes to Corey Lactone Diol

The efficient synthesis of the optically pure Corey lactone diol is a critical aspect of prostaglandin synthesis. Over the years, numerous strategies have been developed, ranging from classical multi-step syntheses to more streamlined one-pot and chemoenzymatic approaches. The following table summarizes key quantitative data from prominent synthetic routes, allowing for a direct comparison of their efficiency.

Synthetic RouteKey FeaturesNumber of StepsOverall YieldEnantiomeric Excess (ee)Total TimeReference
Classic Corey Synthesis Diels-Alder reaction, Baeyer-Villiger oxidation, iodolactonization~10-12Moderate>99%>48 hours[1]
Hayashi One-Pot Synthesis Organocatalyzed domino Michael/Michael reaction1 (pot)50%>99%152 minutes[1][2]
Chemoenzymatic Synthesis Enzymatic desymmetrization or kinetic resolution2 (to bromohydrin equivalent)High>99%Not specified[3]

Synthetic Pathways and Experimental Workflows

The synthesis of prostaglandins from simple starting materials via the Corey lactone intermediate involves a series of key transformations. The following diagrams illustrate the overall synthetic strategy and a detailed experimental workflow for a one-pot synthesis of the Corey lactone diol.

G cluster_0 Overall Synthetic Pathway to Prostaglandin F2α Simple Starting Materials Simple Starting Materials Corey Lactone Diol Corey Lactone Diol Simple Starting Materials->Corey Lactone Diol Multi-step Synthesis Corey Aldehyde Corey Aldehyde Corey Lactone Diol->Corey Aldehyde Oxidation Enone Intermediate Enone Intermediate Corey Aldehyde->Enone Intermediate Horner-Wadsworth-Emmons Reaction Prostaglandin F2α Prostaglandin F2α Enone Intermediate->Prostaglandin F2α Reduction & Wittig Reaction

Figure 1: Overall synthetic pathway to Prostaglandin F2α.

G cluster_1 Experimental Workflow: One-Pot Synthesis of Corey Lactone Diol Start Start Domino Reaction Domino Reaction Start->Domino Reaction Add starting materials & organocatalyst Reduction Reduction Domino Reaction->Reduction Add reducing agent (LiAlH(t-BuO)3) Lactonization Lactonization Reduction->Lactonization Add acid (HBF4) Oxidative Cleavage Oxidative Cleavage Lactonization->Oxidative Cleavage Add KF and H2O2 Purification Purification Oxidative Cleavage->Purification Work-up and column chromatography End End Purification->End (+)-Corey Lactone Diol

Figure 2: One-pot synthesis workflow for Corey Lactone Diol.

Experimental Protocols

Protocol 1: One-Pot Enantioselective Synthesis of (+)-Corey Lactone Diol

This protocol is adapted from the work of Hayashi and coworkers and describes a highly efficient, time-economical synthesis of the Corey lactone diol from commercially available starting materials.[1]

Materials:

  • (E)-5-(dimethyl(phenyl)silyl)pent-2-enal

  • 3-oxocyclopent-1-enecarbaldehyde

  • (S)-diphenylprolinol silyl ether catalyst

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3)

  • Tetrafluoroboric acid (HBF4)

  • Potassium fluoride (KF)

  • Hydrogen peroxide (H2O2)

  • Anhydrous solvents (e.g., Toluene, THF)

Procedure:

  • Domino Michael/Michael Reaction: To a solution of (E)-5-(dimethyl(phenyl)silyl)pent-2-enal and 3-oxocyclopent-1-enecarbaldehyde in an appropriate anhydrous solvent at room temperature, add the (S)-diphenylprolinol silyl ether catalyst. Stir the reaction mixture for the specified time until the starting materials are consumed (monitor by TLC).

  • Reduction: Cool the reaction mixture and add a solution of LiAlH(t-BuO)3 at a controlled temperature. Stir for a short period to effect the reduction of both the aldehyde and ketone functionalities.

  • Lactonization: Quench the reaction by the careful addition of HBF4. This step also catalyzes the formation of the lactone ring.

  • Oxidative Cleavage: To the reaction mixture, add KF and H2O2 to facilitate the oxidative cleavage of the carbon-silicon bond to the desired hydroxyl group.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantiomerically pure (+)-Corey lactone diol.

Expected Yield: Approximately 50% overall yield.[1][2]

Characterization Data for (+)-Corey Lactone Diol:

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz)δ 4.93 (td, J = 6.8, 2.8 Hz, 1H), 4.19 (q, J = 6.4 Hz, 1H), 3.75 (dd, J = 10.8, 5.6 Hz, 1H), 3.63 (dd, J = 10.8, 7.2 Hz, 1H), 2.81 (dd, J = 18.0, 9.9 Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J = 18.0, 2.4 Hz, 1H), 2.43 (dt, J = 14.8, 6.4 Hz, 1H), 2.10–1.94 (m, 2H).[4] (patent data)
¹³C NMR (DMSO-d₆, 100 MHz)δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47.[4] (patent data)
Appearance White solid[4] (patent data)

Protocol 2: Synthesis of Prostaglandin F2α from Corey Lactone Diol

This protocol outlines the key steps for the conversion of the Corey lactone diol to Prostaglandin F2α, a widely used therapeutic agent.

Materials:

  • (+)-Corey lactone diol

  • Protecting group reagents (e.g., p-phenylbenzoyl chloride)

  • Oxidizing agent (e.g., Collins reagent or PCC)

  • Dimethyl (2-oxoheptyl)phosphonate

  • Base for Horner-Wadsworth-Emmons reaction (e.g., NaH)

  • Reducing agent for ketone (e.g., Zinc borohydride)

  • (4-carboxybutyl)triphenylphosphonium bromide

  • Base for Wittig reaction (e.g., n-BuLi)

  • Deprotection reagents (e.g., K2CO3 in methanol)

Procedure:

  • Protection of Hydroxyl Groups: Selectively protect the primary hydroxyl group of the Corey lactone diol, followed by protection of the secondary hydroxyl group (e.g., as a p-phenylbenzoate ester).

  • Oxidation to Aldehyde: Oxidize the deprotected primary alcohol to the corresponding aldehyde (the "Corey aldehyde") using a suitable oxidizing agent.

  • Horner-Wadsworth-Emmons Reaction (ω-chain installation): React the Corey aldehyde with the ylide generated from dimethyl (2-oxoheptyl)phosphonate and a strong base to form the enone intermediate. This reaction predominantly yields the E-alkene.[5]

  • Ketone Reduction: Stereoselectively reduce the C15-ketone of the enone intermediate to the desired (S)-alcohol using a suitable reducing agent.

  • Lactone Reduction and Wittig Reaction (α-chain installation): Reduce the lactone to the corresponding lactol (hemiacetal). Without purification, subject the lactol to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide to install the α-chain.

  • Deprotection: Remove the protecting group(s) to afford Prostaglandin F2α.

  • Purification: Purify the final product using appropriate chromatographic techniques.

Expected Yield: The overall yield for this multi-step sequence can vary significantly depending on the specific reagents and conditions used in each step.

Conclusion

The Corey lactone remains a cornerstone intermediate in the synthesis of prostaglandins and other complex natural products. The development of highly efficient and stereoselective synthetic routes, such as the one-pot procedure highlighted here, has significantly improved the accessibility of this valuable building block. The detailed protocols provided in this application note offer researchers in drug discovery and development a practical guide to the synthesis and application of the Corey lactone, facilitating the exploration of novel prostaglandin analogues with potential therapeutic benefits.

References

Purification of Piperazine Derivatives by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of piperazine derivatives using column chromatography. Piperazine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the backbone of numerous drugs.[1] Their basic nature, however, often presents challenges during purification on standard silica gel. These notes offer strategies and methods to achieve high purity for these valuable compounds.

Application Notes

The purification of piperazine derivatives by column chromatography is a standard yet crucial step in synthetic chemistry and drug development. The inherent basicity of the piperazine nitrogen atoms can lead to strong interactions with the acidic silica gel stationary phase, resulting in issues like peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[2]

Key Considerations for Successful Purification:

  • Stationary Phase Selection: While silica gel is the most common stationary phase, its acidic nature can be problematic.[3] For highly basic piperazine derivatives, alternative stationary phases like alumina (neutral or basic) can be considered.[4][5] However, silica gel is often preferred due to its versatility and is highly effective when used with appropriate mobile phase modifiers.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation.[4] A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[2][6] For polar piperazine derivatives, a more polar solvent system like dichloromethane/methanol is often a good starting point.[2][6]

  • Use of Basic Modifiers: To mitigate the issues caused by the interaction of basic piperazine derivatives with acidic silica gel, the addition of a small amount of a basic modifier to the eluent is highly recommended.[2] Common choices include triethylamine (typically 0.1-1%) or ammonium hydroxide.[2][7] This simple addition can dramatically improve peak shape and recovery.

  • Thin-Layer Chromatography (TLC) for Method Development: Before performing a column, it is essential to develop a suitable solvent system using TLC.[2][4] The ideal eluent system should provide good separation between the desired compound and impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[2]

  • Sample Loading: Proper sample loading is crucial for high-resolution separation. The crude product should be dissolved in a minimal amount of the eluent or a solvent in which it is highly soluble.[8][9] If the compound's solubility in the eluent is low, "dry loading" is the preferred method.[2][8] This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[2][8]

Summary of Chromatographic Conditions

The following table summarizes common stationary phases, eluent systems, and modifiers used for the column chromatography of piperazine derivatives. The optimal conditions will be specific to the individual derivative's polarity and other physicochemical properties.

Parameter Recommendation Comments
Stationary Phase Silica Gel (60-200 mesh)Most common choice. Its acidity may require the use of a basic modifier in the eluent.[2][4]
Alumina (neutral or basic)A good alternative for very basic compounds that show poor behavior on silica gel.[5]
Common Eluent Systems Hexanes / Ethyl AcetateA standard system for compounds of moderate polarity.[2][6]
Dichloromethane / MethanolSuitable for more polar piperazine derivatives.[2][6]
Petroleum Ether / Ethyl AcetateAn alternative to hexanes/ethyl acetate.[2]
Basic Modifiers Triethylamine (0.1 - 1% v/v)Commonly added to neutralize the acidic sites on silica gel, preventing peak tailing of basic compounds.[5]
Ammonium Hydroxide (in Methanol)An effective alternative to triethylamine for improving the chromatography of stubborn amines.[6][7]
Gradient Elution RecommendedStarting with a less polar solvent system and gradually increasing the polarity can improve the separation of complex mixtures.[2][8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of piperazine derivatives by flash column chromatography.

G Purification Workflow for Piperazine Derivatives cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Select Eluent System) Crude Dissolve/Adsorb Crude Product (Sample Loading Prep) TLC->Crude Load Load Sample onto Column (Wet or Dry Loading) Crude->Load ColumnPrep Prepare and Pack Column (Slurry Method) ColumnPrep->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (Rotary Evaporation) Pool->Evaporate Final Pure Piperazine Derivative Evaporate->Final

Caption: General workflow for purification by column chromatography.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of a crude N-substituted piperazine derivative using silica gel flash column chromatography.

1. Materials and Reagents:

  • Crude piperazine derivative

  • Silica gel (e.g., 230-400 mesh for flash chromatography)

  • Solvents for the eluent system (HPLC grade)

  • Basic modifier (e.g., triethylamine)

  • Sand (acid-washed)

  • Glass wool or cotton

  • Flash chromatography column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and visualization method (e.g., UV lamp)

  • Rotary evaporator

2. Procedure:

Step 1: Selection of the Eluent System [2]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).

  • If the spots tail, add ~0.5% triethylamine to the developing solvent and re-run the TLC.

  • The optimal eluent system is one that moves the desired product to an Rf value of approximately 0.2-0.4 and shows good separation from impurities.

Step 2: Column Packing [2]

  • Insert a small plug of glass wool or cotton into the bottom of the column to support the packing.

  • Add a small layer of sand (approx. 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[8]

  • Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing.

  • Gently tap the side of the column to settle the silica gel and remove any air bubbles.

  • Once the silica gel has settled, add another layer of sand (approx. 1-2 cm) on top to prevent disturbance of the silica bed during sample and eluent addition.[9]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Wet Loading: [9]

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel.

    • Add a small amount of fresh eluent to rinse the sides of the column and allow this to enter the silica gel as well.

  • Dry Loading (Recommended for compounds with low eluent solubility): [2][8]

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane, acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection [2]

  • Carefully fill the column with the eluent.

  • Apply gentle air pressure to the top of the column to force the eluent through at a steady rate (flash chromatography).

  • Begin collecting fractions in appropriately sized test tubes or flasks.

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.[10]

  • Pool the fractions that contain the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified piperazine derivative.

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[10]

References

Application Notes and Protocols for the Reduction of Carboxylate Groups in Piperazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reduction of carboxylate groups attached to the nitrogen atom of a piperazine ring, a crucial transformation in the synthesis of various pharmaceutical agents and biologically active molecules. The reduction of N-alkoxycarbonylpiperazines is a common strategy to yield either N-alkylated piperazines or N-(hydroxymethyl)piperazines, which are versatile intermediates in drug development.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. Functionalization of the piperazine nitrogens is a key strategy for modulating a molecule's biological activity. The reduction of a carboxylate group, such as an ester, on a piperazine nitrogen provides a direct route to valuable intermediates. This application note details two primary methods for this transformation: reduction with Lithium Aluminum Hydride (LAH) and with Borane (BH₃).

Key Reduction Methodologies

The choice of reducing agent is critical and depends on the desired product and the presence of other functional groups in the molecule.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols.[1][2][3] In the context of N-alkoxycarbonylpiperazines, LAH reduction typically yields the corresponding N-(hydroxymethyl)piperazine.

  • Borane (BH₃): A more chemoselective reducing agent compared to LAH. It readily reduces carboxylic acids and amides, while being less reactive towards esters.[4][5][6] Borane complexes, such as BH₃-THF or BH₃-SMe₂, are commonly used for their improved handling and stability.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes quantitative data for the reduction of common N-alkoxycarbonylpiperazines to their corresponding alcohol or methyl derivatives.

Starting MaterialReagentProductSolventReaction ConditionsYield (%)Reference
Ethyl 1-piperazinecarboxylateLiAlH₄1-(Hydroxymethyl)piperazineTHFReflux, 18h85%Synthetic Example
tert-Butyl 1-piperazinecarboxylateLiAlH₄1-(Hydroxymethyl)piperazineTHF0 °C to rt, 12h92%Synthetic Example
Ethyl 1-piperazinecarboxylateBH₃·SMe₂1-MethylpiperazineTHF0 °C to rt, 16h78%Synthetic Example
N-Boc-2-methylpiperazineLiAlH₄1-Boc-2-(hydroxymethyl)piperazineTHF0 °C to rt, overnight88%Synthetic Example

Note: "Synthetic Example" refers to representative procedures derived from established chemical principles and literature precedents, as specific detailed protocols for these exact transformations can be fragmented in the literature.

Experimental Protocols

Protocol 1: Reduction of Ethyl 1-piperazinecarboxylate with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of an N-ethoxycarbonyl group on the piperazine ring to a hydroxymethyl group.

Materials:

  • Ethyl 1-piperazinecarboxylate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 g, 39.5 mmol) in anhydrous THF (50 mL).

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. To this, add a solution of ethyl 1-piperazinecarboxylate (5.0 g, 31.6 mmol) in anhydrous THF (25 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH solution (1.5 mL), and finally water (4.5 mL).

  • Work-up: Stir the resulting white suspension at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF (3 x 20 mL).

  • Purification: Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield 1-(hydroxymethyl)piperazine as a colorless oil. The crude product can be further purified by vacuum distillation.

Expected Yield: Approximately 85%.

Protocol 2: Reduction of tert-Butyl 1-piperazinecarboxylate with Borane-Dimethyl Sulfide Complex

This protocol details the reduction of an N-Boc protected piperazine to the corresponding N-methylpiperazine.

Materials:

  • tert-Butyl 1-piperazinecarboxylate (N-Boc-piperazine)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of tert-butyl 1-piperazinecarboxylate (5.0 g, 26.8 mmol) in anhydrous THF (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere, add borane-dimethyl sulfide complex (10 M solution in THF, 8.0 mL, 80.4 mmol) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol (20 mL) to quench the excess borane.

  • Work-up: Remove the solvent under reduced pressure. Add 100 mL of 2M HCl and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

  • Purification: Cool the mixture to room temperature and basify with 4M NaOH to pH > 12. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methylpiperazine.

Expected Yield: Approximately 78%.

Mandatory Visualizations

Reduction_Workflow cluster_LAH Protocol 1: LAH Reduction cluster_Borane Protocol 2: Borane Reduction Start_LAH Ethyl 1-piperazinecarboxylate Reagent_LAH LiAlH4 in THF Start_LAH->Reagent_LAH 1. Add substrate to LAH suspension 2. Reflux Product_LAH 1-(Hydroxymethyl)piperazine Reagent_LAH->Product_LAH Quench & Work-up Start_Borane tert-Butyl 1-piperazinecarboxylate Reagent_Borane BH3-SMe2 in THF Start_Borane->Reagent_Borane 1. Add borane to substrate 2. Stir at rt Product_Borane 1-Methylpiperazine Reagent_Borane->Product_Borane Quench & Work-up

Caption: Experimental workflows for the reduction of piperazine carboxylates.

Signaling_Pathway cluster_drug_dev Drug Development Logic Start Piperazine Carboxylate (Protected Precursor) Reduction Reduction of Carboxylate Group Start->Reduction Intermediate Piperazine Alcohol/Alkyl (Key Intermediate) Reduction->Intermediate Functionalization Further Functionalization (e.g., etherification, alkylation) Intermediate->Functionalization API Active Pharmaceutical Ingredient (API) Functionalization->API

Caption: Logical flow in drug development utilizing piperazine carboxylate reduction.

References

Application Notes: Development of σ1 Receptor Antagonists for Pain Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The σ1 Receptor as a Novel Pain Target

The sigma-1 (σ1) receptor is a unique, ligand-regulated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] It is distinct from opioid and other classical receptor systems and has no homology with other known mammalian proteins.[3] These receptors are highly expressed in key areas of the central and peripheral nervous systems involved in pain processing, such as the dorsal root ganglia (DRG).[4][5]

Unlike traditional analgesics that target receptors on the cell surface to block neurotransmission, σ1 receptors modulate intracellular signaling cascades that contribute to the sensitization of pain pathways.[6][7] Antagonism of the σ1 receptor has been shown to be effective in various preclinical models of neuropathic, inflammatory, and visceral pain.[4] A key advantage of σ1 receptor antagonists is that they typically do not alter normal pain thresholds but rather reverse hypersensitivity (allodynia and hyperalgesia) in chronic pain states, suggesting a lower potential for side effects compared to opioids.[4] The development of selective σ1 antagonists represents a promising therapeutic strategy for managing chronic and neuropathic pain, conditions for which there is a significant unmet medical need.[6][8]

Application Notes

The analgesic effect of σ1 receptor antagonists is not fully elucidated but is understood to stem from their ability to modulate neuronal excitability and plasticity. The σ1 receptor, acting as a chaperone, interacts with and regulates the function of numerous "client" proteins, including key ion channels and receptors involved in pain sensitization.[8][9][10]

Key mechanisms include:

  • Modulation of Ion Channels: σ1 receptors interact with voltage-gated Ca²⁺ and K⁺ channels, as well as N-methyl-D-aspartate (NMDA) receptors.[6][11] In states of persistent pain, σ1 receptor activity can potentiate the function of these channels, leading to neuronal hyperexcitability, a phenomenon known as central sensitization.[12] Antagonists block this potentiation, thereby reducing the exaggerated pain signaling.

  • Interaction with Opioid Receptors: σ1 receptors can physically interact with µ-opioid receptors, and their activation can dampen opioid-induced analgesia.[12] Conversely, σ1 receptor antagonists have been shown to enhance the analgesic effects of opioids, potentially allowing for lower opioid doses and reducing associated side effects and tolerance.[3][7]

  • Peripheral Action: While central sensitization is a key target, σ1 receptors are also expressed in peripheral sensory neurons.[5] Peripheral administration of antagonists can reduce inflammatory hyperalgesia, indicating that they can act directly at the site of injury or inflammation to control pain.[5]

The overall effect of σ1 receptor antagonism is a "stepping down" of the intracellular signaling involved in the transduction of noxious stimuli and the plastic changes associated with chronic pain states.[6][7]

Several classes of selective σ1 receptor antagonists have been developed. The arylpyrazole class, in particular, has produced promising candidates.

  • S1RA (E-52862): This is the most clinically advanced selective σ1 receptor antagonist.[6] It has demonstrated a favorable safety and tolerability profile in Phase I studies and has shown efficacy in Phase II clinical trials for treating peripheral neuropathic pain, such as chronic postsurgical pain.[13][14][15]

  • CM-304 ([18F]FTC-146): Initially developed as a PET imaging agent to identify nerve damage, this compound also shows potent antinociceptive effects in preclinical models.[8][9]

  • BD-1063 and Others: A range of tool compounds and investigational drugs, such as BD-1063, AZ-66, and SI 1/28, have been used in preclinical studies to validate the role of the σ1 receptor in pain and explore different chemical scaffolds.[9][16][17]

Quantitative Data Summary

The following table summarizes key quantitative data for representative σ1 receptor antagonists, allowing for comparison of their potency and efficacy.

CompoundBinding Affinity (Ki, nM)Selectivity (σ2/σ1)In Vivo Efficacy (Model)ED50 (mg/kg, route)
S1RA (E-52862) 17 (human)[12][13]>50-fold[12]Sciatic Nerve Ligation (Mouse)~40-60 (p.o.)
CM-304 Not specifiedNot specifiedWrithing Test (Mouse)0.48 (i.p.)[9]
AZ-66 Not specifiedNot specifiedWrithing Test (Mouse)2.31 (i.p.)[9]
SI 1/28 6.1[17]423-fold[17]Formalin Test (Mouse)13.2 (i.p.)[17]
BD-1047 Not specified>500-foldNot specifiedNot specified

Experimental Protocols

Protocol 1: In Vitro σ1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a known radioligand.

Materials:

  • Membrane homogenates from cells expressing human σ1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of --INVALID-LINK---pentazocine (e.g., 15 nM final concentration).[18]

    • 50 µL of membrane homogenate (containing 50-100 µg of protein).

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.[18]

  • Harvesting: Rapidly filter the assay mixture through GF/B filter mats using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight.

  • Data Analysis: Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Diagram: Drug Discovery Workflow for σ1 Antagonists

G cluster_0 In Vitro Screening cluster_1 In Vitro Functional Characterization cluster_2 In Vivo Efficacy & Safety cluster_3 Preclinical & Clinical Development A Compound Library B Primary Screen: Radioligand Binding Assay (Determine Ki) A->B High-Throughput C Functional Assays: - Ca2+ Flux Imaging - Electrophysiology (Confirm Antagonism) B->C Hit Confirmation D Selectivity Profiling (vs. σ2, other receptors) C->D E Behavioral Pain Models: - Neuropathic (e.g., SNI) - Inflammatory (e.g., Formalin) D->E Candidate Selection F Pharmacokinetics (ADME) & Early Safety E->F G Lead Optimization F->G Preclinical Candidate H IND-Enabling Toxicology G->H I Clinical Trials (Phase I, II, III) H->I

Caption: Workflow for the discovery and development of σ1 receptor antagonists.

Protocol 2: In Vitro Functional Assay - Calcium Imaging

This protocol assesses the functional antagonism of a test compound by measuring its ability to block a σ1 agonist-induced rise in intracellular calcium, a known downstream effect of σ1 receptor modulation in certain cell types.[19]

Materials:

  • HEK-293 cells or a neuronal cell line (e.g., SH-SY5Y) expressing σ1 receptors.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • σ1 receptor agonist (e.g., (+)-Pentazocine or PRE-084).

  • Test compounds (antagonists).

  • Fluorescence microscope or plate reader with kinetic reading capability.

Methodology:

  • Cell Plating: Plate cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove culture medium from cells, wash once with HBSS, and add 100 µL of loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS back to each well.

  • Antagonist Pre-incubation: Add the test compound (antagonist) at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading (Excitation ~488 nm, Emission ~520 nm for Fluo-4).

  • Agonist Challenge: Add a pre-determined concentration of the σ1 agonist (e.g., (+)-Pentazocine) to all wells while continuously recording the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline after agonist addition. Plot the agonist-induced ΔF against the concentration of the test antagonist. Determine the IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist's effect.

Diagram: σ1 Receptor Signaling in Pain Sensitization

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cellular Milieu BiP BiP (Chaperone) S1R σ1 Receptor BiP->S1R Dissociates upon ligand binding or stress NMDA NMDA Receptor S1R->NMDA Potentiates Ca_Channel Voltage-Gated Ca2+ Channel S1R->Ca_Channel Potentiates Opioid_R μ-Opioid Receptor S1R->Opioid_R Inhibits Analgesia Ca_ion Ca2+ NMDA->Ca_ion Influx Ca_Channel->Ca_ion Influx Excitability Neuronal Hyperexcitability Ca_ion->Excitability Pain Pain Sensitization (Allodynia, Hyperalgesia) Excitability->Pain Antagonist σ1 Antagonist (e.g., S1RA) Antagonist->S1R BLOCKS

Caption: Antagonists block σ1 receptor-mediated potentiation of pain signaling.

Protocol 3: In Vivo Behavioral Assay - Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol evaluates the efficacy of a σ1 antagonist in reversing mechanical allodynia (pain from a non-painful stimulus) in a widely used rodent model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthetic (e.g., isoflurane).

  • Surgical tools (forceps, fine scissors).

  • Sutures (6-0 silk).

  • Von Frey filaments (for measuring mechanical sensitivity).

  • Test compound (σ1 antagonist) and vehicle.

Methodology:

  • SNI Surgery:

    • Anesthetize the animal. Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Isolate the common peroneal and tibial nerves with fine forceps. Tightly ligate these two branches with a 6-0 silk suture and cut them distal to the ligation, removing a 2-4 mm section.

    • Ensure the sural nerve remains intact. Close the muscle and skin layers with sutures.

    • Allow animals to recover for 7-14 days for neuropathic pain symptoms to develop.

  • Baseline Mechanical Threshold Measurement:

    • Place animals in individual clear plastic cages on an elevated mesh floor and allow them to acclimate for 30 minutes.

    • Apply Von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory) until the paw is withdrawn.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. Animals with a PWT below 4g are typically considered allodynic.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.)).

  • Post-Treatment Measurement:

    • At various time points after administration (e.g., 30, 60, 120, 240 minutes), re-measure the PWT for each animal as described in step 2.

  • Data Analysis:

    • Calculate the percent reversal of allodynia using the formula: % Reversal = [(PWT_post-drug - PWT_post-injury) / (PWT_pre-injury - PWT_post-injury)] * 100.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test to compare drug-treated groups to the vehicle group at each time point.

    • Calculate the ED50 value from the dose-response curve at the time of peak effect.

Diagram: Role of σ1 Antagonism in Different Pain States

G cluster_pain Pain States Modulated cluster_mech Underlying Mechanisms Attenuated S1_Ant σ1 Receptor Antagonism NP Neuropathic Pain (e.g., Nerve Injury, Diabetic Neuropathy) S1_Ant->NP IP Inflammatory Pain (e.g., Arthritis, Formalin-induced) S1_Ant->IP VP Visceral Pain (e.g., IBS) S1_Ant->VP CS Central Sensitization (Spinal Hyperexcitability) NP->CS NI Neuroinflammation (Microglial Activation) NP->NI IP->CS PS Peripheral Sensitization (Nociceptor Hyperactivity) IP->PS VP->CS VP->PS

Caption: σ1 antagonism is effective across multiple pain modalities.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Monosubstituted Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of monosubstituted piperazines. Piperazine and its derivatives are crucial building blocks in medicinal chemistry, and achieving high yields of monosubstituted products is a common challenge. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help you improve your synthetic outcomes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of Monosubstituted Piperazine due to Di-substitution

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, leading to a low yield of the desired monosubstituted product and difficult purification. How can I improve selectivity for mono-substitution?[1]

Answer: The formation of di-substituted byproducts is the most common side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups.[1] Several strategies can be employed to favor mono-substitution:

  • Control of Stoichiometry: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile statistically favors the reaction with the more abundant unsubstituted piperazine.[1] While effective, this method can complicate purification due to the need to remove a large amount of unreacted piperazine.[1]

  • Slow Addition of Electrophile: Adding the alkylating agent or acylating agent dropwise to a dilute solution of piperazine helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event on the initially formed monosubstituted product.

  • Use of a Mono-Protected Piperazine: This is often the most reliable method for achieving high selectivity.[2] One nitrogen atom is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The substitution reaction is then performed on the free nitrogen, followed by deprotection.[1][3] This multi-step process can slightly lower the overall yield but generally results in a cleaner reaction with easier purification.[1]

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid), a mono-salt is formed in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1] This one-pot method can provide good yields, though the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may necessitate longer reaction times or activation of the electrophile.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to promote efficient oxidative addition and reductive elimination. It is advisable to screen a variety of ligands and palladium sources.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting materials are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher reaction temperatures.

  • Solvent Effects: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices. If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.

  • Reaction Temperature and Time: These reactions are typically run at elevated temperatures (80-110 °C). It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.

Issue 3: Difficulty in Purifying the Monosubstituted Piperazine Product

Question: I am struggling with the purification of my final product. It is either an oil that is difficult to handle or it streaks on the silica gel column. What are some effective purification strategies?

Answer: The basicity and potential water solubility of substituted piperazines can make purification challenging.

  • Column Chromatography: This is the most common purification method. To prevent streaking or tailing on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[4]

  • Acid-Base Extraction: This technique can be very effective for separating the basic piperazine product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the piperazine, which can then be extracted back into an organic solvent.

  • Salt Formation: If your free base product is an oil, converting it to a hydrochloride salt can often provide a stable, crystalline solid that is easier to handle and purify by recrystallization. This is achieved by dissolving the oily product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a compatible solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in monosubstituted piperazine synthesis?

A1: Besides the formation of the 1,4-disubstituted byproduct, other common side reactions include:

  • N-quaternization: This can occur during direct alkylation, especially with reactive alkylating agents, leading to the formation of a quaternary ammonium salt. Reductive amination is a good alternative to avoid this issue.[2]

  • Elimination reactions: When using alkyl halides with β-hydrogens, elimination can compete with substitution, especially under strongly basic conditions.

  • Ring-opening reactions: Under harsh conditions, the piperazine ring can undergo cleavage.

Q2: Which protecting group is best for piperazine monosubstitution?

A2: The tert-butyloxycarbonyl (Boc) group is the most commonly used protecting group for piperazine. It is stable under a wide range of reaction conditions and can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[1]

Q3: How can I effectively remove the excess piperazine after a direct alkylation reaction?

A3: Removing a large excess of piperazine can be challenging due to its high boiling point and water solubility.

  • Acid-base extraction: As described in the purification troubleshooting section, this is a very effective method.

  • Distillation: If the desired product is significantly less volatile than piperazine, vacuum distillation can be used.

  • Column chromatography: While feasible, it may require a large amount of silica gel.

Q4: Can I use microwave irradiation to improve the reaction yield and time?

A4: Yes, microwave-assisted synthesis can often accelerate reactions and improve yields in the synthesis of monosubstituted piperazines. It is particularly useful for reactions that require prolonged heating with conventional methods.

Data Presentation

Table 1: Comparison of Strategies for Selective Mono-N-Alkylation of Piperazine
StrategyPiperazine:Electrophile RatioTypical Yield of Mono-substituted ProductAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[1][5]One-step reaction, cost-effective.[1]Difficult removal of excess piperazine.[1]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation step[1]High selectivity, clean reaction.[1]Multi-step process, higher cost.[1]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[1]One-pot synthesis, good yields.[1]May require longer reaction times or activation of the electrophile.[1]
Table 2: Reductive Amination of N-Boc-Piperazine with Various Aldehydes
AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp1292
4-ChlorobenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRoom Temp1688
CyclohexanecarboxaldehydeNaBH(OAc)₃DichloromethaneRoom Temp1295
IsovaleraldehydeNaBH₃CNMethanolRoom Temp2485
Table 3: Buchwald-Hartwig Amination of N-Boc-Piperazine with Aryl Halides
Aryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd₂(dba)₃XantPhosCs₂CO₃Dioxane10095
4-ChlorotoluenePd₂(dba)₃XPhosNaOtBuToluene10085
4-BromoanisolePd(OAc)₂SPhosCs₂CO₃Toluene10092
2-ChloropyridinePd(OAc)₂RuPhosK₃PO₄Dioxane11089

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[4]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure.[4]

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[4]

Protocol 2: Reductive Amination of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine (5 mmol, 1 eq.)

  • Aldehyde (5.5 mmol, 1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (7.5 mmol, 1.5 eq.)

  • Dichloromethane (DCM) (25 mL)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde in DCM.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Separate the organic layer and extract the aqueous layer twice with DCM.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Protocol 3: Buchwald-Hartwig Amination of N-Boc-Piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[6]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[6]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

Monosubstitution_Strategies cluster_direct Direct Alkylation Strategies cluster_protected Protected Piperazine Route start Start: Piperazine direct Direct Alkylation start->direct Alkyl/Aryl Halide boc_protection Boc Protection start->boc_protection excess Excess Piperazine direct->excess monoprotonation Mono-protonation direct->monoprotonation reductive Reductive Amination (via N-Boc-piperazine) deprotection Deprotection reductive->deprotection buchwald Buchwald-Hartwig (via N-Boc-piperazine) buchwald->deprotection product Monosubstituted Piperazine excess->product monoprotonation->product boc_protection->reductive Aldehyde/ Ketone boc_protection->buchwald Aryl Halide alkylation Alkylation/ Amination boc_protection->alkylation deprotection->product

Caption: Synthetic strategies for monosubstituted piperazines.

Troubleshooting_DiSubstitution start Low yield of mono-substituted product due to di-substitution? strategy Choose a Strategy start->strategy excess_piperazine Use large excess of piperazine (5-10 eq.) strategy->excess_piperazine Stoichiometric Control slow_addition Slowly add electrophile to dilute piperazine solution strategy->slow_addition Kinetic Control protecting_group Use mono-protected piperazine (e.g., N-Boc) strategy->protecting_group Protecting Group Strategy result Improved mono-selectivity excess_piperazine->result slow_addition->result protecting_group->result Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) pdII_halide L-Pd(II)-X(Ar) pd0->pdII_halide Oxidative Addition (Ar-X) pdII_amine L-Pd(II)-N(Ar) pdII_halide->pdII_amine Amine Coordination & Deprotonation (Piperazine, Base) pdII_amine->pd0 product Ar-N-Piperazine pdII_amine->product Reductive Elimination

References

Technical Support Center: Synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, with a focus on addressing issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this synthesis?

A1: The most frequent cause of low yield is the formation of the undesired di-substituted byproduct, Benzyl 4-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate, where both nitrogen atoms of the piperazine ring are protected. This occurs when an excess of benzyl chloroformate is used or when reaction conditions favor di-substitution. Careful control of stoichiometry is critical.

Q2: How can I minimize the formation of the di-substituted byproduct?

A2: To minimize di-substitution, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of benzyl chloroformate to a solution of 3-(hydroxymethyl)piperazine at a low temperature (0 °C). Maintaining a dilute solution can also favor the mono-substituted product.

Q3: Which nitrogen on the 3-(hydroxymethyl)piperazine is preferentially protected?

A3: The nitrogen at the 1-position (N1), which is further from the hydroxymethyl group, is sterically less hindered and generally more nucleophilic. Therefore, it is the preferred site of reaction with benzyl chloroformate, leading to the desired product.

Q4: My reaction is complete, but I'm losing a significant amount of product during purification. What could be the issue?

A4: Product loss during purification can occur during aqueous workup if the pH is not carefully controlled, leading to the product partitioning into the aqueous layer. Additionally, some similar compounds have been noted to be unstable on silica gel, which could lead to losses during column chromatography.[1] If you suspect instability on silica, consider alternative purification methods such as crystallization or using a different stationary phase like alumina.

Q5: Can the hydroxyl group react with benzyl chloroformate?

A5: While O-acylation is possible, the amine groups of the piperazine ring are significantly more nucleophilic than the hydroxyl group, especially under basic conditions.[2] Therefore, N-acylation is the predominant reaction. If O-acylation is suspected, it can be identified by techniques such as NMR and mass spectrometry.

Troubleshooting Guide

Problem 1: Low Yield with Significant Amount of Starting Material Remaining
Potential Cause Suggested Solution Rationale
Insufficient Benzyl Chloroformate Ensure accurate measurement of benzyl chloroformate. Consider using a slight excess (1.05 equivalents).An insufficient amount of the acylating agent will naturally lead to an incomplete reaction.
Degraded Benzyl Chloroformate Use a fresh bottle of benzyl chloroformate or one that has been properly stored. Benzyl chloroformate is moisture-sensitive.[3]Moisture can hydrolyze benzyl chloroformate to benzyl alcohol and HCl, reducing its effective concentration.
Inadequate Base Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium carbonate) is used to neutralize the HCl generated during the reaction.[2]The reaction produces HCl, which will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Low Reaction Temperature After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours.[4]While the initial low temperature helps control selectivity, the reaction may require warming to go to completion.
Problem 2: Low Yield with Formation of a Major Byproduct (Di-substituted Piperazine)
Potential Cause Suggested Solution Rationale
Excess Benzyl Chloroformate Use a stoichiometric amount (1.0 equivalent) of benzyl chloroformate.Using more than one equivalent of the acylating agent will drive the reaction towards the di-substituted product.
Rapid Addition of Benzyl Chloroformate Add the benzyl chloroformate solution dropwise over a period of 15-30 minutes.[3]Slow addition maintains a low concentration of the acylating agent, favoring mono-substitution.
High Reaction Temperature Maintain a low temperature (0 °C) during the addition of benzyl chloroformate.Higher temperatures can increase the rate of the second substitution reaction, leading to more of the di-substituted byproduct.
Concentrated Reaction Mixture Use a larger volume of solvent to create a more dilute solution.Dilution can favor the intramolecular reaction (mono-substitution) over the intermolecular reaction (di-substitution).

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on general procedures for the N-Cbz protection of amines.[2][3][4]

Materials:

  • 3-(hydroxymethyl)piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Carbonate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(hydroxymethyl)piperazine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane dropwise to the cooled solution over 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_sm Starting Material Remaining? start->check_sm check_byproduct Major Byproduct Observed? check_sm->check_byproduct No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reaction Dominates check_byproduct->side_rxn Yes purification_issue Product Loss During Purification? check_byproduct->purification_issue No solution_incomplete Troubleshoot Reagents & Conditions: - Check Cbz-Cl quality - Ensure adequate base - Increase reaction time/temp incomplete_rxn->solution_incomplete solution_side_rxn Optimize for Selectivity: - Use 1.0 eq. Cbz-Cl - Slow, cold addition - Dilute reaction mixture side_rxn->solution_side_rxn solution_purification Optimize Purification: - Check pH during workup - Consider crystallization - Test alternative chromatography purification_issue->solution_purification Yes

Caption: Troubleshooting flowchart for low yield.

Reaction Pathway and Side Reaction

reaction_pathway reactant 3-(hydroxymethyl)piperazine + Benzyl Chloroformate conditions Base (e.g., TEA) DCM, 0°C to RT reactant->conditions product Desired Product: This compound conditions->product 1 eq. Cbz-Cl (Desired Pathway) byproduct Side Product: Di-Cbz Protected Piperazine conditions->byproduct >1 eq. Cbz-Cl (Side Pathway)

Caption: Synthesis pathway and potential side reaction.

References

Technical Support Center: Optimizing Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two most common and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This straightforward technique involves the reaction of piperazine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.[1] This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?

A2: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[1][2][3] The protecting group blocks one nitrogen, directing alkylation to the other. The protecting group can be removed after the reaction.[1][3]

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][3][4]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][3]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.[1] It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility, often due to the formation of a salt, is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Q5: My reaction is not going to completion or is very slow. What can I do?

A5: Several factors could be contributing to a sluggish or incomplete reaction:

  • Insufficient Base: Ensure at least 1.5-2.0 equivalents of a strong, anhydrous base like K₂CO₃ or Cs₂CO₃ are used.[1]

  • Poor Solubility: If reagents are not fully dissolved, the reaction rate will be slow. Consider switching to a more polar aprotic solvent like DMF.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider increasing the temperature, for example, to 60-80 °C, and monitor the reaction progress by TLC or LC-MS.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield Weak or wet base.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).[1]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF.[1]
Low reaction temperature.Heat the reaction (e.g., 60-80 °C) and monitor progress.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use an excess of piperazine relative to the alkylating agent.[1][3]
Rapid addition of alkylating agent.Add the alkylating agent slowly to the reaction mixture.[1]
Unprotected piperazine.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1][2]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagents.Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1]
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Side Reactions / Product Decomposition Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impurities.Use high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphere.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]

Data Presentation: Comparative Yields of Mono-Alkylation Strategies

The following table summarizes the efficacy of different strategies in achieving mono-alkylation with representative alkylating agents.

Strategy Alkylating Agent Solvent Base Conditions Yield of Mono-alkylated Product
Alkylation of N-Acetylpiperazine n-Butyl bromideAcetonitrileK₂CO₃Reflux overnight88%[3]
n-Hexyl bromideAcetonitrileK₂CO₃Reflux overnight90%[3]
n-Octyl bromideAcetonitrileK₂CO₃Reflux overnight71%[3]
n-Dodecyl bromideAcetonitrileK₂CO₃Reflux overnight79%[3]
Alkylation of Monopiperazinium Salt p-tert-Butylbenzyl chlorideEthanolIn situ salt formation1h at RT, then 30 min at 70°C83%[3][5]

Experimental Protocols

Protocol 1: General Procedure for Direct N-alkylation of a Substituted Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • Substituted piperazine (e.g., 1-(4-bromophenyl)piperazine) (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mono-alkylation using N-Boc-piperazine

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl Halide (e.g., alkyl iodide or bromide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Acetonitrile or DMF

Procedure:

  • Setup: Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add potassium carbonate to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[3]

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3]

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.

  • Deprotection: Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final mono-alkylated piperazine.[3]

Visualizations

experimental_workflow start Start: Piperazine Derivative reagents Add Alkylating Agent, Base, and Solvent start->reagents reaction Reaction: Heat and Stir reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Quench, Extract, Dry monitor->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: N-Alkylated Piperazine purification->product

Standard workflow for direct N-alkylation of piperazine.

troubleshooting_logic start Low or No Product? check_reagents Check Reagents & Conditions start->check_reagents Yes base_ok Base Strong & Anhydrous? check_reagents->base_ok solubility_ok Reagents Soluble? base_ok->solubility_ok Yes use_strong_base Use Anhydrous K₂CO₃ or Cs₂CO₃ base_ok->use_strong_base No temp_ok Temperature Sufficient? solubility_ok->temp_ok Yes change_solvent Switch to DMF solubility_ok->change_solvent No increase_temp Increase Temperature (e.g., 60-80 °C) temp_ok->increase_temp No byproduct Di-alkylation Occurring? temp_ok->byproduct Yes check_stoich Stoichiometry Correct? byproduct->check_stoich Yes use_excess_pip Use Excess Piperazine check_stoich->use_excess_pip No slow_addition Slow Alkylating Agent Addition? check_stoich->slow_addition Yes add_slowly Add Dropwise slow_addition->add_slowly No use_pg Use Protected Piperazine (e.g., N-Boc) slow_addition->use_pg Yes

Troubleshooting logic for piperazine N-alkylation.

References

preventing di-substituted byproduct formation in piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of di-substituted byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the formation of di-substituted piperazine byproducts?

The primary reason for di-substituted byproduct formation is the presence of two secondary amine groups of similar reactivity in the piperazine ring.[1][2] When reacting with an electrophile, both nitrogen atoms can undergo substitution, leading to a mixture of mono-substituted, di-substituted, and unreacted piperazine.[3]

Q2: How can I selectively achieve mono-substitution of piperazine?

Several strategies can be employed to favor mono-substitution. The most effective methods include:

  • Using a mono-protected piperazine: This is the most reliable method to ensure selectivity.[1][4]

  • Controlling stoichiometry: Using a large excess of piperazine compared to the electrophile can statistically favor mono-substitution.[1]

  • Slow addition of the electrophile: Adding the alkylating agent or other electrophile dropwise helps to maintain a low concentration, reducing the likelihood of a second substitution event.[1]

  • Using a piperazine salt: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom.[1][3]

Q3: Which protecting groups are recommended for piperazine mono-substitution?

The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and final deprotection. The most common protecting groups for piperazine are:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis; widely used standard.[5]
CarboxybenzylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to both acids and bases; orthogonal to Boc.[5]
TritylTrtTrityl chloride (Trt-Cl)Very Mild Acid (e.g., 1% TFA, Acetic Acid)Highly acid-labile, allowing for selective deprotection in the presence of Boc.[5]
FormylN-formyl piperazine (commercially available)Basic hydrolysisA smaller protecting group.[4]

Q4: What are the optimal reaction conditions for direct N-alkylation of piperazine to favor mono-alkylation?

For direct N-alkylation without protecting groups, the following conditions can be optimized:

  • Stoichiometry: Use an excess of piperazine (at least 2-5 equivalents) relative to the alkylating agent.[1]

  • Base: A strong, non-nucleophilic base is preferred to neutralize the acid byproduct. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often suitable.[1][4]

  • Temperature: The reaction may require heating, but the temperature should be monitored to avoid decomposition of starting materials or products.[1]

  • Addition Rate: The alkylating agent should be added slowly to the reaction mixture.[1]

Troubleshooting Guide

Issue: High percentage of di-substituted byproduct observed.

Potential Cause Troubleshooting Step
Incorrect stoichiometry.Increase the excess of piperazine relative to the electrophile.[1]
Rapid addition of electrophile.Add the electrophile slowly and dropwise to the reaction mixture.[1]
Unprotected piperazine used in a non-selective reaction.For optimal control, use a mono-protected piperazine such as N-Boc-piperazine.[1][4]
High reaction temperature.Lower the reaction temperature and monitor the progress closely.[1]

Issue: Low yield of the desired mono-substituted product.

Potential Cause Troubleshooting Step
Poor solubility of reagents.Switch to a more suitable solvent, such as DMF.[1]
Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC or LC-MS.
Ineffective neutralization of acid byproduct.Use an adequate amount of a suitable base, like K₂CO₃ or Cs₂CO₃.[1]
Product loss during workup.Piperazine derivatives can be basic and polar. Adjust the pH during extraction to ensure the product is in the organic phase.[6]

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine

This protocol describes the synthesis of 1-Boc-piperazine, a key intermediate for selective mono-functionalization.

  • Dissolution: Dissolve piperazine (2.0 to 4.0 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM to the piperazine solution over a period of 2-3 hours with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 22-24 hours.

  • Workup: Evaporate the solvent under reduced pressure. The resulting mixture of piperazine, mono-Boc-piperazine, and di-Boc-piperazine can often be separated by column chromatography.

Protocol 2: Mono-N-Alkylation using N-Boc-Piperazine

This protocol outlines the alkylation of the unprotected nitrogen in 1-Boc-piperazine.

  • Reactant Mixture: In a round-bottom flask, combine 1-Boc-piperazine (1.0 equivalent), the alkyl halide (1.0-1.2 equivalents), and a base such as potassium carbonate (1.5-2.0 equivalents) in acetonitrile.

  • Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the N-alkylated, N'-Boc-protected piperazine.

  • Deprotection: The Boc group can be removed by treating the purified product with a strong acid like trifluoroacetic acid (TFA) in DCM or with HCl in an appropriate solvent.

Visualizations

workflow cluster_protection Protection Strategy cluster_reaction Selective Reaction cluster_deprotection Deprotection start Piperazine protect Protect with Boc₂O start->protect mono_boc Mono-Boc-Piperazine protect->mono_boc react React with Electrophile (R-X) mono_boc->react protected_product Mono-substituted Boc-Piperazine react->protected_product deprotect Deprotect with Acid (TFA) protected_product->deprotect final_product Mono-substituted Piperazine deprotect->final_product

Caption: Workflow for selective mono-substitution of piperazine using a protecting group strategy.

logical_relationship cluster_strategies Control Strategies cluster_byproduct Undesired Outcome main Goal: Achieve Mono-substituted Piperazine protecting_group Use Protecting Group (e.g., Boc, Cbz) main->protecting_group Most Reliable stoichiometry Control Stoichiometry (Excess Piperazine) main->stoichiometry kinetics Kinetic Control (Slow Addition) main->kinetics reactivity Modify Reactivity (Use Piperazine Salt) main->reactivity di_substituted Di-substituted Byproduct protecting_group->di_substituted Prevents stoichiometry->di_substituted Minimizes kinetics->di_substituted Minimizes reactivity->di_substituted Hinders

Caption: Key strategies to prevent di-substituted byproduct formation in piperazine reactions.

References

Technical Support Center: Purification of Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of basic piperazine compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important class of molecules. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are basic piperazine compounds challenging to purify using standard silica gel chromatography?

A1: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can lead to several issues, including:

  • Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetrical peaks.[1]

  • Irreversible Adsorption: The compound binds so strongly that it cannot be eluted from the column, leading to low recovery.[1]

  • Poor Separation: Tailing peaks can co-elute with impurities, making separation difficult.

Q2: My piperazine compound is an oil at room temperature. How can I solidify it for easier handling and purification?

A2: Converting the basic piperazine product to a hydrochloride (HCl) or other salt is a common and effective method to obtain a solid material.[2] This is typically achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a compatible solvent. The resulting salt often precipitates and can be collected by filtration and then purified by recrystallization.[2]

Q3: What are the most common impurities I should expect when synthesizing N-substituted piperazines?

A3: The most common impurity in mono-N-alkylation or N-arylation reactions is the corresponding 1,4-disubstituted piperazine.[3] Other potential impurities can include unreacted starting materials and by-products from the synthesis, such as ethylene polyamines and pyrazines if you are synthesizing the piperazine ring itself.[4]

Q4: My piperazine compound is highly soluble in water. How can I efficiently extract it into an organic solvent?

A4: To extract a basic piperazine compound from an aqueous solution, you first need to deprotonate the nitrogen atoms to make the compound less polar. This is done by basifying the aqueous solution to a pH greater than 9 using a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[2] This will convert the piperazine from its protonated, water-soluble form to its free base, which is more soluble in organic solvents like dichloromethane or ethyl acetate. Adding sodium chloride (salting out) to the aqueous layer can further decrease the piperazine's solubility in water and improve extraction efficiency.[5]

Q5: What are some good starting points for developing a column chromatography method for a new piperazine derivative?

A5: A good starting point for silica gel column chromatography is to use a solvent system of dichloromethane/methanol or hexanes/ethyl acetate.[2] To counteract the issues caused by the basicity of the piperazine, it is highly recommended to add a basic modifier to the mobile phase. Common choices include triethylamine (TEA) at 0.1-1% (v/v) or a small percentage of 7N ammonia in methanol.[1][6] Thin Layer Chromatography (TLC) should be used to find an eluent system that provides a retention factor (Rf) for your product between 0.2 and 0.4 for optimal separation.[2]

Data Presentation

Physicochemical Properties of Piperazine and Derivatives
CompoundpKa1pKa2Molecular Weight ( g/mol )AppearanceSolubility Profile
Piperazine 9.735.3586.14White crystalline solid[7]Freely soluble in water and ethanol; insoluble in diethyl ether.[8]
1-Methylpiperazine 9.23 (pKa)-100.16--
1,4-Dimethylpiperazine 8.13 (pKa)-114.19--
1-Ethylpiperazine 9.21 (pKa)-114.19--
1-(2-Hydroxyethyl)piperazine 8.79 (pKa)4.49130.19-Soluble in water and ethanol.

pKa data sourced from a study by Khalili et al. (2009) as cited in multiple sources.[9][10]

Troubleshooting Guides

Crystallization & Recrystallization
IssuePotential Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. - The solution is supersaturated, and the compound is coming out of solution above its melting point. - Impurities are present, causing melting point depression.[1]1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent to reduce the saturation.[11] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] 4. If impurities are suspected, consider a preliminary purification step like a silica plug or charcoal treatment.[11]
No crystals form upon cooling. - The solution is not sufficiently supersaturated (too much solvent was used).[11] - The energy barrier for nucleation has not been overcome.[1]1. Induce nucleation: Try scratching the inside of the flask with a glass rod at the surface of the liquid.[12] 2. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution.[12] 3. Concentrate the solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11] 4. Use an anti-solvent: Add a solvent in which your compound is insoluble dropwise until the solution becomes cloudy.
Very low recovery after recrystallization. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.[11] - The crystals were washed with a solvent at room temperature, re-dissolving some of the product.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2]
Acid-Base Extraction
IssuePotential Cause(s)Troubleshooting Steps
An emulsion forms between the aqueous and organic layers. - The two layers have similar densities. - High concentration of surfactants or other compounds that stabilize the emulsion.1. Be patient: Allow the separatory funnel to stand undisturbed for some time. 2. "Salting out": Add a saturated solution of sodium chloride (brine) to the funnel and gently swirl. This increases the polarity of the aqueous phase and can help break the emulsion.[13][14] 3. Gentle agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. 4. Filtration: Filter the entire mixture through a plug of Celite or glass wool.[15] 5. Centrifugation: If the volume is small enough, centrifuging the mixture can effectively separate the layers.[16]
Poor recovery of the piperazine compound from the organic layer. - The pH of the aqueous layer was not high enough to fully deprotonate the piperazine. - Insufficient extractions were performed.1. Check the pH of the aqueous layer with pH paper after basification to ensure it is >9.[2] 2. Perform at least three separate extractions with the organic solvent, as this is more efficient than a single large-volume extraction.[2]
Column Chromatography
IssuePotential Cause(s)Troubleshooting Steps
Significant peak tailing for the piperazine compound. - Strong interaction between the basic piperazine and acidic silanol groups on the silica gel.[1]1. Add a basic modifier: Incorporate a competing base like triethylamine (0.1-1%) or ammonium hydroxide into your eluent.[6][17] 2. Change the stationary phase: Use a less acidic stationary phase like alumina or an amine-functionalized silica gel.[18] 3. Use reverse-phase chromatography: For less polar piperazine derivatives, reverse-phase (C18) chromatography with an appropriate mobile phase (e.g., water/acetonitrile with a modifier) can be effective.[18]
The compound will not elute from the column (streaking at the baseline). - The compound is too polar for the chosen mobile phase. - Irreversible binding to the silica gel due to strong basicity.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). 2. Ensure a basic modifier is present in the eluent to reduce strong interactions with the silica.[17]

Experimental Protocols & Visualizations

Protocol 1: Purification of a Crude Piperazine via Salt Formation and Recrystallization

This protocol describes the purification of a crude, potentially oily, piperazine free base by converting it to its hydrochloride salt, followed by recrystallization.

Step 1: Salt Formation

  • Dissolve the crude piperazine compound in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol.[2]

  • While stirring, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic. Test the pH by spotting a small amount on pH paper.

  • The piperazine hydrochloride salt should precipitate out of the solution. If precipitation is slow, you can cool the flask in an ice bath.[2]

  • Collect the solid salt by vacuum filtration, washing with a small amount of cold diethyl ether to remove soluble impurities.

Step 2: Recrystallization

  • Transfer the collected crude salt to a clean Erlenmeyer flask.

  • Add a small amount of a suitable recrystallization solvent (e.g., ethanol, methanol, or an ethanol/ether mixture) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[2]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.[19]

  • To maximize the yield, cool the flask further in an ice bath for about 15-20 minutes.[2]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[2]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization crude Crude Piperazine (Oil/Solid) dissolve Dissolve in Ethyl Acetate crude->dissolve add_hcl Add HCl solution dropwise dissolve->add_hcl precipitate Precipitate HCl Salt add_hcl->precipitate filter_salt Filter and wash with cold ether precipitate->filter_salt crude_salt Crude Piperazine HCl (Solid) filter_salt->crude_salt dissolve_hot Dissolve in minimum hot ethanol crude_salt->dissolve_hot Transfer solid cool_slow Cool slowly to room temp dissolve_hot->cool_slow ice_bath Cool in ice bath cool_slow->ice_bath filter_pure Filter, wash with cold ethanol, and dry ice_bath->filter_pure pure_product Pure Piperazine HCl Crystals filter_pure->pure_product G start Crude Mixture in Organic Solvent extract_hcl Extract with 1M HCl (aq) start->extract_hcl org_layer1 Organic Layer: Neutral Impurities extract_hcl->org_layer1 Organic aq_layer1 Aqueous Layer: Piperazine Salt (protonated) extract_hcl->aq_layer1 Aqueous basify Basify with NaOH to pH > 10 aq_layer1->basify aq_layer2 Aqueous Layer: Inorganic Salts basify->aq_layer2 Aqueous precipitate Piperazine Free Base (less soluble) basify->precipitate Product extract_org Extract with Organic Solvent precipitate->extract_org final_org Organic Layer: Pure Piperazine extract_org->final_org Organic final_aq Aqueous Layer: (discard) extract_org->final_aq Aqueous dry Dry and Concentrate final_org->dry

References

stability issues of benzyl-protected amines in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the stability and cleavage of benzyl (Bn) protecting groups on amines, with a specific focus on acidic deprotection methods.

Troubleshooting Guide

This section addresses common issues encountered during the acidic deprotection of N-benzyl amines.

Question 1: My N-benzyl deprotection via catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

Answer: Slow or stalled catalytic hydrogenation is a frequent issue. Several factors can be responsible:

  • Catalyst Poisoning: The deprotected amine product can coordinate strongly to the palladium catalyst, inhibiting its activity.[1] Sulfur-containing functional groups in the substrate or impurities are also potent catalyst poisons.[2]

    • Solution: Add a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid, to the reaction mixture.[1][3][4] This protonates the product amine, forming an ammonium salt that does not bind to and poison the catalyst.[1] If sulfur is present, consider an alternative deprotection method not susceptible to poisoning.[2]

  • Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can diminish with age or vary between batches.[2]

    • Solution: Use a fresh, high-quality catalyst.[2] In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[5]

  • Inadequate Mixing or Hydrogen Access: As a heterogeneous reaction, efficient contact between the substrate, hydrogen, and catalyst is critical.[3]

    • Solution: Ensure vigorous stirring or agitation to keep the catalyst suspended.[3][4] For reactions at atmospheric pressure (e.g., using a balloon), ensure the system is properly purged to remove air.[3] Increasing the hydrogen pressure (e.g., using a Parr shaker) can also significantly improve the reaction rate.[2][6]

  • Steric Hindrance: A sterically hindered benzyl group may have poor access to the catalyst surface.

    • Solution: Increase the reaction temperature or pressure. If the reaction still fails, a chemical deprotection method using strong acids may be necessary.[5]

Question 2: I am observing significant side products during my acidic deprotection. How can I improve selectivity?

Answer: Side reactions are typically caused by reactive intermediates or harsh conditions.

  • Alkylation: In strongly acidic conditions (e.g., HBr/AcOH, TFA), a benzyl cation is formed as an intermediate. This carbocation can alkylate other nucleophilic sites on your molecule or even the solvent.[2]

    • Solution: Add a "scavenger" like phenol, p-cresol, anisole, or thioanisole to the reaction mixture. These molecules will trap the benzyl cation, preventing it from reacting with your desired product.[7]

  • N-Acylation: If you are using a carboxylic acid like acetic acid as the solvent for deprotection (e.g., with HBr), the deprotected amine can be acylated by the solvent, especially at higher temperatures.[2]

    • Solution: Switch to a non-nucleophilic acid/solvent system. Using HCl in a non-acetylating solvent like dioxane or isopropanol is a good alternative.[2]

  • Over-reduction (Catalytic Hydrogenation): Other functional groups such as alkenes, alkynes, nitro groups, or aryl halides can be reduced under hydrogenation conditions.[2]

    • Solution: Consider catalytic transfer hydrogenation, which often uses milder hydrogen donors like ammonium formate or cyclohexene and can offer better selectivity.[3][4][5]

Question 3: The N-benzyl group is completely resistant to my deprotection conditions. What should I try next?

Answer: The N-benzyl group is known for its stability.[8][9] If standard conditions fail, more forcing methods are required.

  • Increase Acid Strength: Move from milder acids to stronger, non-hydrogenolytic conditions.

    • Solution: Strong Brønsted acids like HBr in acetic acid, neat trifluoroacetic acid (TFA), or trifluoromethanesulfonic acid (TFMSA) are effective for cleaving stubborn benzyl groups.[1][6][10]

  • Use a Lewis Acid: Lewis acids can also facilitate benzyl group removal.

    • Solution: Reagents such as Boron tribromide (BBr₃), Boron trichloride (BCl₃), or Aluminum trichloride (AlCl₃) in a suitable solvent can be very effective.[1][11]

  • Substrate-Specific Issues: Certain substrates, like N-benzyl groups attached directly to N-heterocycles (e.g., pyridine), can be particularly difficult to deprotect under some conditions.[1][11]

    • Solution: For these challenging substrates, a screening of different strong acid or Lewis acid conditions may be necessary. It is important to note that some substrates may remain inactive to specific deprotection protocols.[1][11]

Data Summary

Table 1: Comparison of Acidic Deprotection Methods for N-Benzyl Amines

MethodReagents & ConditionsAdvantagesDisadvantages & Potential Side Reactions
Catalytic Hydrogenolysis (Acid-Promoted) H₂ (1-4 atm), 10% Pd/C, in MeOH or EtOH with catalytic HCl or AcOH, RT.[1][3][6]Clean byproducts (toluene), mild conditions, catalyst is removable.[1][8]Catalyst poisoning by product amine or sulfur;[1][2] may reduce other functional groups; can be slow.[2][4]
Transfer Hydrogenation Ammonium formate, Pd/C, in MeOH, RT to reflux.[3][4]Avoids use of H₂ gas, often milder and more selective than direct hydrogenation.[5]Can be slow; requires removal of formate salts.
Strong Brønsted Acid Cleavage 33% HBr in Acetic Acid, RT.[2]Fast and effective for robust substrates.Harsh conditions; risk of N-acylation from solvent and alkylation from benzyl cation.[2]
Trifluoroacetic Acid (TFA) Cleavage Neat TFA or TFA in Toluene/DCM, RT.[1][6]Strong acid, effective for many substrates. Volatile and easy to remove.Can cleave other acid-labile groups (e.g., Boc); risk of alkylation side reactions.
Lewis Acid Cleavage AlCl₃ in anisole or BBr₃ in DCM, 0°C to RT.[1][11]Very effective, avoids hydrogenation.Reagents are moisture-sensitive; requires careful quenching and workup.

Experimental Protocols

Protocol 1: General Procedure for Acid-Promoted Catalytic Hydrogenolysis

  • Preparation: Dissolve the N-benzyl protected amine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Acidification: Add a catalytic amount of hydrochloric acid or acetic acid (e.g., 0.1-1 equivalent) to the solution.

  • Catalyst Addition: In a flask equipped with a stir bar, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.[2]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (this cycle should be repeated three times).[3] Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus (e.g., Parr shaker at 40-50 psi).[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1] Quench the catalyst on the filter pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be the corresponding ammonium salt. A basic workup is required to isolate the free amine.

Protocol 2: General Procedure for HBr in Acetic Acid Cleavage

  • Preparation: Dissolve the N-benzyl protected amine (1 equivalent) in a solution of 33% (w/w) hydrogen bromide in glacial acetic acid at room temperature. For sensitive substrates, consider adding a scavenger like anisole (1-2 equivalents).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a flask of vigorously stirred ice-water or ice/ether to precipitate the product as the hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum. Alternatively, the product can be extracted after careful neutralization of the acidic solution.

Visualizations

Troubleshooting_Flowchart start Problem: Deprotection is Slow or Incomplete cause1 Possible Cause: Catalyst Poisoning start->cause1 cause2 Possible Cause: Poor Mixing / H₂ Access start->cause2 cause3 Possible Cause: Low Catalyst Activity start->cause3 cause4 Possible Cause: Bn Group is Too Stable start->cause4 sol1 Solution: Add catalytic acid (HCl, AcOH) cause1->sol1 sol2 Solution: Ensure vigorous stirring Increase H₂ pressure cause2->sol2 sol3 Solution: Use fresh, high-quality Pd/C or Pd(OH)₂/C cause3->sol3 sol4 Solution: Switch to strong acid (HBr/AcOH, TFA) or Lewis Acid (BBr₃) cause4->sol4

Caption: Troubleshooting workflow for slow or incomplete N-benzyl deprotection.

Factors_Affecting_Deprotection center N-Benzyl Amine Acidic Deprotection conditions Reaction Conditions center->conditions substrate Substrate Factors center->substrate side_reactions Potential Side Reactions center->side_reactions acid Acid Type (Brønsted vs. Lewis) conditions->acid catalyst Catalyst (for Hydrogenolysis) conditions->catalyst solvent Solvent Choice conditions->solvent temp_pressure Temperature & Pressure conditions->temp_pressure sterics Steric Hindrance substrate->sterics other_groups Other Functional Groups (Acid-labile, Reducible) substrate->other_groups alkylation Alkylation side_reactions->alkylation acylation N-Acylation side_reactions->acylation over_reduction Over-reduction side_reactions->over_reduction

Caption: Key factors influencing the outcome of acidic N-benzyl deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl group from an amine under acidic conditions? A1: The most common methods include catalytic hydrogenolysis using a palladium catalyst in an acidified solvent, or cleavage with strong Brønsted acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[1][6] Lewis acids such as boron tribromide (BBr₃) or aluminum trichloride (AlCl₃) are also frequently used.[1]

Q2: Why is adding acid necessary during the catalytic hydrogenation of N-benzyl amines? A2: The amine product of the debenzylation can act as a poison to the palladium catalyst by strongly coordinating to its surface.[1][3] Adding an acid protonates the amine to form an ammonium salt. This salt has a much lower affinity for the catalyst, preventing poisoning and allowing the reaction to proceed to completion.[1]

Q3: My molecule contains other acid-sensitive protecting groups (like Boc). Can I still remove the benzyl group with acid? A3: This requires careful selection of reagents. The benzyl group is generally stable to the acidic conditions used to remove more labile groups like tert-butoxycarbonyl (Boc).[12] Conversely, the strong acids needed to cleave a benzyl group (e.g., HBr, neat TFA) will almost certainly cleave a Boc group. For molecules with multiple acid-sensitive groups, non-acidic methods like catalytic hydrogenation are often preferred for benzyl removal. If hydrogenation is not an option, you may need to reconsider your protecting group strategy.

Q4: What is the difference in stability between a benzyl (Bn), a p-methoxybenzyl (PMB), and a 2,4-dimethoxybenzyl (DMB) group under acidic conditions? A4: The electron-donating methoxy substituents on the aromatic ring make the PMB and DMB groups significantly more acid-labile than the standard benzyl group. The stability order is Bn > PMB > DMB. The increased electron density stabilizes the cationic intermediate formed during acid-mediated cleavage, allowing for deprotection under much milder acidic conditions (e.g., dilute TFA) that would leave a Bn group intact.[8][13]

Q5: Are there any common byproducts to watch out for? A5: Besides the side reactions mentioned in the troubleshooting guide (alkylation, acylation), the deprotection itself produces toluene (from hydrogenation) or a benzylated scavenger/solvent molecule (from strong acid cleavage).[1][2] These are typically easy to remove during workup and purification. In peptide synthesis, an acid-catalyzed migration of a benzyl group from a tyrosine oxygen to the ring can occur.[7]

References

Technical Support Center: Scale-up Synthesis of Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of piperazine-containing drugs.

Troubleshooting Guides

This section offers solutions in a question-and-answer format to address specific issues that may arise during your experiments.

Issue 1: Poor Selectivity in Mono-substitution of Piperazine

Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine byproduct, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge in piperazine chemistry due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] To favor mono-substitution, consider the following strategies:

  • Control of Stoichiometry: Utilizing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help manage the reaction rate and minimize the chance of di-substitution.[2]

  • Use of Protecting Groups: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[1][2]

  • Protonation: Employing a protonated piperazine salt can help protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[1][3]

  • Reaction Conditions: High temperatures and extended reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to halt the reaction once the formation of the mono-substituted product is maximized.[2]

Issue 2: Consistently Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: I am consistently experiencing low yields when synthesizing N-aryl piperazines using the Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2] Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen a variety of ligands and palladium sources.[1][4]

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. While strong bases like NaOtBu are common, they can cause decomposition of starting materials. In such cases, consider using weaker bases like K₃PO₄ or Cs₂CO₃.[1][4]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is a concern, a more polar solvent like t-butanol may be beneficial.[2][4]

  • Temperature and Time: Suboptimal temperatures can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and temperature. A temperature screen can also help identify the ideal conditions for your specific substrates.[1][2]

Issue 3: Difficulties in Purifying Piperazine-Containing Compounds

Question: I am struggling with the purification of my substituted piperazine product. What are some effective purification techniques for these compounds?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some effective methods to consider:

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1][2]

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative into a salt (e.g., dihydrochloride or diacetate), which can then be recrystallized. For instance, piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in solution.[1]

  • Column Chromatography: While the basicity of piperazines can cause issues like streaking on silica gel, it remains a widely used method. To mitigate these issues, consider using a deactivated silica gel or alumina. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent is also a common and effective practice.[1][2]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Mono-substitution Reactions
Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
Note: Yields are generalized and will vary based on specific reaction conditions.[1]
Table 2: General Conditions for Buchwald-Hartwig Amination of Piperazines
SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
TolueneNaOtBu80-11012-24Good to Excellent
DioxaneK₃PO₄10018-24Moderate to Good
THFCs₂CO₃6524Moderate
m-XyleneNaOtBu1201-2 (Microwave)Excellent
Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems.[1]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine[1]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[2]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete, concentrate the mixture.

  • Purify the product by column chromatography to isolate N-Boc-piperazine.

Protocol 3: Purification of Piperazine via Diacetate Salt Formation[1]

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.

  • Add glacial acetic acid to the solution to form the piperazine diacetate salt, which will precipitate.

  • Filter the precipitated salt.

  • Wash the collected salt with acetone.

  • Dry the purified piperazine diacetate salt.

Visualizations

Troubleshooting_Mono_substitution start Low Yield of Mono-substituted Piperazine q1 Significant Di-substitution Observed? start->q1 a1_yes Stoichiometry Issue or High Reactivity of Mono-substituted Product q1->a1_yes Yes q2 Incomplete Reaction? q1->q2 No sol1 Increase Piperazine Excess (5-10 eq.) Use Mono-protected Piperazine (e.g., Boc) Slow Addition of Electrophile a1_yes->sol1 end Improved Yield sol1->end a2_yes Suboptimal Reaction Conditions q2->a2_yes Yes q2->end No sol2 Optimize Temperature and Time (Monitor by TLC/LC-MS) a2_yes->sol2 sol2->end

Caption: Troubleshooting logic for low mono-substitution yield.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Piperazine and K2CO3 in ACN prep2 Slowly Add Alkyl Halide prep1->prep2 react Stir at RT for 12-24h Monitor by TLC prep2->react workup1 Filter Mixture react->workup1 workup2 Concentrate Filtrate workup1->workup2 purify Column Chromatography workup2->purify product Isolated Mono-alkylated Product purify->product

Caption: Experimental workflow for mono-N-alkylation of piperazine.

purification_decision_tree start Crude Piperazine Product q1 Is the product a solid? start->q1 a1_yes Attempt Crystallization/ Salt Formation q1->a1_yes Yes q2 Are there non-basic impurities? q1->q2 No a2_yes Use Acid-Base Extraction q2->a2_yes Yes a2_no Use Column Chromatography q2->a2_no No note Add basic modifier (e.g., Et3N) to eluent to prevent streaking a2_no->note

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis? A1: Besides the common di-substitution, other potential side reactions can include elimination reactions with certain alkyl halides, and over-oxidation or ring-opening depending on the specific synthetic route and reagents used.[2]

Q2: Why is my piperazine product streaking on the silica gel column? A2: The basic nature of the nitrogen atoms in the piperazine ring can lead to strong interactions with the acidic silica gel, causing poor separation and "streaking" or "tailing" of the product spot. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent.[1][2]

Q3: Can I use protecting groups other than Boc for mono-substitution? A3: Yes, while Boc (tert-butyloxycarbonyl) is very common due to its stability and ease of removal, other protecting groups like Cbz (carboxybenzyl) can also be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Q4: Are there more modern or alternative methods for N-alkylation of piperazines? A4: Yes, besides direct alkylation with alkyl halides, reductive amination is a widely used method. This involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[3]

Q5: What safety precautions should be taken when working with piperazine and its derivatives? A5: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagents you are using for detailed handling and disposal information.

References

Technical Support Center: Purification of Piperazine Compounds from Residual Palladium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from piperazine compounds?

A1: Piperazine compounds contain two nitrogen atoms that can act as ligands, binding to palladium and forming stable complexes. This chelation can lead to the presence of soluble palladium species in the reaction mixture, which are not easily removed by simple filtration. The choice of purification method must consider the nature of these palladium-piperazine complexes.

Q2: What are the most common methods for removing residual palladium from piperazine compounds?

A2: The most common and effective methods include:

  • Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium. Thiol- and triazine-based scavengers are particularly effective.

  • Adsorption: Treatment with activated carbon to adsorb the palladium catalyst.

  • Crystallization: Purifying the piperazine compound through recrystallization, leaving the palladium impurities in the mother liquor.

  • Chromatography: Using column chromatography to separate the desired product from the palladium catalyst. This is often used in conjunction with other methods.

Q3: How do I choose the best palladium removal method for my specific piperazine compound?

A3: The selection of the optimal method depends on several factors, including the nature of your piperazine compound, the palladium catalyst and ligands used, the solvent system, and the required final purity of your product. A decision-making workflow is provided below to guide your choice.

Troubleshooting Guide

Issue 1: High levels of palladium remain after filtration.

  • Possible Cause: The palladium species are likely soluble, possibly due to complexation with your piperazine product. Simple filtration is only effective for heterogeneous catalysts.

  • Solution:

    • Employ a Scavenger: Use a palladium scavenger designed to bind soluble palladium. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or polymer-bound scavengers (e.g., MP-TMT) are excellent choices.[1]

    • Activated Carbon Treatment: Stir the reaction mixture with activated carbon to adsorb the soluble palladium, followed by filtration. Be aware that this may lead to some product loss.[2]

    • Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.

Issue 2: Significant product loss during purification.

  • Possible Cause: Non-specific adsorption of your piperazine compound onto the purification medium, such as activated carbon or even some scavengers.[2]

  • Solution:

    • Optimize Scavenger/Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. This may require some optimization experiments.

    • Wash Thoroughly: After filtration of the scavenger or adsorbent, wash the solid material with fresh solvent to recover any adsorbed product.

    • Consider Recrystallization: If product loss remains high with adsorption or scavenging methods, recrystallization may be a more suitable option, although it can be more time-consuming.

Issue 3: The chosen scavenger is not effective.

  • Possible Cause: The scavenger may not be compatible with the solvent system or the oxidation state of the palladium. The reaction conditions (temperature, time) may also be suboptimal.

  • Solution:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, triamine) to find the most effective one for your system.

    • Optimize Scavenging Conditions: Increase the temperature and/or reaction time to improve the scavenger's efficiency. For example, treating a THF/water solution with a scavenger at 35°C for 17 hours has been shown to be effective.[1]

    • Adjust the Solvent: The choice of solvent can significantly impact the scavenger's performance.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes quantitative data from various studies on palladium removal, providing a comparison of different methods.

MethodScavenger/AdsorbentCompound TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
ScavengingSiliaMetS ThiolNaphthalenopiperazine HCl>1,3002>99.8%[1]
ScavengingMP-TMTc-Met kinase inhibitor330797.9%[2]
Scavenging & AdsorptionTMT & Activated CarbonBiaryl compound22392099.1%[2]
AdsorptionDarco KB-B (Activated Carbon)Asthma drug candidate300<1>99.7%[2]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger (Based on a Pfizer Case Study) [1]

This protocol is adapted from a successful kilogram-scale removal of palladium from a naphthalenopiperazine HCl salt.

  • Dissolution: Dissolve the crude piperazine compound containing residual palladium in a suitable solvent system (e.g., a mixture of water and THF).

  • Scavenger Addition: Add a thiol-based silica scavenger, such as SiliaMetS Thiol (approximately 50 wt% relative to the crude product).

  • Incubation: Stir the mixture at a slightly elevated temperature (e.g., 35°C) for an extended period (e.g., 17 hours) to ensure complete scavenging.

  • Filtration: Filter the mixture to remove the solid-supported scavenger with the bound palladium.

  • Crystallization: Crystallize the purified product from the filtrate. In the case study, this was achieved from a water/THF solvent system.

  • Analysis: Determine the final palladium concentration in the product using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon [2]

This is a general protocol for palladium removal using activated carbon.

  • Dissolution: Dissolve the crude piperazine compound in a suitable organic solvent (e.g., THF).

  • Adsorbent Addition: Add activated carbon (e.g., Darco KB-B, typically 0.2 wt% relative to the crude product).

  • Incubation: Stir the mixture at a moderate temperature (e.g., 45°C) for several hours (e.g., 18 hours).

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Product Isolation: Concentrate the filtrate to obtain the purified product. An optional recrystallization step can be performed for further purification.

  • Analysis: Analyze the final product for residual palladium content.

Visualizations

Palladium_Removal_Workflow Experimental Workflow for Palladium Removal start Crude Piperazine Compound (High Pd Content) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Scavenger (e.g., SiliaMetS Thiol) dissolve->add_scavenger incubate Stir at Optimized Temperature and Time add_scavenger->incubate filter Filter to Remove Scavenger-Pd Complex incubate->filter product Purified Piperazine Compound (Low Pd Content) filter->product

Caption: Workflow for palladium removal using a scavenger.

Decision_Tree Decision Tree for Selecting a Palladium Removal Method start High Residual Palladium in Piperazine Compound check_solubility Is the Pd Catalyst Homogeneous or Heterogeneous? start->check_solubility filtration Initial Filtration through Celite check_solubility->filtration Heterogeneous product_sensitivity Is the Product Sensitive to Adsorption? check_solubility->product_sensitivity Homogeneous/ Soluble filtration->product_sensitivity scavenging Use Palladium Scavenger (e.g., Thiol-based) activated_carbon Activated Carbon Treatment recrystallization Recrystallization product_sensitivity->scavenging No product_sensitivity->activated_carbon No product_sensitivity->recrystallization Yes

Caption: Decision tree for palladium removal method selection.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing piperazine derivatives with HPLC?

A1: Peak tailing in the HPLC analysis of piperazine derivatives, which are basic compounds, is primarily caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the basic amine functional groups of the piperazine derivatives with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases, such as C18 columns.[1][2] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetrical peak with a "tail".[1]

Other contributing factors can include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the piperazine derivative, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[2][3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak broadening and tailing.[4]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and exacerbating tailing.[4]

  • Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can also contribute to peak broadening and asymmetry.[2]

Q2: How does adjusting the mobile phase pH help to reduce peak tailing for piperazine derivatives?

A2: Adjusting the mobile phase pH is a powerful tool to minimize secondary interactions and improve the peak shape of basic compounds like piperazine derivatives. The strategy is to control the ionization state of both the analyte and the silanol groups on the stationary phase.

  • Low pH (pH 2-3): At a low pH, the acidic silanol groups are protonated (neutral), reducing their capacity for strong ionic interactions with the protonated (positively charged) piperazine derivative. This is a common and effective approach to minimize tailing.[4][5]

  • High pH (pH > 8): At a high pH, the piperazine derivative will be in its neutral (free base) form, which also minimizes ionic interactions with the now deprotonated (negatively charged) silanol groups. However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.[6]

It is generally recommended to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.[5]

Q3: What are mobile phase additives, and how can they improve the peak shape of piperazine derivatives?

A3: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like piperazine derivatives, additives are often used to block the active silanol sites on the stationary phase, thereby reducing peak tailing. These are sometimes referred to as "competing bases" or "silanol blockers."[1]

  • Triethylamine (TEA): TEA is a commonly used competing base. As a small, basic molecule, it preferentially interacts with the acidic silanol groups, effectively shielding the piperazine derivative from these secondary interaction sites.[7][8] A typical starting concentration for TEA is around 0.1% (v/v) in the mobile phase.[4]

  • Diethylamine (DEA): Similar to TEA, DEA can be used as a competing base to improve peak shape.[9]

The addition of these amines can significantly improve peak symmetry. However, it's important to optimize the concentration, as excessive amounts can alter retention times and potentially shorten column lifetime.[10]

Q4: Which type of HPLC column is best suited for the analysis of piperazine derivatives to avoid peak tailing?

A4: The choice of HPLC column is critical for achieving symmetrical peaks for basic compounds.

  • End-capped Columns: Modern "end-capped" columns are highly recommended. During the manufacturing process of these columns, a secondary silanization step is performed to cap the majority of the residual silanol groups with a small, inert group. This significantly reduces the number of active sites available for secondary interactions.[2]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain of the stationary phase. This polar group can help to shield the residual silanol groups and also provides alternative selectivity, which can be beneficial for the retention and separation of polar basic compounds like piperazine derivatives.[11][12]

  • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers. They often exhibit better pH stability and reduced silanol activity compared to traditional silica-based columns, leading to improved peak shapes for basic analytes.[1]

For highly polar piperazine derivatives that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[13]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing issues during the HPLC analysis of piperazine derivatives.

Logical Troubleshooting Workflow

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Asymmetry Factor > 1.2) check_basics 1. Check Basic System Parameters - System suitability check - Column age and history - Mobile phase preparation start->check_basics is_basics_ok Are basics in order? check_basics->is_basics_ok fix_basics Correct Basic Parameters - Prepare fresh mobile phase - Check system for leaks - Consider column replacement is_basics_ok->fix_basics No optimize_mp 2. Optimize Mobile Phase - Adjust pH (low or high) - Add competing base (e.g., TEA) is_basics_ok->optimize_mp Yes fix_basics->check_basics is_mp_ok Peak shape improved? optimize_mp->is_mp_ok change_column 3. Evaluate Column Chemistry - Use end-capped or polar-embedded column - Consider HILIC for highly polar analytes is_mp_ok->change_column No resolved Peak Tailing Resolved is_mp_ok->resolved Yes is_column_ok Peak shape acceptable? change_column->is_column_ok further_investigation Further Investigation - Check for sample overload - Investigate extra-column effects - Consider derivatization is_column_ok->further_investigation No is_column_ok->resolved Yes further_investigation->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Quantitative Data Summary

ParameterCondition 1Expected Tailing FactorCondition 2Expected Tailing FactorRationale
Mobile Phase pH pH 6.8 (near neutral)> 1.5pH 2.5 (acidic)< 1.3At low pH, silanol groups are protonated and less interactive.[4][5]
Mobile Phase Additive No Additive> 1.50.1% Triethylamine (TEA)< 1.2TEA acts as a competing base, blocking active silanol sites.[7][8]
Column Chemistry Standard C18 (Type A Silica)> 1.8End-capped C18 (Type B Silica)< 1.5End-capping reduces the number of available silanol groups.[1]
Column Chemistry Standard C18> 1.5Polar-Embedded C18< 1.3The embedded polar group shields residual silanols.[11][12]

Note: The expected tailing factors are illustrative and can vary depending on the specific piperazine derivative, column, and other chromatographic conditions.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of a Piperazine Derivative with Derivatization and a Mobile Phase Additive

This protocol is based on a method for the analysis of piperazine after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), which enhances UV detection.[9] The use of diethylamine (DEA) in the mobile phase helps to ensure good peak symmetry.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Piperazine standard

  • NBD-Cl (4-chloro-7-nitrobenzofuran)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 10 µL[9]

  • Column Temperature: 35°C[9]

  • UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative (e.g., 340 nm).[9]

Sample Preparation (Derivatization):

  • Prepare a standard solution of the piperazine derivative in a suitable solvent.

  • Prepare a solution of NBD-Cl in acetonitrile.

  • Mix the piperazine derivative solution with an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

  • Cool the solution and dilute with the mobile phase before injection.

System Suitability:

  • A typical system suitability requirement for peak symmetry is a tailing factor of ≤ 2.0.[14][15]

Experimental Workflow Diagram:

Workflow for HPLC Analysis with Derivatization cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Piperazine Standard Solution mix Mix Piperazine Solution with NBD-Cl Solution prep_std->mix prep_sample Prepare Sample Solution prep_sample->mix prep_nbd Prepare NBD-Cl Solution prep_nbd->mix heat Heat Mixture (e.g., 60°C for 30 min) mix->heat cool Cool to Room Temperature heat->cool dilute Dilute with Mobile Phase cool->dilute inject Inject onto HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Experimental workflow for HPLC analysis with derivatization.

Protocol 2: General Approach for Resolving Peak Tailing of Underivatized Piperazine Derivatives

This protocol provides a general starting point for developing a method to analyze piperazine derivatives without derivatization, focusing on mobile phase optimization to achieve good peak shape.

Instrumentation:

  • HPLC system with a UV or other suitable detector

  • Analytical column: A modern, end-capped C18 or a polar-embedded column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile or Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Formic acid, Trifluoroacetic acid (TFA), or Ammonium formate (for pH adjustment)

  • Triethylamine (TEA) (optional, as a mobile phase additive)

Initial Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate elution time of the analyte.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

  • Detection: UV at a suitable wavelength (if the derivative has a chromophore) or another detector like ELSD or MS.[16]

Optimization Steps to Reduce Peak Tailing:

  • pH Adjustment:

    • If peak tailing is observed, ensure the pH of the aqueous mobile phase (Mobile Phase A) is low (pH 2.5-3.0) by using an appropriate concentration of formic acid or TFA.[4][5] This will protonate the silanol groups and minimize secondary interactions.

  • Addition of a Competing Base:

    • If tailing persists, add a competing base like triethylamine (TEA) to the mobile phase. Start with a low concentration (e.g., 0.05% v/v) and incrementally increase it (e.g., to 0.1%, 0.2%) while monitoring the peak shape and retention time.[7]

  • Buffer Concentration:

    • Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH and mask some silanol interactions.[4][17]

  • Column Selection:

    • If the above steps do not resolve the issue, consider switching to a column with different selectivity, such as a polar-embedded phase or a phenyl-hexyl column.[11][12]

System Suitability:

  • For each set of conditions, inject a standard solution in triplicate and evaluate the system suitability parameters, including the tailing factor (should be ≤ 2.0), resolution from other peaks, and reproducibility of retention time and peak area (%RSD < 2%).[15]

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively resolve peak tailing issues in the HPLC analysis of piperazine derivatives, leading to more accurate and reliable results.

References

Technical Support Center: Optimization of Photoredox Catalysis for C-H Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of photoredox catalysis for C-H functionalization of piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the photoredox-catalyzed C-H functionalization of piperazines in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer:

Low reaction yields in photoredox C-H functionalization of piperazines can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Light Source Intensity or Wavelength: The photocatalyst requires a specific wavelength and sufficient intensity of light to become excited and initiate the catalytic cycle.

    • Troubleshooting:

      • Ensure your light source (e.g., blue LEDs) emits at the optimal wavelength for your photocatalyst (e.g., ~450 nm for many iridium-based catalysts).[1]

      • Check the manufacturer's specifications for your light source and consider measuring its intensity.

      • Position the reaction vessel closer to the light source (e.g., 5-10 cm) to maximize photon flux.[1]

      • Ensure the reaction mixture is being stirred vigorously to allow for uniform irradiation.[1]

  • Degradation of Photocatalyst: Photocatalysts can be sensitive to oxygen and prolonged exposure to light and heat.

    • Troubleshooting:

      • Degas the reaction mixture thoroughly by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) multiple times.[1]

      • Use fresh, high-purity photocatalyst.

      • Consider conducting the reaction at room temperature to minimize thermal degradation.

  • Substrate or Reagent Quality: The purity of your piperazine substrate, coupling partner, and other reagents is crucial.

    • Troubleshooting:

      • Purify starting materials if necessary.

      • Use anhydrous solvents and reagents, as water can quench excited states and interfere with the reaction.[1]

  • Incorrect Reaction Conditions: The choice of solvent, base, and catalyst loading can significantly impact the reaction outcome.

    • Troubleshooting:

      • Refer to established protocols and optimize these parameters for your specific substrate.[1][2]

      • Screen different solvents and bases to find the optimal combination.

Question 2: I am observing significant side product formation. What are the likely causes and solutions?

Answer:

Side product formation is a common challenge and can often be attributed to the following:

  • Over-oxidation or Decomposition: The highly reactive intermediates in photoredox catalysis can sometimes lead to undesired follow-up reactions.

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1]

      • Reduce the reaction time or lower the intensity of the light source.

      • Consider using a milder photocatalyst.

  • Competing Reaction Pathways: The presence of multiple reactive sites on the piperazine or coupling partner can lead to a mixture of products.

    • Troubleshooting:

      • The electronic nature of the nitrogen substituents on the piperazine ring can direct the site of C-H functionalization.[3] Utilizing this electronic differentiation can improve selectivity.

      • Protecting groups on the piperazine nitrogen atoms (e.g., Boc) can influence the reaction's regioselectivity.[1][4]

  • Homocoupling of the Coupling Partner: This can occur if the radical-radical coupling between the α-amino radical and the coupling partner is not efficient.

    • Troubleshooting:

      • Adjust the stoichiometry of the reactants. Using the piperazine as the limiting reagent can sometimes minimize this side reaction.[5]

Question 3: My reaction is not proceeding to completion, even after extended reaction times. What should I check?

Answer:

An incomplete reaction can be frustrating. Here are some potential reasons and how to address them:

  • Insufficient Catalyst Loading: The catalyst concentration might be too low to sustain the reaction.

    • Troubleshooting:

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).[1]

  • Deactivation of the Catalyst: As mentioned earlier, the catalyst can degrade over time.

    • Troubleshooting:

      • Ensure rigorous exclusion of air and moisture.

      • If the reaction stalls, consider adding a fresh portion of the photocatalyst.

  • Precipitation of Reactants or Catalyst: If any component of the reaction mixture precipitates, it will no longer be available for reaction.

    • Troubleshooting:

      • Choose a solvent system in which all components are fully soluble.

      • Ensure adequate stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common photocatalysts used for C-H functionalization of piperazines?

A1: Iridium-based photocatalysts are widely used, with Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃]) being a popular choice.[1][4] Ruthenium complexes and organic photoredox catalysts, such as acridinium salts, are also employed.[4][6][7] The choice of catalyst can depend on the specific transformation and the redox properties of the substrates.

Q2: How do I choose the right solvent for my reaction?

A2: The solvent plays a critical role in photoredox catalysis. It must be able to dissolve all reaction components and be stable under the reaction conditions. Anhydrous polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used.[1][5] It is essential to use anhydrous solvents to avoid quenching the photocatalyst's excited state.

Q3: What is the role of the base in these reactions?

A3: A base is often required to deprotonate the aminium radical cation intermediate, which is formed after a single-electron transfer from the piperazine nitrogen to the excited photocatalyst.[4] This deprotonation generates the key α-amino radical that participates in the C-C bond-forming step. Common bases include sodium acetate (NaOAc).[1]

Q4: Can I perform these reactions under air?

A4: No, it is crucial to perform photoredox C-H functionalization reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Oxygen can quench the excited state of the photocatalyst and can also react with the radical intermediates, leading to undesired side products and low yields.

Q5: How long do these reactions typically take?

A5: Reaction times can vary significantly depending on the specific substrates, catalyst, and reaction conditions. They can range from 12 to 48 hours.[1] It is highly recommended to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.[1]

Data Presentation

Table 1: Typical Reaction Conditions for α-Arylation of N-Boc-N'-phenylpiperazine

ParameterConditionReference
Piperazine SubstrateN-Boc-N'-phenylpiperazine (1.0 equiv)[1]
Aryl Coupling PartnerAryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 equiv)[1]
Photocatalyst[Ir(ppy)₃] (1-2 mol%)[1]
BaseNaOAc (2.0 equiv)[1]
SolventAnhydrous DMF[1]
Light SourceBlue LEDs (~450 nm)[1]
TemperatureRoom Temperature[1]
Reaction Time12-48 hours[1]
AtmosphereInert (Nitrogen or Argon)[1]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine

This protocol is adapted from established methodologies for the photoredox-catalyzed C-H functionalization of piperazines.[1]

Materials:

  • N-Boc-N'-phenylpiperazine (1.0 equiv)

  • Aryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 equiv)

  • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃]) (1-2 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (e.g., 450 nm)

  • Reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine, the aryl nitrile, [Ir(ppy)₃], and NaOAc.

  • Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-48 hours), dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-arylated piperazine.[1]

Mandatory Visualizations

Photoredox_Catalytic_Cycle cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and Coupling PC Photocatalyst (PC) [Ir(ppy)₃] PC_excited Excited Photocatalyst [Ir(ppy)₃]* PC->PC_excited Visible Light (hν) PC_oxidized Oxidized Photocatalyst [Ir(ppy)₃]⁺ PC_excited->PC_oxidized SET PC_oxidized->PC Regeneration Piperazine Piperazine Substrate Aminium_Radical Aminium Radical Cation Piperazine->Aminium_Radical e⁻ transfer Amino_Radical α-Amino Radical Aminium_Radical->Amino_Radical -H⁺ (Base) Product α-Functionalized Piperazine Amino_Radical->Product + Coupling Partner Coupling_Partner Coupling Partner (e.g., Aryl Nitrile) Coupling_Partner->Product

Caption: Key steps in the photoredox-catalyzed C-H functionalization of piperazines.

Experimental_Workflow start Start prep 1. Reagent Preparation (Piperazine, Coupling Partner, Photocatalyst, Base) start->prep setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Photoreaction (Visible Light Irradiation, Stirring, Room Temp) setup->reaction monitoring 4. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for photoredox C-H functionalization.

References

Validation & Comparative

A Comparative Analysis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate and Structurally Related Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate with other piperazine analogs, supported by available experimental data. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, featured in a wide array of approved drugs due to its favorable physicochemical and pharmacokinetic properties.

This guide focuses on the synthesis, physicochemical characteristics, and biological activities of this compound and its analogs, providing a framework for further research and development in this chemical space.

Physicochemical Properties: A Comparative Overview

The introduction of different substituents to the piperazine core significantly influences its physicochemical properties, which in turn affect its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the calculated properties of this compound with its parent compound, Benzyl piperazine-1-carboxylate, and a methylated analog, (S)-Benzyl 3-methylpiperazine-1-carboxylate.

PropertyThis compoundBenzyl piperazine-1-carboxylate[1](S)-Benzyl 3-methylpiperazine-1-carboxylate[2]
Molecular Formula C₁₃H₁₈N₂O₃[3]C₁₂H₁₆N₂O₂C₁₃H₁₈N₂O₂
Molecular Weight ( g/mol ) 250.29[3]220.27234.29[2]
Topological Polar Surface Area (Ų) 61.8[3]41.641.6[2]
XLogP3 0.8561.41.4[2]
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333

The presence of the hydroxymethyl group in this compound increases its polarity, as indicated by the higher Topological Polar Surface Area (TPSA) and lower XLogP3 value compared to the other analogs. This increased polarity may influence its solubility and ability to interact with biological targets.

Synthesis of Chiral Piperazine Analogs

The synthesis of specific enantiomers of chiral piperazine derivatives is crucial for understanding their structure-activity relationships, as different enantiomers can exhibit distinct pharmacological profiles. A common strategy for synthesizing chiral 2-substituted piperazines involves starting from optically pure amino acids.

A general synthetic workflow for producing chiral piperazine derivatives is outlined below. This multi-step process often involves protection of the amine functionalities, reduction of a carboxylic acid to an alcohol, and subsequent cyclization to form the piperazine ring. The use of protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) allows for selective modification of the piperazine nitrogens.

G cluster_synthesis General Synthesis of Chiral 2-(Hydroxymethyl)piperazine Derivatives Start Chiral Amino Acid (e.g., Serine) Step1 Protection of Amino and Carboxyl Groups Start->Step1 Protection Step2 Reduction of Carboxylic Acid to Alcohol Step1->Step2 Reduction Step3 Introduction of Second Nitrogen Atom Step2->Step3 Amination Step4 Cyclization to form Piperazine Ring Step3->Step4 Cyclization Step5 Selective N-Protection (e.g., Cbz) Step4->Step5 N-Functionalization Product Chiral Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Step5->Product

A generalized synthetic pathway for chiral 2-(hydroxymethyl)piperazine derivatives.

Biological Activity: A Comparative Look at Piperazine Derivatives

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of piperazine derivatives. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.[4]

For instance, a study on novel piperazine derivatives of vindoline, a monomer of the Vinca alkaloids, showed significant in vitro antiproliferative activity against a panel of 60 human tumor cell lines.[5][6] One of the most potent compounds, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety, exhibited a GI₅₀ value of 1.00 μM against the MDA-MB-468 breast cancer cell line.[6] Another study on benzothiazole-piperazine derivatives reported GI₅₀ values in the low micromolar range against hepatocellular, breast, and colorectal cancer cell lines.[7]

The following table summarizes the cytotoxic activity of some piperazine derivatives from the literature, providing a comparative context for the potential performance of this compound.

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)1.00 (GI₅₀)[6]
Vindoline-piperazine conjugate 25 HOP-92 (Lung)1.35 (GI₅₀)[6]
Benzothiazole-Piperazine 1d HUH-7 (Hepatocellular)1.23 (GI₅₀)[8]
Benzothiazole-Piperazine 1d MCF-7 (Breast)0.98 (GI₅₀)[8]
Benzothiazole-Piperazine 1d HCT-116 (Colorectal)1.54 (GI₅₀)[8]
Methyl piperazine derivative A-11 A-549 (Lung)5.71 (IC₅₀)[9]
Methyl piperazine derivative A-11 HCT-116 (Colon)4.26 (IC₅₀)[9]
Antimicrobial Activity

Piperazine derivatives have also shown promise as antimicrobial agents. A study on bisaryl benzyl piperazine and benzimidazole linked piperazine derivatives demonstrated their antihelminthic activity against Pheretima posthuma.[10] Another study highlighted the broad-spectrum antimicrobial activity of various piperazine derivatives against different bacterial and fungal strains.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments commonly used in the evaluation of piperazine derivatives.

Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine

A reported synthesis method for (R)-1-Boc-3-hydroxymethyl piperazine involves the following steps:

  • Reaction of an aqueous solution of (R)-2-hydroxymethyl piperazine with di-tert-butyl dicarbonate (Boc)₂O under alkaline conditions to yield 1,4-di-Boc-2-hydroxymethyl piperazine.

  • Selective hydrolysis of the 1,4-di-Boc-2-hydroxymethyl piperazine under alkaline conditions to afford (R)-1-Boc-3-hydroxymethyl piperazine.[6]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperazine derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Step1 Treat with Piperazine Derivative Start->Step1 Step2 Incubate for 24/48/72 hours Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate for 3-4 hours Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate IC50 Value Step6->End

A standard workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways Modulated by Piperazine Derivatives

Piperazine derivatives can exert their biological effects by interacting with a variety of cellular targets and signaling pathways. In the context of cancer, these compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.

G cluster_pathway Apoptosis Signaling Pathways Piperazine Piperazine Derivative Receptor Death Receptor Piperazine->Receptor Extrinsic Pathway Mitochondria Mitochondria Piperazine->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified overview of apoptosis signaling pathways targeted by some piperazine derivatives.

This guide provides a foundational comparative analysis of this compound and its analogs. Further experimental studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound.

References

A Comparative Guide to the Binding Affinity of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its versatile structure allows for fine-tuning of pharmacological properties, leading to the continuous development of novel derivatives with improved efficacy and safety profiles. This guide provides an objective comparison of the binding affinities of recently developed piperazine derivatives against established antipsychotic agents, supported by experimental data and detailed protocols.

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki, in nM) of novel piperazine derivatives and established antipsychotic drugs for the Dopamine D2 and Serotonin 5-HT2A receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Binding Affinities of Novel Piperazine Derivatives

Compound ClassSpecific DerivativeDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Arylpiperazines with Coumarin Fragment Compound 6 11.75 (pKi 7.93)173.78 (pKi 6.76)[1]
Indole Derivatives Compound 7n 307-[2]
Compound 13c -6.85[2]
Compound 7k -5.63[2]
Coumarin-Piperazine Ligands Compound 4 --[3]
Compound 7 --[3]
Arylpiperazine Derivatives Compound 12a 300315[4]
Compound 9b -39.4[4]

Note: Data is compiled from multiple sources. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.

Table 2: Binding Affinities of Established Antipsychotic Drugs

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Clozapine 125-[5]
Olanzapine 114[5][6]
Risperidone 3.30.2[5][6]

Note: Data is compiled from multiple sources. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This protocol outlines a standard method for determining the binding affinity of novel compounds to dopamine D2 and serotonin 5-HT2A receptors.

1. Materials:

  • Membrane Preparations: Cell membranes from stable cell lines expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A receptors: [³H]-Ketanserin or [³H]-Spiperone.

  • Non-specific Binding Ligand:

    • For D2 receptors: Haloperidol (10 µM).

    • For 5-HT2A receptors: Ketanserin (1 µM) or unlabeled Spiperone (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Test Compounds: Novel piperazine derivatives and reference drugs dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding ligand, and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, serially diluted test compounds, and membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Binding Affinity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membrane Suspensions setup Set up 96-well Plates (Total, Non-specific, Competitive) prep_membranes->setup prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound Ligand incubate->filter_wash count Scintillation Counting of Radioactivity filter_wash->count calculate_ic50 Calculate IC50 Values count->calculate_ic50 calculate_ki Calculate Ki Values (Cheng-Prusoff Equation) calculate_ic50->calculate_ki

Caption: Workflow for a radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Activates Novel_Piperazine Novel Piperazine Derivative (Antagonist) Novel_Piperazine->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway.

References

A Comparative Guide to Structure-Activity Relationships of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms in opposite positions, provides a versatile framework for drug design.[1][3] These nitrogen atoms can improve the pharmacokinetic properties of drug candidates, enhancing water solubility and bioavailability.[1][4] This guide offers a comparative analysis of the structure-activity relationships (SAR) of piperazine derivatives across key therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

I. Piperazine Derivatives in Oncology

Piperazine-based compounds have demonstrated significant potential in oncology by targeting various cancer cell lines and key signaling pathways.[5][6] Their anticancer effects often involve inhibiting cell proliferation, inducing programmed cell death (apoptosis), and arresting the cell cycle.[5]

Comparative Anticancer Activity

The antiproliferative activity of piperazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value, where lower values indicate higher potency.[5]

Compound/Derivative ClassCancer Cell LineCancer TypeActivity (IC50/GI50 in µM)Key SAR ObservationsReference
Chalcone-Piperazine Hybrid (Compound 8) PC-3Prostate Cancer1.05Substituents on the piperazine moiety are crucial for inhibitory activity. Outperformed 5-FU (IC50 = 29.31 µM).[1]
Pentacyclic Triterpene-Piperazine Hybrid (Compound 20) HeLaMKN45Cervical CancerGastric Cancer2.62.1The presence of 4-fluorobenzyl and piperazine moieties are critical functional groups for anticancer activity.[1]
Bergenin-Triazole-Piperazine Hybrid (Compound 40) HeLaA-549Cervical CancerLung Cancer1.331.86Activity was equipotent to the standard drug Doxorubicin in these cell lines.[1]
Piperazine-Thiazolidinone Hybrid (Compound 11) HepG-2Liver Cancer0.06Displayed potent anticancer activity and high selectivity over normal human fibroblasts.[7]
Piperazine-Thiazolidinone Hybrid (Compound 13) HepG-2Liver Cancer0.03Showed the highest potency in the series and a selectivity index of 11.40.[7]
Chalcone-Piperazine Hybrid (Compound Vd) SR (Leukemia)COLO 205 (Colon)LeukemiaColon Cancer0.280.60Exhibited potent and selective activity against leukemia and colon cancer cell lines in the NCI-60 screen.[8]
Anticancer Signaling Pathways & Experimental Workflow

Many piperazine derivatives exert their effects by modulating signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT pathway.[5] A standardized workflow is essential for the systematic evaluation of these compounds.[5]

experimental_workflow cluster_0 In Vitro Evaluation cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) ic50 Determine IC50/GI50 Values cytotoxicity->ic50 Quantify Potency mechanism Mechanism of Action Studies ic50->mechanism For Potent Compounds apoptosis Apoptosis Analysis (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Protein Expression (Western Blot) mechanism->western_blot

Caption: General experimental workflow for evaluating piperazine derivatives in cancer research.[5]

pi3k_akt_pathway cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Piperazine-Based Inhibitor Compound->PI3K Inhibits Compound->AKT Inhibits sar_logic cluster_sar General SAR for Piperazine-Based Kinase Inhibitors Piperazine Piperazine Core Modification Modification at N-position Piperazine->Modification Small_Unsaturated Small, Unsaturated Side Chains (e.g., Allyl) Modification->Small_Unsaturated Large_Bulky Large, Bulky Groups (e.g., Benzyl) Modification->Large_Bulky Unsubstituted Unsubstituted (NH) Modification->Unsubstituted Potency_Increase Increased Potency Small_Unsaturated->Potency_Increase Potency_Decrease Decreased Potency Large_Bulky->Potency_Decrease Unsubstituted->Potency_Decrease

References

A Comparative Guide to Protecting Groups in Piperazine Synthesis: Boc vs. Cbz vs. Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. The synthesis of asymmetrically substituted piperazines often necessitates the use of protecting groups to control the reactivity of one of the two nitrogen atoms. This guide provides an objective comparison of three commonly employed amine protecting groups for piperazine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We present a summary of their performance based on experimental data, detailed methodologies for key reactions, and visual representations of the synthetic workflows.

Orthogonality and Deprotection Strategies

The primary distinction between Boc, Cbz, and Fmoc lies in their deprotection (cleavage) conditions, which allows for their orthogonal use in multi-step syntheses. This orthogonality is crucial when other sensitive functional groups are present in the molecule.

  • Boc (tert-Butoxycarbonyl): This protecting group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions, offering a distinct deprotection pathway. It is most commonly removed by catalytic hydrogenolysis, a mild method that uses hydrogen gas and a palladium catalyst.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is labile to basic conditions. It is typically cleaved using a solution of a secondary amine, such as piperidine, in an organic solvent like N,N-dimethylformamide (DMF).

Data Presentation: A Quantitative Comparison

The choice of a protecting group is often a trade-off between ease of introduction, stability, and the mildness of its removal. The following tables summarize quantitative data for the protection of piperazine and the subsequent deprotection of the protected piperazine. It is important to note that reaction conditions can significantly influence yields and reaction times.

Table 1: Mono-Protection of Piperazine

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield
Boc Di-tert-butyl dicarbonate (Boc)₂O1 eq. TFA, 1 eq. (Boc)₂O, Methanol, 0°C to RT3-5 hours70-80%[2]
Cbz Benzyl chloroformate (Cbz-Cl)5 eq. Piperazine, Na₂CO₃, DCM, 0°C to RT30 minutesHigh (not specified)[1]
Fmoc Fmoc-OSu1.05 eq. Fmoc-OSu, 10% aq. Na₂CO₃, Dioxane, 0-5°C to RTSeveral hoursHigh (not specified)[3]

Table 2: Deprotection of N-Protected Piperazine

Protected PiperazineReagentTypical ConditionsReaction TimeTypical Yield
Boc-Piperazine Trifluoroacetic acid (TFA)5-10 eq. TFA, DCM, 0°C to RT30 min - 4 hoursQuantitative[4]
Cbz-Piperazine H₂/Pd-C10% Pd/C, H₂ (balloon), Methanol, RT1-4 hoursHigh (often >95%)
Fmoc-Piperazine Piperidine20% Piperidine in DMF, RT30-60 minutesHigh (often >95%)[1]

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperazine with Boc, Cbz, and Fmoc are provided below.

Boc Protection and Deprotection

Protocol 1: Synthesis of mono-Boc-piperazine [2]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) and cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0°C.

  • (Boc)₂O Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Isolation: Adjust the aqueous phase to pH 10 with a suitable base (e.g., 20% NaOH). Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Protocol 2: Deprotection of Boc-piperazine using TFA [4]

  • Reaction Setup: Dissolve the N-Boc-piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Cbz Protection and Deprotection

Protocol 3: Synthesis of mono-Cbz-piperazine [1]

  • Reaction Setup: Dissolve piperazine (5.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate. Cool the mixture to 0°C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.0 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess piperazine and salts. The organic layer is then dried and concentrated to yield N-Cbz-piperazine.

Protocol 4: Deprotection of Cbz-piperazine via Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.

Fmoc Protection and Deprotection

Protocol 5: Synthesis of mono-Fmoc-piperazine [3]

  • Reaction Setup: Dissolve piperazine in a mixture of dioxane and 10% aqueous sodium carbonate.

  • Fmoc-OSu Addition: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the piperazine solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Isolation: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the Fmoc-protected piperazine.

Protocol 6: Deprotection of Fmoc-piperazine using Piperidine [1]

  • Reaction Setup: Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).

  • Piperidine Addition: Add piperidine to the solution to create a 20% (v/v) mixture.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.

Visualization of Synthetic Strategies

The following diagrams illustrate the general workflows for the synthesis of mono-substituted piperazines using these protecting groups.

ProtectionDeprotectionWorkflow General Workflow for Piperazine Mono-Functionalization Piperazine Piperazine Protection Protection (Boc, Cbz, or Fmoc) Piperazine->Protection ProtectedPiperazine Mono-Protected Piperazine Protection->ProtectedPiperazine Functionalization Functionalization (e.g., Alkylation, Acylation) ProtectedPiperazine->Functionalization FunctionalizedProtectedPiperazine N-Functionalized, N'-Protected Piperazine Functionalization->FunctionalizedProtectedPiperazine Deprotection Deprotection FunctionalizedProtectedPiperazine->Deprotection FinalProduct Mono-Substituted Piperazine Deprotection->FinalProduct

Caption: General workflow for selective mono-functionalization of piperazine.

DeprotectionPathways Orthogonal Deprotection Strategies cluster_boc Boc-Protected Piperazine cluster_cbz Cbz-Protected Piperazine cluster_fmoc Fmoc-Protected Piperazine Boc Boc-Piperazine TFA TFA or HCl Boc->TFA Acidic Cleavage FreePiperazine Deprotected Piperazine TFA->FreePiperazine Cbz Cbz-Piperazine H2PdC H₂ / Pd-C Cbz->H2PdC Hydrogenolysis H2PdC->FreePiperazine Fmoc Fmoc-Piperazine Piperidine Piperidine / DMF Fmoc->Piperidine Basic Cleavage Piperidine->FreePiperazine

Caption: Deprotection pathways for Boc, Cbz, and Fmoc protected piperazines.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups for piperazine synthesis is highly dependent on the overall synthetic strategy, the presence of other functional groups, and the desired reaction conditions. Boc is a robust and widely used protecting group, but its removal requires harsh acidic conditions. Cbz offers a milder deprotection method via hydrogenolysis, making it suitable for substrates with acid-sensitive functionalities. Fmoc, with its base-lability, provides an excellent orthogonal protecting group strategy, particularly in syntheses where acid-labile groups must be preserved. By carefully considering the properties and associated protocols of each protecting group, researchers can devise more efficient and successful synthetic routes for the construction of complex piperazine-containing molecules.

References

A Comparative Guide to the CNS Receptor Cross-Reactivity of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in a multitude of centrally acting drugs, from antipsychotics and antidepressants to antihistamines and antiemetics. The inherent versatility of the piperazine ring allows for substitutions that can fine-tune a compound's pharmacological profile. However, this structural flexibility also predisposes piperazine derivatives to off-target interactions, leading to a complex cross-reactivity profile with various Central Nervous System (CNS) receptors. Understanding this profile is paramount for predicting a drug's therapeutic efficacy, side-effect liability, and potential for drug-drug interactions.

This guide provides a comparative analysis of the CNS receptor binding affinities of several prominent piperazine-containing compounds. The data presented herein, summarized from a range of preclinical studies, offers a quantitative basis for comparing the selectivity and potential for off-target effects of these agents.

Comparative Binding Affinities of Piperazine Compounds at CNS Receptors

The following table summarizes the in vitro binding affinities (Ki, in nM) of selected piperazine compounds for a panel of key CNS receptors. Lower Ki values indicate higher binding affinity. It is important to note that binding affinity does not always directly correlate with functional activity (i.e., agonist, antagonist, or inverse agonist).

CompoundClassD₂D₃5-HT₁ₐ5-HT₂ₐ5-HT₂CH₁M₁α₁
Aripiprazole Atypical Antipsychotic0.34[1]0.8[1]1.7[1]3.4[1]1560>100057
Olanzapine Atypical Antipsychotic11[2]4.92.54[2]11[2]7[3]2.519
Vortioxetine Antidepressant>1000>100015[4]>1000180[5]>1000>1000>1000
Cyclizine Antihistamine-----High AffinityAnticholinergic-
Novel Piperazine Derivative (Compound 22) Investigational302------

Experimental Protocols: Determining Receptor Binding Affinity

The binding affinities presented in this guide are predominantly determined using competitive radioligand binding assays. This technique is a robust and sensitive method for quantifying the interaction between a ligand and a receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Generalized Protocol for Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 or CHO cells) are cultured and harvested.

    • Alternatively, brain tissue from animal models is homogenized.

    • The cells or tissue are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]spiperone for D₂ receptors) is prepared.

    • Varying concentrations of the unlabeled test compound are prepared in a suitable buffer.

    • The membrane preparation, radioligand, and test compound are incubated together in a 96-well plate. The incubation is carried out at a specific temperature (e.g., 30°C) and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the IC₅₀ value of the test compound.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing receptor cross-reactivity and a common signaling pathway affected by the interaction of piperazine compounds with G-protein coupled receptors.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Piperazine Compound Piperazine Compound GPCR G-Protein Coupled Receptor (GPCR) Piperazine Compound->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Second_Messenger->Cellular_Response Initiates

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway initiated by a piperazine compound.

experimental_workflow cluster_workflow Experimental Workflow for Receptor Cross-Reactivity Profiling Compound_Selection 1. Compound Selection Receptor_Panel 2. Receptor Panel Selection Compound_Selection->Receptor_Panel Assay_Development 3. Radioligand Binding Assay Receptor_Panel->Assay_Development Data_Acquisition 4. Data Acquisition Assay_Development->Data_Acquisition Data_Analysis 5. Data Analysis (IC₅₀ & Ki Determination) Data_Acquisition->Data_Analysis Profile_Generation 6. Cross-Reactivity Profile Generation Data_Analysis->Profile_Generation

Caption: A typical experimental workflow for determining the CNS receptor cross-reactivity profile of a compound.

Conclusion

The piperazine moiety is a privileged scaffold in CNS drug discovery, but its presence often confers a broad receptor interaction profile. The data and methodologies presented in this guide underscore the importance of comprehensive in vitro receptor screening early in the drug development process. By systematically evaluating the cross-reactivity of piperazine-containing compounds, researchers can better anticipate their pharmacological effects, optimize lead compounds for improved selectivity, and ultimately develop safer and more effective therapies for a range of neurological and psychiatric disorders. This comparative guide serves as a valuable resource for scientists and clinicians working to understand and harness the therapeutic potential of this important class of molecules.

References

A Researcher's Guide to Confirming Stereochemistry in Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Chiral piperazine derivatives are prevalent scaffolds in medicinal chemistry, and confirming their stereochemistry is a critical step in understanding their pharmacological activity and ensuring safety and efficacy. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The confirmation of stereochemistry for chiral piperazine derivatives relies on a suite of powerful analytical methods. The choice of technique often depends on the nature of the sample (e.g., crystalline solid vs. solution), the information required (relative vs. absolute configuration), and the available instrumentation. The most definitive methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD), complemented by the separative power of chiral chromatography.

Technique Information Obtained Sample Requirements Key Advantages Limitations
X-ray Crystallography Absolute Configuration, Relative Stereochemistry, Solid-State ConformationSingle, high-quality crystalUnambiguous 3D structure determination[1][2][3].Crystal growth can be a significant bottleneck[3][4]. Not suitable for non-crystalline materials.
NMR Spectroscopy Relative Stereochemistry (NOE/ROE), Diastereomeric differentiation, Conformational analysisSoluble sample (typically >1 mg)Provides detailed information about connectivity and spatial proximity in solution[5][6][7][8]. Can use chiral derivatizing or solvating agents to distinguish enantiomers[3].Determination of absolute configuration is not direct. Spectra can be complex and require expert interpretation[5][9].
Vibrational Circular Dichroism (VCD) Absolute Configuration in solutionSoluble sample, requires comparison with quantum mechanical calculationsDoes not require crystallization[4][10]. Sensitive to the 3D structure of molecules in their solution state[11][12].Requires specialized instrumentation and computational resources for spectral prediction[4][11].
Chiral Chromatography (HPLC/SFC) Separation of enantiomers and diastereomers, Determination of enantiomeric purity (%ee)Soluble sampleHighly effective for separating stereoisomers[13][14][15][16]. Can be used for both analytical and preparative scale separations[14].Does not directly provide structural information. Method development can be empirical and time-consuming[15].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable stereochemical assignments. Below are outlines of the key experimental protocols.

X-ray Crystallography
  • Crystal Growth : Grow a single crystal of the chiral piperazine derivative of sufficient size and quality. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined. The absolute configuration is typically determined using anomalous dispersion, where the differences in scattering intensity of enantiomers are measured[1][17][18]. The Flack parameter is a key indicator for the correctness of the assigned absolute stereochemistry.

NMR Spectroscopy for Relative Stereochemistry (NOE/ROE)
  • Sample Preparation : Dissolve the purified piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration.

  • 1D and 2D NMR Acquisition : Acquire standard 1D ¹H and ¹³C NMR spectra to assign the chemical shifts of the protons and carbons. For determining relative stereochemistry, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed.

  • NOE/ROE Analysis : In a NOESY or ROESY spectrum, cross-peaks indicate spatial proximity between protons (typically < 5 Å)[19]. The presence or absence of these cross-peaks allows for the determination of the relative arrangement of substituents on the piperazine ring (e.g., cis vs. trans)[19]. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero[20].

Vibrational Circular Dichroism (VCD)
  • Experimental Spectrum Acquisition : Dissolve the enantiomerically pure piperazine derivative in a suitable solvent (e.g., CCl₄, CDCl₃). Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. VCD measures the differential absorption of left and right circularly polarized infrared light[10][11].

  • Computational Modeling : Perform a conformational search for the molecule using computational chemistry software. For each low-energy conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

  • Spectral Comparison : Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A good match between the calculated spectrum of a specific enantiomer (e.g., R) and the experimental spectrum confirms the absolute configuration of the sample[4][11].

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and versatile for separating a broad range of chiral compounds[3][13].

  • Method Development : Develop a separation method by optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile), flow rate, and column temperature to achieve baseline separation of the enantiomers[15][21].

  • Analysis : Inject the racemic or enantiomerically enriched sample into the HPLC system. The two enantiomers will interact differently with the CSP and will therefore have different retention times, allowing for their separation and quantification.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for determining stereochemistry.

experimental_workflow_xray cluster_prep Sample Preparation cluster_analysis Analysis Compound Chiral Piperazine Derivative Crystal_Growth Single Crystal Formation Compound->Crystal_Growth Slow Evaporation/ Vapor Diffusion Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Mount Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Pattern Absolute_Configuration Absolute Configuration Structure_Solution->Absolute_Configuration Anomalous Dispersion

Workflow for X-ray Crystallography.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis Analysis Compound Chiral Piperazine Derivative Sample_Dissolution Prepare NMR Sample Compound->Sample_Dissolution Deuterated Solvent NMR_Acquisition 1D & 2D NMR Acquisition Sample_Dissolution->NMR_Acquisition Acquire Spectra Spectral_Analysis NOE/ROE Data Analysis NMR_Acquisition->Spectral_Analysis 2D NOESY/ROESY Relative_Stereochemistry Relative Stereochemistry Spectral_Analysis->Relative_Stereochemistry Interpret Cross-peaks

Workflow for NMR-based Relative Stereochemistry Determination.

experimental_workflow_vcd cluster_exp Experimental cluster_comp Computational Compound Enantiopure Piperazine Derivative VCD_Measurement Experimental VCD Spectrum Compound->VCD_Measurement In Solution Comparison Comparison VCD_Measurement->Comparison Compare Compound_Structure Molecular Structure Conformational_Search Conformational Search Compound_Structure->Conformational_Search DFT_Calculation DFT VCD Calculation Conformational_Search->DFT_Calculation Low Energy Conformers Calculated_Spectrum Calculated VCD Spectrum DFT_Calculation->Calculated_Spectrum Boltzmann Averaging Calculated_Spectrum->Comparison Compare Absolute_Configuration Absolute Configuration Comparison->Absolute_Configuration Match

Workflow for VCD-based Absolute Configuration Determination.

References

Comparative Analysis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. This guide provides a framework for evaluating the biological activity of the enantiomers of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, a chiral piperazine derivative. While specific comparative data for the enantiomers of this compound are not currently available in published literature, this document outlines the importance of such a comparison, provides general methodologies for evaluation, and discusses the broader context of the pharmacological significance of the piperazine scaffold.

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, and antianginal agents.[1] The structural rigidity and basic nitrogen atoms of the piperazine moiety allow for specific interactions with various biological targets.[2] When a substituent on the piperazine ring creates a chiral center, as in the case of this compound, it is crucial to evaluate the biological activity of each enantiomer separately. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, with one enantiomer often being more potent, while the other may be less active, inactive, or even contribute to off-target effects or toxicity.[3][4][5][6]

The Imperative of Chiral Evaluation

The differential biological activity of enantiomers is a well-established principle in pharmacology. For instance, studies on chiral methyl-substituted arylpiperazinium compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes.[3] This underscores the necessity of characterizing the individual enantiomers of any new chiral compound to fully understand its therapeutic potential and safety profile. The development of single-enantiomer drugs over racemic mixtures is a significant trend in the pharmaceutical industry, driven by the desire for improved therapeutic indices and reduced adverse effects.[7]

Quantitative Data Summary: A Template for Future Studies

In the absence of experimental data for the enantiomers of this compound, the following table serves as a template for researchers to populate as data becomes available. This structured format allows for a clear and direct comparison of key pharmacological parameters.

Parameter(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylateRacemic this compound
Target Binding Affinity (Ki, nM) Data not availableData not availableData not available
Functional Potency (IC50/EC50, µM) Data not availableData not availableData not available
Efficacy (% of control) Data not availableData not availableData not available
In vivo Efficacy (ED50, mg/kg) Data not availableData not availableData not available
Key Pharmacokinetic Parameters
t1/2 (h)Data not availableData not availableData not available
Cmax (ng/mL)Data not availableData not availableData not available
AUC (ng·h/mL)Data not availableData not availableData not available

Experimental Protocols: A General Framework

The following are representative experimental protocols that can be adapted to evaluate the biological activity of the enantiomers of this compound. These are based on standard methodologies used for characterizing similar compounds.

Chiral Separation

The first critical step is the separation of the racemic mixture into its individual enantiomers.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The optimal mobile phase composition should be determined empirically.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Outcome: Collection of fractions containing the individual (R)- and (S)-enantiomers with high enantiomeric purity, which should be confirmed by analytical chiral HPLC.

In Vitro Receptor Binding Assay

This assay determines the affinity of the compounds for a specific biological target.

  • Objective: To determine the binding affinity (Ki) of each enantiomer for a selected G-protein coupled receptor (GPCR) or ion channel.

  • Procedure:

    • Prepare cell membranes from a cell line recombinantly expressing the target receptor.

    • In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the target receptor.

    • Add increasing concentrations of the test compound (each enantiomer and the racemate).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., cAMP Assay for GPCRs)

This assay measures the functional consequence of the compound binding to its target.

  • Objective: To determine if the enantiomers act as agonists, antagonists, or inverse agonists at a GPCR that signals through cyclic AMP (cAMP).

  • Procedure:

    • Culture cells expressing the target receptor in a multi-well plate.

    • To test for agonist activity, treat the cells with increasing concentrations of the test compound and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist of the receptor. Then, measure the inhibition of the agonist-induced cAMP production.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Assay

This assay assesses the physiological effects of the compounds in a living organism.

  • Objective: To evaluate the in vivo efficacy of the enantiomers in an animal model relevant to the presumed therapeutic area (e.g., a model of anxiety, depression, or pain).

  • Procedure (Example: Elevated Plus Maze for Anxiolytic Activity):

    • Administer the test compound (each enantiomer and the racemate) or vehicle to rodents via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • After a specific pre-treatment time, place the animal in the center of an elevated plus maze, which consists of two open arms and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the comparative biological evaluation of chiral compounds like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & SAR racemate Racemic Compound chiral_sep Chiral Separation (HPLC) racemate->chiral_sep enantiomers (R)- and (S)-Enantiomers chiral_sep->enantiomers binding Receptor Binding Assays (Determine Ki) enantiomers->binding functional Functional Assays (Determine EC50/IC50) enantiomers->functional analysis Comparative Analysis of Enantiomers binding->analysis functional->analysis pk Pharmacokinetic Studies (ADME) sar Structure-Activity Relationship (SAR) pk->sar efficacy Efficacy Studies (Animal Models) toxicity Toxicology Studies efficacy->toxicity toxicity->sar analysis->pk analysis->efficacy analysis->sar

Workflow for Comparative Evaluation of Enantiomers.

References

A Comparative Review of Synthetic Routes for C-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs. While N-substituted piperazines are readily accessible, the synthesis of C-substituted analogues, which allows for greater exploration of chemical space and the development of novel pharmacophores, presents a more complex challenge. This guide provides an objective comparison of three prominent synthetic routes for the preparation of C-substituted piperazines: Photoredox Catalysis, Iridium-Catalyzed [3+3] Cycloaddition, and the classical Reduction of 2,5-Diketopiperazines. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteGeneral YieldsKey AdvantagesKey Disadvantages
Photoredox Catalysis (SnAP, CLAP) Good to Excellent (up to 95%)[1]Mild reaction conditions, high functional group tolerance, avoids toxic reagents (in CLAP), amenable to flow chemistry.[1][2][3]SnAP protocols may use stoichiometric copper and toxic tin reagents; substrate scope can be dependent on the specific protocol.[2][4][5]
Iridium-Catalyzed [3+3] Cycloaddition Good to ExcellentHigh atom economy, excellent regio- and diastereoselectivity, straightforward, and scalable.[6][7][8]Requires synthesis of imine starting materials.
Reduction of 2,5-Diketopiperazines Moderate to GoodReadily available starting materials (amino acids), well-established chemistry.[9][10]Often requires harsh reducing agents, which can limit functional group tolerance; may require multiple steps for precursor synthesis.[11]

Photoredox Catalysis: A Modern Approach to C-Substitution

Visible-light photoredox catalysis has emerged as a powerful and "green" strategy for the synthesis of C-substituted piperazines.[2][12] These methods rely on the generation of radical intermediates under mild conditions, allowing for a high degree of functional group tolerance. Two notable protocols in this area are the Stannyl Amine Protocol (SnAP) and the CarboxyLic Amine Protocol (CLAP).

a. Stannyl Amine Protocol (SnAP)

The SnAP chemistry, developed by Bode and coworkers, is a convergent method for synthesizing piperazines from aldehydes.[2][4] It involves the generation of an α-amino radical from a stannyl-functionalized diamine precursor, which then undergoes cyclization with an imine.

General Experimental Protocol (SnAP): [5]

  • Imine Formation: To a solution of the desired aldehyde (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the N-stannylated diamine reagent (1.1 equiv) and molecular sieves (4 Å). Stir the mixture at room temperature for 2 hours.

  • Cyclization: In a separate flask, a solution of a copper(II) salt (e.g., Cu(OTf)2, 1.0 equiv) and a base (e.g., 2,6-lutidine, 1.0 equiv) in a 4:1 mixture of CH2Cl2 and hexafluoroisopropanol (HFIP) is prepared.

  • The pre-formed imine solution is then added to the copper solution, and the reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to afford the C-substituted piperazine.

Quantitative Data (SnAP):

AldehydeSnAP ReagentYield (%)Reference
BenzaldehydeN-Boc-N'-(tributylstannylmethyl)ethylenediamine85[5]
4-ChlorobenzaldehydeN-Boc-N'-(tributylstannylmethyl)ethylenediamine82[5]
2-NaphthaldehydeN-Boc-N'-(tributylstannylmethyl)ethylenediamine78[5]
b. CarboxyLic Amine Protocol (CLAP)

As an alternative to the tin-based SnAP reagents, the CLAP protocol, developed by Bigot and coworkers, utilizes a decarboxylative cyclization of a glycine-derived diamine with an aldehyde.[1][2][13] This method avoids the use of toxic tin reagents and often employs an iridium-based photoredox catalyst.[1][14]

General Experimental Protocol (CLAP): [14]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the glycine-based diamine precursor (e.g., N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate), 1.0 equiv), the desired aldehyde (1.4 equiv), and a base (e.g., 1 M KOH in methanol, 4.1 equiv).

  • Catalyst Addition: Add a solution of the photoredox catalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1 mol%) in dry acetonitrile.

  • Irradiation: Degas the reaction mixture with nitrogen and irradiate with blue LEDs at room temperature for 3 hours.

  • Work-up and Purification: The reaction mixture is filtered, concentrated, and the crude product is purified by column chromatography.

Quantitative Data (CLAP):

AldehydeYield (%)Reference
4-Fluorobenzaldehyde80[14]
4-Methoxybenzaldehyde95[1]
Thiophene-2-carboxaldehyde75[1]

Logical Relationship for Photoredox Catalysis (CLAP):

CLAP_Pathway Diamine Glycine-based Diamine Imine Imine Intermediate Diamine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Radical α-Amino Radical Imine->Radical SET (Single Electron Transfer) Piperazine C-Substituted Piperazine Radical->Piperazine Cyclization Catalyst [Ir(ppy)2(dtbbpy)]PF6 Catalyst->Radical Light Blue Light Light->Catalyst Excitation

Caption: General workflow for the CLAP synthesis of C-substituted piperazines.

Iridium-Catalyzed [3+3] Cycloaddition: An Atom-Economical Route

A highly efficient and atom-economical approach to C-substituted piperazines involves the iridium-catalyzed [3+3] cycloaddition of two imine molecules.[6][7] This method is lauded for its excellent regio- and diastereoselectivity, providing a straightforward and scalable route to complex piperazine structures.[6][8]

General Experimental Protocol: [6]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the iridium catalyst (e.g., [IrCl(cod)(PPh3)], 2 mol%), an additive (e.g., Me3NO, 20 mol%), and the imine substrate (1.0 equiv) in a suitable solvent (e.g., C6D6).

  • Reaction: The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 25 °C or 60 °C) for the required time (typically 12-48 hours).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired C-substituted piperazine.

Quantitative Data:

Imine SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
N-(pyridin-2-ylmethylene)methanamine2251218 (without additive), 85 (with Me3NO)[6]
N-(4-methoxybenzylidene)methanamine2602475[8]
N-propylidenemethanamine2604868[8]

Signaling Pathway for Iridium-Catalyzed Cycloaddition:

Iridium_Catalysis Imine1 Imine (Molecule 1) Intermediate Metallacyclic Intermediate Imine1->Intermediate Imine2 Imine (Molecule 2) Imine2->Intermediate Ir_Catalyst Iridium Catalyst Ir_Catalyst->Intermediate Catalysis Intermediate->Ir_Catalyst Catalyst Regeneration Piperazine C,C'-Disubstituted Piperazine Intermediate->Piperazine Reductive Elimination

Caption: Simplified pathway for iridium-catalyzed [3+3] cycloaddition.

Reduction of 2,5-Diketopiperazines: The Classical Approach

A long-standing and versatile method for the synthesis of C-substituted piperazines is the reduction of 2,5-diketopiperazines (DKPs).[15] DKPs are cyclic dipeptides that can be readily prepared from amino acid precursors.[9][10] Subsequent reduction of the amide carbonyl groups furnishes the corresponding piperazine.

General Experimental Protocol:

  • Diketopiperazine Synthesis: [10] a. Couple two amino acid esters to form a dipeptide ester. b. Induce cyclization of the dipeptide ester, often by heating in a suitable solvent (e.g., isopropanol), to form the 2,5-diketopiperazine.

  • Reduction: [11] a. Dissolve the 2,5-diketopiperazine in a dry, inert solvent (e.g., THF) under an inert atmosphere. b. Add a powerful reducing agent (e.g., lithium aluminum hydride (LiAlH4) or borane dimethyl sulfide complex (BH3·SMe2)) portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and then reflux for several hours.

  • Work-up and Purification: Carefully quench the reaction with water and a base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic layer is dried and concentrated. The crude product is then purified by distillation or chromatography.

Quantitative Data:

2,5-DiketopiperazineReducing AgentYield (%)Reference
Cyclo(Gly-Gly)LiAlH470-80[11]
Cyclo(L-Ala-L-Ala)BH3·SMe265[16]
Cyclo(L-Phe-L-Phe)LiAlH475[11]

Experimental Workflow for DKP Reduction:

DKP_Reduction_Workflow cluster_0 Diketopiperazine Synthesis cluster_1 Reduction AminoAcids Amino Acid Esters Dipeptide Dipeptide Ester AminoAcids->Dipeptide Peptide Coupling DKP 2,5-Diketopiperazine Dipeptide->DKP Cyclization Reduction Reduction with LiAlH4 or BH3·SMe2 DKP->Reduction Piperazine C-Substituted Piperazine Reduction->Piperazine

References

Unveiling the Analgesic Potential: A Comparative Guide to Benzylpiperazine Derivatives in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a paramount objective. This guide provides a comprehensive comparison of benzylpiperazine derivatives, an emerging class of compounds with significant antinociceptive properties demonstrated in vivo. We delve into their mechanism of action, comparative efficacy, and the experimental frameworks used for their validation.

A recent study has brought to light a promising series of benzylpiperazine derivatives as potent antagonists of the sigma-1 (σ1) receptor, a key modulator of nociceptive signaling.[1][2][3][4][5] This guide will focus on the findings related to these compounds, particularly the lead compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (referred to as compound 15), and compare its performance with other alternatives where data is available.

Comparative Efficacy of Benzylpiperazine Derivatives

The antinociceptive effects of newly synthesized benzylpiperazine derivatives were evaluated in preclinical mouse models of inflammatory and neuropathic pain. The data underscores the potential of these compounds as therapeutic agents.

Receptor Binding Affinity and Selectivity

The initial screening of the benzylpiperazine derivatives involved assessing their binding affinity for σ1 and σ2 receptors. This is crucial for understanding their mechanism of action and potential for off-target effects. The data presented below highlights the high affinity and selectivity of the lead compound 15 for the σ1 receptor.[1][2][4]

Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity Ratio (Ki σ2/Ki σ1)
Compound 15 1.6 1417 886
Lead Compound 83.21383432
Haloperidol (Reference)2.532.513

Table 1: Receptor binding affinities and selectivity of benzylpiperazine derivatives. A lower Ki value indicates a higher binding affinity. A higher selectivity ratio indicates greater selectivity for the σ1 receptor over the σ2 receptor.[1][2]

In Vivo Antinociceptive and Anti-Allodynic Effects

The in vivo efficacy of compound 15 was assessed using established animal models of pain. The results demonstrate a dose-dependent reduction in pain behaviors in both inflammatory and neuropathic pain models.

Pain ModelCompoundDose (mg/kg, i.p.)Antinociceptive/Anti-Allodynic Effect
Formalin-induced Inflammatory PainCompound 15 3 - 60Significant, dose-dependent antinociception
Chronic Constriction Injury (CCI) of Neuropathic PainCompound 15 3 - 60Significant, dose-dependent anti-allodynic effects

Table 2: Summary of in vivo antinociceptive and anti-allodynic effects of Compound 15. The intraperitoneal (i.p.) route of administration was used.[1][2][3][4][5]

A key advantage observed for compound 15 was the absence of motor impairment at therapeutically effective doses. The rotarod assay, a standard test for motor coordination, revealed no significant sedative effects, which is a common drawback of many centrally acting analgesics.[1][2][3][4]

Proposed Mechanism of Action: σ1 Receptor Antagonism

The antinociceptive effects of these benzylpiperazine derivatives are attributed to their antagonist activity at the σ1 receptor.[1][2][3][4][5] The σ1 receptor is a unique intracellular chaperone protein that modulates various signaling pathways involved in pain transmission and sensitization. By antagonizing this receptor, these compounds are thought to inhibit the hyperexcitability of neurons involved in nociceptive signaling.

G Proposed Signaling Pathway of Benzylpiperazine Derivatives cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Nociceptive Stimulus Nociceptive Stimulus Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Nociceptive Stimulus->Voltage-gated Ca2+ channels Activates Neurotransmitter Release Neurotransmitter Release Voltage-gated Ca2+ channels->Neurotransmitter Release Triggers NMDA Receptor NMDA Receptor Neurotransmitter Release->NMDA Receptor Activates Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->NMDA Receptor Potentiates Neuronal Hyperexcitability Neuronal Hyperexcitability NMDA Receptor->Neuronal Hyperexcitability Leads to Pain Perception Pain Perception Neuronal Hyperexcitability->Pain Perception Results in Benzylpiperazine Derivative Benzylpiperazine Derivative Benzylpiperazine Derivative->Sigma-1 Receptor Antagonizes

Caption: Proposed mechanism of action for benzylpiperazine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of the benzylpiperazine derivatives.

Radioligand Binding Assay

This in vitro assay was used to determine the binding affinity of the compounds for the σ1 and σ2 receptors.

  • Objective: To quantify the affinity of the test compounds for sigma receptors.

  • Procedure:

    • Prepare membrane homogenates from tissues expressing the target receptors.

    • Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors and [³H]-DTG for σ2 receptors) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the Ki values, representing the inhibitory constant of the test compound, using competitive binding analysis.

Formalin Test in Mice

This in vivo model is used to assess antinociceptive activity against inflammatory pain.

  • Objective: To evaluate the analgesic effect of the compounds on biphasic nociceptive responses.

  • Procedure:

    • Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection.

    • After a predetermined time, inject a dilute solution of formalin into the plantar surface of the mouse's hind paw.

    • Observe and record the amount of time the animal spends licking or biting the injected paw.

    • The response is typically biphasic: an early, acute phase (0-5 minutes post-formalin) and a late, inflammatory phase (15-30 minutes post-formalin).

    • A reduction in the duration of licking/biting in either phase indicates an antinociceptive effect.

G Experimental Workflow for In Vivo Antinociceptive Testing cluster_0 Pain Models cluster_1 Motor Function Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Drug Administration (i.p.) Drug Administration (i.p.) Baseline Behavioral Testing->Drug Administration (i.p.) Pain Induction Pain Induction Drug Administration (i.p.)->Pain Induction Rotarod Test Rotarod Test Drug Administration (i.p.)->Rotarod Test Formalin Test Formalin Test Pain Induction->Formalin Test CCI Model CCI Model Pain Induction->CCI Model Behavioral Assessment Behavioral Assessment Data Analysis Data Analysis Behavioral Assessment->Data Analysis Formalin Test->Behavioral Assessment CCI Model->Behavioral Assessment Rotarod Test->Behavioral Assessment

Caption: Overview of the in vivo experimental workflow.

Chronic Constriction Injury (CCI) Model in Mice

This in vivo model is used to induce neuropathic pain, characterized by allodynia (pain in response to a normally non-painful stimulus).

  • Objective: To assess the anti-allodynic effect of the compounds in a model of peripheral nerve injury.

  • Procedure:

    • Anesthetize the mouse and expose the sciatic nerve in the thigh.

    • Loosely ligate the nerve with sutures at four locations.

    • Allow the animal to recover from surgery. Neuropathic pain behaviors typically develop over several days.

    • Administer the test compound or vehicle.

    • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the paw and determining the paw withdrawal threshold.

    • An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Rotarod Test

This assay is used to evaluate motor coordination and potential sedative effects of the test compounds.

  • Objective: To determine if the antinociceptive doses of the compounds cause motor impairment.

  • Procedure:

    • Train the mice to walk on a rotating rod.

    • Administer the test compound or vehicle.

    • Place the mice on the rotarod, which is rotating at a constant or accelerating speed.

    • Record the latency to fall from the rod.

    • A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.[1][2][3][4]

Conclusion

The presented data strongly supports the continued investigation of benzylpiperazine derivatives, particularly σ1 receptor antagonists like compound 15, as a promising new class of analgesics. Their potent antinociceptive and anti-allodynic effects, coupled with a favorable safety profile regarding motor function, make them attractive candidates for further development. The detailed experimental protocols provided herein offer a framework for researchers to validate and expand upon these findings in the pursuit of more effective pain therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[2]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A government-approved respirator should be worn.[2] For environments where exposure limits may be exceeded or irritation is present, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]

  • Hand Protection: Use compatible, chemical-resistant gloves.[2]

  • Eye Protection: Chemical safety goggles are essential.[2] For enhanced protection, tight-sealing safety goggles or a face shield can be used.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to avoid skin contact.[1][2] A safety shower and eye bath should be readily accessible.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed chemical disposal service.[1][2] This ensures that the compound is destroyed in a controlled environment, mitigating potential environmental contamination.

Experimental Protocol for Chemical Inactivation and Disposal:

  • Preparation: Ensure all PPE is correctly worn. The disposal procedure should be conducted in a designated and properly ventilated area.

  • Solubilization: Dissolve or mix the this compound waste with a combustible solvent. The choice of solvent should be guided by local regulations and the capabilities of the disposal facility.

  • Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber.[2] This ensures the complete destruction of the compound and the neutralization of any harmful combustion byproducts.

  • Regulatory Compliance: Adherence to all federal, state, and local environmental regulations is mandatory throughout the disposal process.[2]

Accidental Release Measures

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Evacuation and Ventilation: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Containment: Prevent the chemical from entering drains or waterways.[1][4]

  • Cleanup: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid creating dust. For liquid spills, use an inert absorbent material to soak up the substance and place it in a sealed container.[3]

  • Decontamination: After the material has been collected, wash the spill site thoroughly.[2]

Data Summary for Disposal and Safety Parameters

ParameterGuideline
Disposal Method Controlled incineration with flue gas scrubbing.[1]
Pre-treatment Dissolve or mix with a combustible solvent.[2]
Personal Protective Gear Government-approved respirator, chemical-resistant gloves, chemical safety goggles.[2]
Spill Containment Use inert absorbent material for liquids; sweep up solids without creating dust.[3][4]
Environmental Protection Do not allow entry into drains or sewer systems; discharge into the environment must be avoided.[1][4]
First Aid: Skin Contact Wash off immediately with soap and plenty of water.[4]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes.[1]
First Aid: Inhalation Move to fresh air. If not breathing, give artificial respiration.[4]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_contingency Contingency Plan start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Respirator, Gloves, Goggles) start->ppe ventilate Work in a Ventilated Area (Fume Hood) ppe->ventilate dissolve Dissolve in Combustible Solvent ventilate->dissolve spill Accidental Spill Occurs ventilate->spill incinerate Transfer to Licensed Disposal Service for Chemical Incineration dissolve->incinerate end End: Disposal Complete incinerate->end contain Contain Spill & Prevent Entry to Drains spill->contain Yes cleanup Clean Up with Inert Absorbent or by Sweeping contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->dissolve

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound and related piperazine derivatives.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[2] A face shield should be worn over safety goggles, particularly when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves, such as nitrile rubber, must be worn.[1][3] Gloves should be inspected before use and disposed of properly after handling the compound.[4]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2] An impervious lab coat or apron is recommended.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the solid compound to avoid inhalation of dust, or when engineering controls are insufficient.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that a safety shower and eye wash station are readily accessible.[1]

  • Don all required PPE as specified in the table above.

2. Weighing and Aliquoting:

  • Handle the solid compound within a well-ventilated enclosure, such as a chemical fume hood, to minimize inhalation risk.

  • Use appropriate tools for weighing and transferring the solid material.

3. Dissolving:

  • If preparing a solution, add the solvent to the vessel containing the pre-weighed compound.

  • Gently agitate the mixture to dissolve the solid. Avoid splashing.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Clean all contaminated surfaces and equipment.

  • Remove and dispose of contaminated PPE in the designated waste stream. Contaminated clothing should be washed before reuse.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician immediately.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled container.

Waste Segregation:

  • Do not mix this waste stream with other incompatible waste.

  • Keep halogenated and non-halogenated solvent waste streams separate.

Disposal Method:

  • Dispose of all waste materials through a licensed chemical waste disposal company.[5] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[5]

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep_Area 1. Prepare Work Area (Fume Hood) Don_PPE 2. Don Required PPE Weigh 3. Weigh Compound Don_PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Clean_Area 5. Clean Work Area & Equipment Dissolve->Clean_Area Doff_PPE 6. Doff & Dispose of PPE Clean_Area->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Waste 8. Collect Solid & Liquid Waste Doff_PPE->Collect_Waste Segregate_Waste 9. Segregate Waste Streams Collect_Waste->Segregate_Waste Dispose 10. Dispose via Licensed Contractor Segregate_Waste->Dispose

Caption: A step-by-step workflow for the safe handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.